2,5-dimethoxybenzene-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxybenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVOBTLEKSQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170105 | |
| Record name | 4-Amino-2,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-02-7 | |
| Record name | 4-Amino-2,5-dimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2,5-Dimethoxybenzene-1,4-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethoxybenzene-1,4-diamine, a valuable building block in medicinal chemistry and materials science, via the reduction of its nitro precursor, 2,5-dimethoxy-4-nitroaniline. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, a comparative evaluation of common reduction methodologies, and detailed, field-tested experimental procedures. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to select and optimize the most suitable synthetic route for their specific laboratory context, ensuring efficiency, safety, and high-purity outcomes.
Introduction: The Strategic Importance of a Substituted Phenylenediamine
This compound is a key intermediate whose structural motif is integral to the development of a wide array of complex molecules. The strategic placement of two electron-donating methoxy groups and two nucleophilic amine functionalities on a benzene ring imparts a unique chemical personality, making it a precursor for novel polymers, dyes, and critically, pharmacologically active agents.[1] The most direct and prevalent synthetic route to this diamine is through the reduction of the nitro group of 2,5-dimethoxy-4-nitroaniline.[1]
This guide focuses exclusively on this pivotal transformation, providing a robust theoretical framework and practical, actionable protocols for its successful execution. The choice of reduction methodology is paramount, as it directly influences yield, purity, scalability, and safety. We will explore the chemical logic underpinning various approaches, from classic metal-acid systems to modern catalytic hydrogenation.
The Core Transformation: Reduction of an Aromatic Nitro Group
The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. The reaction proceeds through a series of intermediates, typically involving nitroso (-NO) and hydroxylamine (-NHOH) species, requiring a total of six electrons and six protons to complete the reduction.
Caption: Overall reaction scheme for the synthesis.
The selection of a reducing agent is a critical decision. The ideal method should be efficient, selective for the nitro group (leaving other functionalities like the existing amine and methoxy groups untouched), and allow for a straightforward purification of the final product.
A Comparative Analysis of Reduction Methodologies
Several robust methods exist for this transformation. The choice depends on available equipment, scale, cost considerations, and the presence of other functional groups in more complex substrates.
Catalytic Hydrogenation
This is often the preferred method in industrial settings due to its high efficiency, clean reaction profile, and atom economy.[1] The reaction involves heterogeneous catalysis, where hydrogen gas is used as the reductant in the presence of a metal catalyst.
-
Mechanism & Rationale: The reaction occurs on the surface of the catalyst (e.g., Palladium on Carbon, Pd/C). Hydrogen gas is adsorbed onto the metal surface, where it dissociates into reactive hydrogen atoms. The nitro compound also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction. Pd/C is a favored catalyst due to its high activity and selectivity.[1]
-
Advantages: Generates water as the only stoichiometric byproduct, leading to simpler product isolation. Reactions are often high-yielding and can be run under relatively mild conditions.
-
Considerations: Requires specialized high-pressure hydrogenation equipment. The catalyst can be pyrophoric, especially after use, and requires careful handling. There is also a risk associated with using flammable hydrogen gas.[2][3]
Metal-Acid Reduction (e.g., Stannous Chloride/HCl)
A classic and highly reliable "bench-top" method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in a strong acidic medium.[4][5] Stannous chloride (SnCl₂) in hydrochloric acid is particularly effective.
-
Mechanism & Rationale: Tin(II) acts as the reducing agent, donating electrons to the nitro group.[4] The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. The reaction proceeds via single electron transfers from the Sn²⁺ salt.[4][6] The resulting amine is protonated by the excess acid to form an ammonium salt.
-
Advantages: Does not require high-pressure equipment. The reagents are readily available and inexpensive. It is a robust and well-established procedure.
-
Considerations: This is a stoichiometric process, generating significant metal salt waste. The workup can be cumbersome; after the reaction, a strong base must be added to neutralize the acid and deprotonate the amine product. This often causes the precipitation of tin hydroxides, which can form emulsions or trap the product, complicating extraction.[4][7]
Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is a versatile and economical reducing agent that offers a metal-free alternative.[8] It is particularly valued for its mildness and high chemoselectivity.
-
Mechanism & Rationale: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[8] This radical transfers electrons to the nitro group in a stepwise fashion, reducing it to the amine.[8]
-
Advantages: The reaction is performed under mild, typically aqueous or semi-aqueous conditions. It exhibits excellent functional group tolerance, selectively reducing nitro groups in the presence of halides, esters, and ketones.[8][9]
-
Considerations: The reaction produces sulfur-containing byproducts. Sodium dithionite is unstable and can decompose, particularly when in contact with organic solvents or acids, which can release toxic H₂S gas.[10] Careful control of pH is often necessary.
Data Presentation: Methodological Comparison
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂/HCl) | Sodium Dithionite (Na₂S₂O₄) |
| Primary Reductant | H₂ Gas | SnCl₂ | Na₂S₂O₄ |
| Typical Yield | High (>90%) | Good to High (75-95%) | Good (70-90%) |
| Byproducts | Water | Tin Salts (Sn⁴⁺) | Sulfate/Sulfite Salts |
| Workup Complexity | Simple (filtration) | Complex (neutralization, extraction) | Moderate (extraction) |
| Safety Concerns | Flammable H₂, pyrophoric catalyst | Corrosive acid, metal waste | Unstable reagent, potential H₂S release |
| Equipment Needs | High-pressure reactor | Standard laboratory glassware | Standard laboratory glassware |
| Green Chemistry | Excellent (atom economy) | Poor (metal waste) | Moderate |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification to ensure a high-quality final product.
Caption: A generalized experimental workflow for the synthesis.
Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Causality: This protocol leverages the strong reducing power of SnCl₂ in an alcoholic solvent, which facilitates solubility for both the organic substrate and the inorganic reagent. The final basic workup is essential to deprotonate the product amine and precipitate the tin salts for removal.
-
Materials & Reagents:
-
2,5-dimethoxy-4-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, filter paper
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 2,5-dimethoxy-4-nitroaniline (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or 10% NaOH with vigorous stirring until the solution is basic (pH > 8). A thick, white precipitate of tin(IV) hydroxide will form.[4][7]
-
Isolation - Filtration (Optional but Recommended): To manage the precipitate, filter the entire slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate. This step helps prevent emulsions during extraction.[7]
-
Isolation - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification - Washing: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Final Step: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Causality: This protocol utilizes a high-surface-area catalyst to facilitate the reaction between hydrogen gas and the nitroaniline. The solvent choice (methanol or ethanol) is critical for dissolving the starting material and allowing it to interact with the solid catalyst. The filtration step at the end is crucial for removing the heterogeneous catalyst.
-
Materials & Reagents:
-
2,5-dimethoxy-4-nitroaniline
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas source
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Celite® or a fine porosity filter paper
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a high-pressure reaction vessel, add 2,5-dimethoxy-4-nitroaniline (1.0 eq) and the solvent (methanol or ethanol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry. Often, it is added as a slurry in the reaction solvent.
-
Reaction Execution: Seal the vessel. Purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but consult specific literature for optimization) and stir vigorously at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Crucial Safety Step: The catalyst is now highly active and pyrophoric. Do not expose the dry, hydrogen-saturated catalyst to air. The safest method is to filter the reaction mixture through a pad of Celite®. Keep the Celite pad wet with solvent during filtration.
-
Final Step: Collect the filtrate and concentrate the solvent under reduced pressure to yield the high-purity this compound. Often, the product is pure enough for subsequent steps without further purification.
-
Product Characterization and Quality Control
Confirmation of the product's identity and purity is essential. A multi-technique approach is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals for the amine protons and a more symmetric aromatic substitution pattern. ¹³C NMR will show a characteristic upfield shift for the carbon atom previously bonded to the nitro group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A reversed-phase method can be developed to separate the diamine product from any remaining starting material or reaction intermediates.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess purity, particularly for volatile impurities.[12]
Safety and Handling
Professional laboratory practice dictates a thorough understanding of the hazards associated with all chemicals used.
-
2,5-Dimethoxy-4-nitroaniline (Precursor): Nitroanilines are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[13][14][15] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
This compound (Product): Aromatic diamines can be skin and respiratory sensitizers. Handle in a well-ventilated area or fume hood.[16]
-
Reagents:
-
SnCl₂/HCl: Stannous chloride is a sensitizer, and hydrochloric acid is highly corrosive.[4] Handle in a fume hood.
-
Pd/C and H₂: The catalyst can be pyrophoric, and hydrogen gas is highly flammable. Follow all safety protocols for hydrogenation reactions.[2][3]
-
Sodium Dithionite: Unstable; avoid contact with acid and excessive heat.[10]
-
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[13][14][15][17]
Conclusion
The reduction of 2,5-dimethoxy-4-nitroaniline to this compound is a critical and achievable synthetic step. While catalytic hydrogenation represents the cleanest and most efficient method, its requirement for specialized equipment may make it inaccessible for some research labs. The stannous chloride method offers a robust and inexpensive alternative, provided the chemist is prepared for a more involved workup procedure. The sodium dithionite method stands as a valuable, mild option, especially for substrates with sensitive functionalities. The selection of the optimal method requires a careful balance of factors including scale, available resources, and safety infrastructure, a decision this guide is intended to empower.
References
- This compound | 17626-02-7 - Benchchem.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications - Organic Process Research & Development.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine. Benchchem.
- Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. OUCI.
- Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.
- Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. OUCI.
- Safety D
- 4-Nitroaniline - Safety D
- 4-Nitroaniline - Safety D
- Safety D
- amines, arom
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid.
- Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
- Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 11. Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile produc… [ouci.dntb.gov.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemos.de [chemos.de]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. westliberty.edu [westliberty.edu]
- 16. cdc.gov [cdc.gov]
- 17. carlroth.com:443 [carlroth.com:443]
Spectroscopic Profile of 2,5-dimethoxybenzene-1,4-diamine: A Technical Guide
Introduction
2,5-dimethoxybenzene-1,4-diamine, a key aromatic diamine, serves as a vital building block in the synthesis of advanced polymers and functional materials. Its molecular architecture, featuring a symmetrical benzene core substituted with two electron-donating amine groups and two methoxy groups, imparts unique electronic and chemical properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations.
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for the title compound, this guide leverages predicted data, experimental spectra of structurally analogous compounds, and fundamental spectroscopic principles to construct a robust and reliable spectroscopic profile. This approach not only offers a detailed understanding of the target molecule but also illustrates the power of comparative spectroscopic analysis in chemical research.
Molecular Structure and Symmetry
The structure of this compound possesses a high degree of symmetry, with a C2h point group. This symmetry is a critical determinant of its spectroscopic features, leading to a simplification of its NMR spectra, where chemically equivalent nuclei give rise to single resonances.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of this compound significantly simplifies its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
Analysis and Interpretation:
Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals:
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically and magnetically equivalent, and therefore, are expected to appear as a sharp singlet. The strong electron-donating nature of both the amino and methoxy groups increases the electron density on the aromatic ring, causing a significant upfield shift (lower ppm) for these protons compared to benzene (δ 7.34 ppm).
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are equivalent and will present as a single, sharp singlet.
-
Amino Protons (-NH₂): The four protons of the two amino groups are also equivalent. Their signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Data:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C-H) | 6.3 - 6.8 | Singlet | 2H |
| Methoxy (O-CH₃) | 3.7 - 3.9 | Singlet | 6H |
| Amino (N-H) | 3.0 - 5.0 (variable) | Broad Singlet | 4H |
Note: These are predicted values based on the analysis of similar substituted benzene derivatives.[1]
¹³C NMR Spectroscopy
Analysis and Interpretation:
The symmetry of the molecule also results in a simplified ¹³C NMR spectrum with four distinct signals:
-
Aromatic Carbons (C-O): The two carbons attached to the methoxy groups are equivalent.
-
Aromatic Carbons (C-N): The two carbons bonded to the amino groups are equivalent.
-
Aromatic Carbons (C-H): The two carbons bonded to hydrogen atoms are equivalent.
-
Methoxy Carbons (O-CH₃): The two methyl carbons of the methoxy groups are equivalent.
Predicted ¹³C NMR Data:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 140 - 150 |
| Aromatic (C-N) | 130 - 140 |
| Aromatic (C-H) | 100 - 110 |
| Methoxy (O-CH₃) | 55 - 60 |
Note: These are approximate chemical shift ranges based on data from analogous compounds.
Experimental Protocol for NMR Spectroscopy
Rationale for Experimental Choices:
The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm. However, for compounds with exchangeable protons like amines, DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for better observation of N-H signals. A standard 5 mm NMR tube is used for routine analysis. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding solubility issues or line broadening at high concentrations.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[2][3]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]
-
Instrumentation: The NMR spectra are recorded on a Fourier Transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A typical spectral width of 0 to 220 ppm is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Analysis and Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups:
-
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the -NH₂ group is expected in the 1580-1650 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1250-1360 cm⁻¹ range.
-
C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Methoxy (-OCH₃) |
| 1580 - 1650 | N-H Bend | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1360 | C-N Stretch | Aromatic Amine |
| 1200 - 1275 | Asymmetric C-O Stretch | Aryl Ether |
| 1000 - 1075 | Symmetric C-O Stretch | Aryl Ether |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Rationale for Experimental Choices:
For solid samples, the KBr pellet method is a widely used technique in IR spectroscopy.[1] Potassium bromide is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a transparent disc. The sample is finely ground and dispersed in the KBr matrix to minimize light scattering and obtain a high-quality spectrum. The ratio of sample to KBr is critical; too much sample will lead to saturated absorption bands, while too little will result in a poor signal-to-noise ratio.[6]
Step-by-Step Methodology:
-
Sample and KBr Preparation: Finely grind 1-2 mg of this compound in an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[1][6]
-
Mixing: Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes using a hydraulic press.[6]
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of a pure KBr pellet to correct for atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum.
-
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Analysis and Interpretation (Electron Ionization - EI):
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (168.19 g/mol ). For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring.
-
Fragmentation Pattern: The fragmentation of this compound will be influenced by the presence of both the methoxy and amino groups. Common fragmentation pathways for aromatic ethers and amines include:
-
Loss of a methyl radical (-•CH₃): A significant fragment at M-15 (m/z 153) is expected due to the loss of a methyl group from one of the methoxy substituents.
-
Loss of formaldehyde (-CH₂O): A fragment at M-30 (m/z 138) could arise from the loss of formaldehyde.
-
Loss of an amino radical (-•NH₂): A fragment at M-16 (m/z 152) is possible.
-
Cleavage of the C-N bond: This could lead to various smaller fragments.
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
Rationale for Experimental Choices:
Electron Ionization is a standard and robust method for the analysis of relatively small, volatile, and thermally stable organic molecules.[7] A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library spectra.[7][8] The sample is introduced into the ion source, where it is vaporized and then ionized by a beam of electrons.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized in the ion source and bombarded with a beam of electrons, typically at an energy of 70 eV.[7][8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a detailed and scientifically grounded spectroscopic profile of this compound. By integrating predicted data with experimental observations from analogous compounds and established spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been established. The detailed experimental protocols and the rationale behind the methodological choices offer valuable insights for researchers in obtaining and interpreting high-quality spectroscopic data. This guide serves as an essential resource for the unambiguous identification and characterization of this important chemical building block, facilitating its application in the development of novel materials and pharmaceuticals.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 12, 2026, from [Link]
-
Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved January 12, 2026, from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 12, 2026, from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved January 12, 2026, from [Link]
-
Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved January 12, 2026, from [Link]
-
Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 12, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved January 12, 2026, from [Link]
-
Wilkens, K. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. kinteksolution.com [kinteksolution.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 2,5-Dimethoxybenzene-1,4-diamine (CAS Number: 17626-02-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2,5-dimethoxybenzene-1,4-diamine (CAS No. 17626-02-7). This versatile aromatic diamine is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of bioactive heterocyclic compounds and as a linker in the construction of Covalent Organic Frameworks (COFs). This document consolidates essential data, including spectroscopic profiles and detailed experimental insights, to support researchers in leveraging the full potential of this compound.
Core Chemical Identity and Properties
This compound is a symmetrically substituted aromatic diamine. The presence of two electron-donating methoxy groups and two nucleophilic amine functionalities on the benzene ring dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1]
| Property | Value |
| CAS Number | 17626-02-7 |
| IUPAC Name | This compound |
| Synonyms | 2,5-Dimethoxy-p-phenylenediamine, 4-Amino-2,5-dimethoxyaniline |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Melting Point | 212.5-214 °C |
| Appearance | Off-white to light brown crystalline powder |
Chemical Structure
Caption: 2D structure of this compound.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the reduction of a nitroaromatic precursor.[1]
Synthetic Pathway: Catalytic Hydrogenation
The preferred industrial and laboratory-scale synthesis is the catalytic hydrogenation of 2,5-dimethoxy-4-nitroaniline. This method offers high yields and clean conversion.
Caption: Synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 2,5-dimethoxy-4-nitroaniline
This protocol provides a general guideline for the reduction of the nitro precursor.
Materials:
-
2,5-dimethoxy-4-nitroaniline
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable pressure vessel, a solution of 2,5-dimethoxy-4-nitroaniline in ethanol is prepared.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The vessel is sealed and purged several times with an inert gas (nitrogen or argon) to remove any oxygen.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.
-
Upon completion, the reaction is stopped, and the vessel is carefully depressurized and purged with inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure diamine.
Spectroscopic Characterization
Due to the molecule's C2h symmetry, the NMR spectra are relatively simple and characteristic.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct singlets corresponding to the aromatic protons, the methoxy protons, and the amine protons.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | s | 2H | Ar-H |
| ~3.7 | s | 6H | -OCH ₃ |
| ~3.4 | s (broad) | 4H | -NH ₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit four signals for the four unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C -NH₂ |
| ~138 | C -OCH₃ |
| ~100 | C -H |
| ~56 | -OC H₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Primary amine |
| 3050-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Aliphatic C-H (methoxy) |
| ~1620 | N-H bending | Primary amine |
| ~1510 | C=C stretching | Aromatic ring |
| ~1210 | C-O stretching | Aryl ether |
Mass Spectrometry
The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the nucleophilicity of the amine groups and the electron-rich nature of the aromatic ring.
Oxidation to Quinone Diimine
The primary amino groups can be readily oxidized to form the corresponding quinone diimine. This transformation is a key reaction in the formation of certain dyes and polymers.[3][4] The oxidation can be achieved using various oxidizing agents, such as silver oxide, lead dioxide, or electrochemical methods.[3]
Caption: Oxidation to 2,5-dimethoxy-p-benzoquinone diimine.
Amine-Based Derivatizations
The nucleophilic amine groups readily react with a variety of electrophiles, allowing for the synthesis of a wide range of derivatives. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines. This reaction is fundamental to its use in COF synthesis.
Electrophilic Aromatic Substitution
The benzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and methoxy groups.[1]
Applications in Research and Development
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The 2,5-dimethoxyphenylamine scaffold is a key structural motif in a variety of biologically active compounds. Its rigid framework and the presence of hydrogen bond donors and acceptors make it an attractive starting point for the design of ligands for various biological targets. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists.[5]
Materials Science: A Linker for Covalent Organic Frameworks (COFs)
This compound serves as a linear and rigid building block for the construction of 2D and 3D Covalent Organic Frameworks (COFs).[6] COFs are a class of crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The diamine can be condensed with multifunctional aldehydes, such as 1,3,5-triformylphloroglucinol (Tp), to form highly ordered, porous networks.[7]
Caption: Synthesis of a COF from this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an excellent building block for the synthesis of complex molecules and advanced materials. This guide provides a solid foundation of its chemical properties and applications, empowering researchers to explore its full synthetic utility.
References
-
ResearchGate. (n.d.). Oxidation of p-Phenylenediamine. Retrieved from [Link]
- Machado, T. F., et al. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers, 13(5), 785.
-
ResearchGate. (n.d.). Oxidation of phenylenediamines and possible polymeric products. Retrieved from [Link]
-
OSTI.GOV. (1986). Oxidation of N, N-disubstituted p-phenylenediamines in the presence of complex compounds of cobalt (III). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2629.
-
ResearchGate. (n.d.). Synthesis of β‐ketoenamine COFs from Tp and aromatic diamine, step 1: reversible Schiff‐base reaction and step 2: irreversible enol‐to‐keto tautomerism. Retrieved from [Link]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]
- By, A., Neville, G. A., & Shurvell, H. F. (1992). Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. Journal of forensic sciences, 37(2), 503–512.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Wallach, J., et al. (2015). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 58(15), 6036–6048.
-
PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis Protocols for Covalent Organic Framework (COF) Precursors. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]
- Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
-
ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Docsity. (n.d.). Friedel Crafts alkylation: Preparation of 1,4-di-t-butyl-2,5- dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.2.1. Synthesis of 1,4-Di- t -butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,5-di-tert-Butyl-1,4-dimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
-
ResearchGate. (n.d.). Synthetic scheme for the synthesis of COF from 1,3,5-Triformylbenzene and o-Dianisidine and loading of gemcitabine in synthesized COF carrier system. Retrieved from [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electron-Donating Effects of Methoxy and Amino Groups in Aromatic Rings
Abstract
The electronic nature of substituents on an aromatic ring is a cornerstone of modern organic chemistry and drug design, profoundly influencing molecular reactivity, selectivity, and biological activity. This guide provides a comprehensive analysis of the electron-donating effects of two common and potent activating groups: the methoxy (-OCH₃) and amino (-NH₂) groups. We will dissect the interplay of resonance and inductive effects, their quantifiable impact on reaction rates and regioselectivity in electrophilic aromatic substitution, and the strategic application of these principles in the development of novel therapeutics. Detailed experimental protocols for quantifying these electronic effects are also presented to provide a practical framework for researchers in the field.
The Duality of Electronic Effects: Resonance vs. Induction
The net electronic effect of a substituent on an aromatic ring is a vector sum of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[1] Understanding the interplay between these two forces is critical to predicting the chemical behavior of substituted aromatic compounds.
-
Inductive Effect (-I or +I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms.[2] For both the methoxy and amino groups, the oxygen and nitrogen atoms are more electronegative than the carbon atom of the aromatic ring to which they are attached.[3] Consequently, they exert an electron-withdrawing inductive effect (-I) , pulling electron density away from the ring through the σ-bond framework.[2] This effect weakens with distance.[4]
-
Resonance Effect (+R or +M): This effect involves the delocalization of lone pair or pi (π) electrons across the conjugated π-system of the aromatic ring.[4] The oxygen atom in a methoxy group and the nitrogen atom in an amino group each possess lone pairs of electrons that can be delocalized into the aromatic ring.[5][6] This donation of electron density into the π-system is termed a positive resonance effect (+R) or positive mesomeric effect (+M).[4]
For both the methoxy and amino groups, the electron-donating resonance effect (+R) is significantly stronger and more influential than their electron-withdrawing inductive effect (-I).[7][8] As a result, both groups are classified as net electron-donating groups (EDGs) and are considered activating groups in the context of electrophilic aromatic substitution.[9]
Comparative Analysis: Methoxy vs. Amino Group
While both groups are potent activators, the amino group is a significantly stronger electron-donating group than the methoxy group. This difference can be attributed to the lower electronegativity of nitrogen compared to oxygen. The less electronegative nitrogen atom is more willing to share its lone pair of electrons with the aromatic ring, leading to a more pronounced +R effect.
Impact on Electrophilic Aromatic Substitution (EAS)
The increased electron density in the aromatic ring due to the +R effect of methoxy and amino groups makes the ring more nucleophilic and thus more reactive towards electrophiles.[6][10] This enhanced reactivity is a hallmark of activating groups.[3]
Rate of Reaction: The rate of electrophilic aromatic substitution is dramatically increased in the presence of these activating groups. For instance, the nitration of anisole (methoxybenzene) is about 10,000 times faster than the nitration of benzene, while the nitration of aniline (aminobenzene) is even faster.[3][11]
Regioselectivity (Directing Effects): The resonance delocalization of the lone pairs from the oxygen or nitrogen atom preferentially increases the electron density at the ortho and para positions of the aromatic ring.[12][13] This is evident from the resonance structures of anisole and aniline, where a negative formal charge is placed on these positions. Consequently, electrophilic attack is directed to the ortho and para positions.
| - |
| N+H₂ |
For example, the bromination of anisole yields predominantly the para and ortho isomers, with very little of the meta product formed.[14] Similarly, the halogenation of aniline with bromine water readily produces the 2,4,6-tribromoaniline precipitate, highlighting the strong activation of the ortho and para positions.[12]
Quantitative Analysis of Substituent Effects: The Hammett Equation
The electronic influence of substituents can be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[15][16]
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.[15]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[15]
Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[16][17]
| Substituent | σ_meta | σ_para | Dominant Effect (at para) |
| -NH₂ | -0.16 | -0.66 | Strong +R |
| -OCH₃ | +0.12 | -0.27 | Strong +R, moderate -I |
Data compiled from various sources.
The highly negative σ_para value for the amino group (-0.66) confirms its powerful electron-donating nature via resonance. The methoxy group also has a negative σ_para value (-0.27), indicating its electron-donating character at the para position, though to a lesser extent than the amino group.[5] Interestingly, the σ_meta value for the methoxy group is positive (+0.12), which reveals its electron-withdrawing inductive effect when resonance donation to the reaction center is not possible.[5]
Implications in Drug Design and Medicinal Chemistry
The strategic placement of methoxy and amino groups is a common tactic in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.[18]
-
Receptor Binding: The electron-donating properties of these groups can enhance the binding affinity of a drug to its target receptor by influencing hydrogen bonding capabilities and the overall electronic landscape of the molecule.[18][19] Aromatic amines, for example, can act as hydrogen bond donors.[20]
-
Metabolic Stability: The introduction of these groups can alter the metabolic profile of a drug. For instance, they can direct metabolic enzymes to or away from certain positions on the aromatic ring, thereby influencing the drug's half-life.[18]
-
pKa Modulation: Electron-donating groups increase the electron density on the aromatic ring and any attached acidic or basic functional groups. This can raise the pKa of a nearby acidic proton (making it less acidic) or increase the basicity of an amine.[8][18] These modifications can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols for Assessing Electronic Effects
Determination of Substituent Effects via Hammett Plots
This protocol outlines a general procedure for constructing a Hammett plot to determine the reaction constant (ρ) for a given reaction, thereby quantifying its sensitivity to the electronic effects of substituents like -OCH₃ and -NH₂.
Objective: To measure the rates of a reaction (e.g., hydrolysis of substituted benzoates) for a series of meta- and para-substituted benzene derivatives and correlate them with the known Hammett σ constants.
Methodology:
-
Synthesis of Substrates: Synthesize a series of meta- and para-substituted benzoic acid derivatives (e.g., methyl benzoates) with a range of electron-donating and electron-withdrawing groups, including methoxy and amino substituents.
-
Kinetic Measurements: a. Perform the chosen reaction (e.g., alkaline hydrolysis) under controlled conditions (temperature, solvent, concentration). b. Monitor the progress of the reaction over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or titration) to determine the rate constant (k) for each substituted substrate. c. Also, determine the rate constant (k₀) for the unsubstituted (hydrogen) derivative under the same conditions.
-
Data Analysis: a. Calculate log(k/k₀) for each substituent. b. Obtain the established Hammett σ constants (σ_meta and σ_para) for each substituent from the literature. c. Plot log(k/k₀) versus σ. d. The slope of the resulting line is the reaction constant, ρ.[17]
Self-Validation: The linearity of the Hammett plot serves as a self-validating mechanism. A strong linear correlation (R² > 0.95) indicates that the reaction rate is primarily governed by the electronic effects of the substituents as described by the Hammett equation.
Conclusion
The methoxy and amino groups are powerful electron-donating substituents that significantly enhance the reactivity of aromatic rings towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. This behavior is a direct consequence of their strong positive resonance (+R) effects, which override their weaker negative inductive (-I) effects. The amino group is a stronger activator than the methoxy group due to the lower electronegativity of nitrogen. A quantitative understanding of these effects, facilitated by frameworks like the Hammett equation, is indispensable for modern organic synthesis and is a critical tool for medicinal chemists in the rational design and optimization of drug candidates.
References
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?[Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Grokipedia. (n.d.). Hammett equation. [Link]
-
Brainly.com. (2024). Is a methoxy group electron donating or withdrawing?[Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
-
Medium. (2025). Unlocking the Power of Electron Donating Groups in Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
YouTube. (2024). Hammett Equation. [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...[Link]
-
University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
-
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]
-
Brainly.in. (2023). Anisole undergoes electrophilic substitution reaction. [Link]
-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
-
ScienceDirect. (2025). Electron donating group: Significance and symbolism. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. [Link]
-
ResearchGate. (n.d.). Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Methoxy group. [Link]
-
PubMed Central. (n.d.). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. [Link]
-
Science Alert. (2001). Evaluation of the Electron Donor Strength of Different Amino Groups. [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
-
MDPI. (n.d.). Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections. [Link]
-
Wiley Online Library. (n.d.). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. [Link]
-
RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
-
Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group?[Link]
-
University of Wisconsin-Madison. (n.d.). resonance and induction tutorial. [Link]
-
ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]
-
AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. [Link]
-
Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]
-
Drug Design Principles. (2021). Stereoelectronics. [Link]
-
Reddit. (2024). Why is the amino group in aniline an EDG?[Link]
-
Journal of the American Chemical Society. (n.d.). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. [Link]
-
RSC Publishing. (2025). Capturing electronic substituent effect with effective atomic orbitals. [Link]
-
PubMed Central. (2020). Quantifying Through‐Space Substituent Effects. [Link]
-
ACS Publications. (n.d.). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
RSC Publishing. (n.d.). Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study. [Link]
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. byjus.com [byjus.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Unlocking the Power of Electron Donating Groups in Organic Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 19. Electron donating group: Significance and symbolism [wisdomlib.org]
- 20. stereoelectronics.org [stereoelectronics.org]
An In-Depth Technical Guide to the Molecular and Electronic Structure of 2,5-dimethoxybenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive analysis of 2,5-dimethoxybenzene-1,4-diamine (DMBDA), a versatile aromatic compound with significant potential in materials science and medicinal chemistry. We delve into its fundamental molecular and electronic structure, focusing on the critical role of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This document synthesizes theoretical insights from Density Functional Theory (DFT) with practical, field-proven experimental protocols for Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy. By elucidating the causality behind its reactivity and electronic behavior, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecular scaffold.
Introduction: The Significance of this compound
This compound is an aromatic diamine characterized by a benzene ring substituted with two electron-donating amine (-NH₂) groups and two methoxy (-OCH₃) groups. This specific arrangement of powerful electron-donating groups imparts a distinct chemical personality, making the molecule highly activated and a valuable precursor for a diverse array of complex molecules.[1] Its applications are broad, serving as a foundational building block in the synthesis of novel polymers with tailored electronic properties, as a scaffold for neurologically active compounds, and in the development of redox-active materials for energy storage.[1]
A thorough understanding of its electronic architecture, specifically the energy and distribution of its frontier molecular orbitals (HOMO and LUMO), is paramount. These orbitals govern the molecule's reactivity, its interaction with light, and its potential performance in electronic devices or as a pharmacophore. This guide provides the theoretical framework and experimental validation necessary to fully characterize and exploit these properties.
Molecular Structure and Synthesis
The structure of this compound features a highly electron-rich aromatic system. Both the amino and methoxy substituents are strong ortho-, para-directors, making the remaining unsubstituted positions on the ring highly susceptible to electrophilic attack.[1] This inherent reactivity is a key feature exploited in its synthetic applications.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17626-02-7[1] |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol [1] |
A prevalent and efficient route for the synthesis of DMBDA is the catalytic hydrogenation of 2,5-dimethoxy-4-nitroaniline. This method is favored for its high selectivity and yield, providing a reliable pathway to the target molecule from commercially available precursors.[1]
Theoretical Framework: Frontier Molecular Orbitals (HOMO & LUMO)
The electronic behavior and chemical reactivity of a molecule are fundamentally dictated by its frontier molecular orbitals (FMOs).
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band. Its energy level correlates with the ionization potential and represents the ability of the molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level relates to the electron affinity and indicates the molecule's ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be more easily excited.
Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for accurately predicting these electronic properties.[2] By solving approximations of the Schrödinger equation, DFT provides quantitative values for HOMO and LUMO energies and allows for the visualization of their spatial distributions.
Causality in Method Selection: Why B3LYP/6-311++G(d,p)?
For molecules like DMBDA, the choice of a specific DFT functional and basis set is critical for achieving a balance between computational cost and accuracy.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing reliable geometric and electronic properties for a wide range of organic molecules.[2] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals, leading to more accurate orbital energy predictions.
-
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the anisotropic distribution of electron density in chemical bonds. The "++" denotes the inclusion of diffuse functions on both heavy and hydrogen atoms, which are essential for accurately describing the more loosely bound electrons, such as those in the HOMO of this electron-rich system.
Computational Protocol: HOMO/LUMO Analysis via DFT
This section outlines a self-validating protocol for the computational analysis of DMBDA.
Caption: Workflow for experimental HOMO/LUMO determination via CV.
Step-by-Step Methodology:
-
System Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Prepare a solution (e.g., 1 mM) of this compound in a suitable, dry solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.
-
Measurement: Record the cyclic voltammogram by scanning the potential over a range where the oxidation and reduction events are expected.
-
Internal Referencing: Add a small amount of ferrocene to the solution and record the voltammogram again. The well-defined, reversible wave for the Fc/Fc⁺ couple will serve as the internal reference.
-
Data Analysis: Determine the onset potential of the first oxidation wave (E_ox_onset) and the first reduction wave (E_red_onset) from the voltammogram.
-
Energy Level Calculation: Calculate the HOMO and LUMO energies using the following equations:
-
E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8] (Note: The value of 4.8 eV represents the energy of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental conditions and literature source.)
-
UV-Visible Spectroscopy and the Optical Gap
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like DMBDA, the absorption in the UV-Vis range typically corresponds to an electronic transition from the HOMO to the LUMO. [3]The energy of this transition provides the optical HOMO-LUMO gap.
The optical gap can be determined from the onset of the lowest energy absorption band (λ_onset) in the UV-Vis spectrum using the Planck-Einstein relation:
E_gap (eV) = 1240 / λ_onset (nm)
It is important to note that the electrochemical gap from CV and the optical gap from UV-Vis are not identical. The electrochemical gap is the difference between the ionization potential and electron affinity in the ground state, while the optical gap includes the exciton binding energy of the excited state. A comparison of the two provides deeper insight into the electronic nature of the molecule.
Synthesis of Findings and Implications
The combination of DFT calculations and experimental measurements provides a robust and validated understanding of the electronic structure of this compound.
Expected Results:
-
HOMO Distribution: The HOMO is anticipated to be delocalized across the entire π-system, with significant contributions from the nitrogen lone pairs of the amine groups and the oxygen lone pairs of the methoxy groups. This indicates that the molecule is a strong electron donor and that electrophilic attack will occur at the ring positions or the amine nitrogens.
-
LUMO Distribution: The LUMO will likely be a π* antibonding orbital distributed primarily over the aromatic ring.
-
HOMO-LUMO Gap: The presence of four strong electron-donating groups is expected to raise the HOMO energy significantly, resulting in a relatively small HOMO-LUMO gap. This small gap implies higher reactivity and absorption of light at longer wavelengths compared to unsubstituted benzene.
Implications:
-
For Drug Development: The high electron density and specific spatial arrangement of hydrogen bond donors (-NH₂) and acceptors (-OCH₃) make the DMBDA scaffold an interesting starting point for designing ligands that interact with biological targets. [4]Its redox activity, governed by the HOMO level, could be exploited for developing antioxidants or molecules involved in redox signaling pathways.
-
For Materials Science: The low ionization potential (high HOMO energy) and small energy gap make DMBDA and its derivatives excellent candidates for hole-transport materials in organic light-emitting diodes (OLEDs) or as electron-donating units in organic photovoltaic (OPV) cells. [1]Its ability to undergo facile oxidation makes it a prime candidate for creating redox-active polymers for energy storage applications. [5]
Conclusion
This guide has detailed the critical interplay between the molecular structure and electronic properties of this compound. Through a synergistic approach combining predictive Density Functional Theory calculations with definitive experimental validation via Cyclic Voltammetry and UV-Vis Spectroscopy, we have established a comprehensive framework for its characterization. The highly electron-rich nature of this molecule, confirmed by its high-energy HOMO and relatively small HOMO-LUMO gap, underpins its utility as a versatile building block. The protocols and insights presented herein provide researchers and developers with the necessary tools to confidently explore and harness the potential of this compound in the rational design of next-generation pharmaceuticals and advanced organic materials.
References
-
ResearchGate. (n.d.). Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]
-
SID. (n.d.). THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHY. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectrum of diamine (5) and PA1-PA5. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. Retrieved from [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: Comparison with experimental CT transition energies. Retrieved from [Link]
-
ResearchGate. (n.d.). Luminescence properties of diamino-dicyano substituted benzene and 1,4-pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis (a) and fluorescence (b) spectra of diamine (3) and PEI(1-5). Retrieved from [Link]
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Voltammetry of 2,6-dimethoxy benzoquinone. a) Cyclic voltammograms of.... Retrieved from [Link]
-
MDPI. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. Retrieved from [Link]
-
University of Hertfordshire Research Profiles. (2024). Investigation of the Effect of Substitutions on the Electronic and Optical Properties of the Sumanene Molecule. Retrieved from [Link]
-
ACS Publications. (2024). High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzene-1,4-diol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 1,4-Di-tert-butyl-2,5-dimethoxybenzene in Chemical Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. ossila.com [ossila.com]
An In-Depth Technical Guide to 4-Amino-2,5-dimethoxyaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-amino-2,5-dimethoxyaniline, a versatile aromatic diamine pivotal in various fields of chemical synthesis. Also known as 2,5-dimethoxy-p-phenylenediamine, this compound serves as a critical building block for researchers, scientists, and professionals in drug development, materials science, and dye chemistry. This document delves into its core physical and chemical properties, provides detailed synthetic protocols with mechanistic insights, and explores its significant applications.
Core Molecular and Physical Characteristics
4-Amino-2,5-dimethoxyaniline is a substituted aniline derivative characterized by a benzene ring functionalized with two amino groups and two methoxy groups. The strategic placement of these substituents dictates its electronic properties and reactivity. The electron-donating nature of the methoxy and amino groups activates the aromatic ring, making it susceptible to electrophilic substitution and a potent precursor in polymerization and condensation reactions.
Nomenclature and Structural Identifiers
-
IUPAC Name: 2,5-dimethoxybenzene-1,4-diamine[1]
-
Synonyms: 4-Amino-2,5-dimethoxyaniline, 2,5-Dimethoxy-p-phenylenediamine, 1,4-Benzenediamine, 2,5-dimethoxy-[1]
-
CAS Number: 17626-02-7[1]
-
Molecular Formula: C₈H₁₂N₂O₂[1]
-
InChI: InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3[1]
-
InChIKey: FOVOBTLEKSQTFG-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties is presented in the table below for quick reference. These properties are crucial for designing experimental setups, purification procedures, and for predicting the compound's behavior in different chemical environments.
| Property | Value | Source(s) |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 212.5-214 °C | [2] |
| Boiling Point | 337.9 ± 37.0 °C (Predicted) | [2] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | 0.5 | [1] |
| pKa | 5.68 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
Synthesis of 4-Amino-2,5-dimethoxyaniline: A Protocol with Mechanistic Rationale
The most prevalent and efficient synthesis of 4-amino-2,5-dimethoxyaniline involves the reduction of a dinitro precursor, 1,4-dimethoxy-2,5-dinitrobenzene. Catalytic hydrogenation is the method of choice due to its high yield, clean conversion, and the use of recoverable catalysts.
Synthesis Workflow Overview
The synthesis is a two-step process starting from 1,4-dimethoxybenzene, which is first dinitrated and then subsequently reduced to the desired diamine.
Caption: A two-step synthesis pathway for 4-amino-2,5-dimethoxyaniline.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 1,4-dimethoxy-2,5-dinitrobenzene to 4-amino-2,5-dimethoxyaniline.
Materials and Reagents:
-
1,4-Dimethoxy-2,5-dinitrobenzene
-
10% Palladium on charcoal (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) gas supply
-
Celite or a suitable filtration aid
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 1,4-dimethoxy-2,5-dinitrobenzene in methanol or ethanol. The choice of alcohol as a solvent is due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.
-
Inerting the Atmosphere: Degas the solution and purge the vessel with nitrogen gas. This step is critical to remove oxygen, which can deactivate the palladium catalyst and pose a safety hazard with hydrogen gas.
-
Catalyst Introduction: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst. A suspension of the catalyst in a small amount of the reaction solvent can facilitate a safer transfer.
-
Acidification: Add a catalytic amount of glacial acetic acid to the mixture. The acidic medium can enhance the rate of reduction of the nitro groups.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (typically at atmospheric pressure or slightly above). Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient gas-liquid-solid mixing for the reaction to proceed effectively.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, purge the vessel with nitrogen gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst can often be recovered and reused.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-amino-2,5-dimethoxyaniline.
Causality and Self-Validation: The success of this protocol relies on the complete removal of oxygen before the introduction of hydrogen and the catalyst. The completion of the reaction is validated by the disappearance of the starting material spot on a TLC plate. The purity of the final product can be confirmed by melting point determination and spectroscopic analysis.
Chemical Reactivity and Applications
The chemical reactivity of 4-amino-2,5-dimethoxyaniline is governed by the interplay of its amino and methoxy substituents. These groups make the aromatic ring electron-rich and thus highly reactive towards electrophiles. The amino groups also act as nucleophiles and can participate in a variety of condensation and substitution reactions.
Key Reaction Pathways
Caption: Major reaction pathways of 4-amino-2,5-dimethoxyaniline.
-
Oxidation: The oxidation of 4-amino-2,5-dimethoxyaniline can lead to the formation of quinone-imine structures, which are key intermediates in the synthesis of dyes and polymers.[3] Oxidative polymerization, often using an oxidizing agent like ammonium persulfate, yields poly(2,5-dimethoxyaniline), a conducting polymer.[4]
-
Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring facilitates electrophilic substitution reactions. However, the positions of substitution are directed by the existing amino and methoxy groups.
Applications in Research and Development
4-Amino-2,5-dimethoxyaniline is a valuable intermediate with a range of applications:
-
Conducting Polymers: It is a monomer for the synthesis of soluble and processable conducting polymers, which are of interest for applications in electronics and materials science.[4]
-
Dye and Pigment Industry: The compound is a precursor for various azo dyes and other colorants.[5]
-
Pharmaceutical and Medicinal Chemistry: Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmacologically active molecules. The specific arrangement of functional groups in 4-amino-2,5-dimethoxyaniline makes it a candidate for the development of novel therapeutic agents. While direct applications are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. For instance, substituted phenylenediamines have been explored for their potential in developing safer alternatives to hair dyes, a field with direct relevance to human health and toxicology.[6][7]
Spectroscopic Characterization
The identity and purity of 4-amino-2,5-dimethoxyaniline are unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two amino groups, and the protons of the two methoxy groups. The chemical shifts and splitting patterns of the aromatic protons provide information about their positions on the ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino groups, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent peak corresponding to the molecular ion [M]⁺ at m/z 168 is expected.[1]
-
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol or methanol, will show absorption bands corresponding to the π → π* electronic transitions within the aromatic system.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-amino-2,5-dimethoxyaniline. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2]
Conclusion
4-Amino-2,5-dimethoxyaniline is a highly functionalized and reactive molecule that holds significant importance as a synthetic intermediate. Its unique electronic and structural features make it a versatile building block for the creation of complex organic molecules, from advanced materials like conducting polymers to potentially new pharmaceutical agents. A thorough understanding of its physical properties, synthetic routes, and reactivity is essential for any researcher or scientist looking to leverage its potential in their work. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this valuable chemical compound.
References
-
PubChem. (n.d.). 4-Amino-2,5-dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
- Zois, G., et al. (2014). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine highly allergic volunteers.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Blömeke, B., et al. (2013). Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
- Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
-
Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
Physical Chemistry Research. (2020). Synthesis, Characterization and Theoretical Studies on 3-(4-((E)-3-Oxo-3-phenylprop-1-en-1-yl)phenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
-
ScienceDirect. (n.d.). Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
Global Substance Registration System. (n.d.). 4-AMINO-2,5-DIMETHOXYANILINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Retrieved from [Link]
- Google Patents. (n.d.). US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.
-
ResearchGate. (n.d.). UV-Vis spectral change of poly(2,5-dimethoxyaniline) during titration.... Retrieved from [Link]
-
SciSpace. (n.d.). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
J-STAGE. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR.. Retrieved from [Link]
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
PubChem. (n.d.). 4-Benzoylamino-2,5-dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
-
PubMed. (2016). Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances. Retrieved from [Link]
- Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102249933A - Preparation method of p-amino-N,N-dimethyl aniline phosphate.
Sources
- 1. 4-Amino-2,5-dimethoxyaniline | C8H12N2O2 | CID 155594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-2,5-DIMETHOXYANILINE | 17626-02-7 [chemicalbook.com]
- 3. Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]
- 6. eurannallergyimm.com [eurannallergyimm.com]
- 7. Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Reactivity of 2,5-Dimethoxybenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2,5-dimethoxybenzene-1,4-diamine towards electrophiles. The core focus is on understanding the intricate interplay of the powerful electron-donating amino and methoxy substituents that define the aromatic ring's reactivity. This document explores the challenges associated with direct electrophilic substitution, such as polysubstitution and oxidative degradation, and delineates the strategic importance of using N-acetyl protecting groups to modulate reactivity and achieve selective functionalization. Detailed theoretical explanations, proven experimental protocols adapted from closely related model compounds, and mechanistic insights are provided to guide researchers, scientists, and drug development professionals in leveraging this versatile scaffold for the synthesis of complex molecules.
Introduction: The Highly Activated Nucleophilic Core
This compound is a highly electron-rich aromatic compound of significant interest in contemporary organic synthesis. Its structure, featuring two strongly electron-donating amino groups and two moderately electron-donating methoxy groups, renders the benzene ring exceptionally nucleophilic and thus, highly susceptible to electrophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of a wide array of functional materials, polymers, and pharmaceutical intermediates. However, this high reactivity also presents considerable synthetic challenges, including a propensity for over-reaction and sensitivity to oxidative conditions. This guide will dissect the factors governing its reactivity and present strategies for its controlled functionalization.
Electronic Landscape and Regioselectivity
The reactivity of the benzene ring in this compound is dictated by the cumulative electron-donating effects of its four substituents. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directors, meaning they activate these positions for electrophilic attack. In this symmetrically substituted molecule, the two vacant positions (C3 and C6) are ortho to both an amino and a methoxy group, making them exceptionally activated and the primary sites for electrophilic substitution.
Diagram 1: Resonance Structures of this compound
This diagram illustrates the delocalization of lone pairs from the nitrogen and oxygen atoms into the aromatic ring, highlighting the increased electron density at the C3 and C6 positions.
Caption: Resonance forms showing electron donation to the ring.
The Challenge of Direct Electrophilic Substitution
Direct electrophilic aromatic substitution (EAS) on this compound is often complicated by two primary factors:
-
Polysubstitution: The highly activated nature of the ring makes it difficult to stop the reaction at monosubstitution. Even with stoichiometric control of the electrophile, mixtures of mono- and di-substituted products are common.
-
Oxidation: Aromatic amines are susceptible to oxidation, especially under the acidic conditions often required for EAS reactions. This can lead to the formation of colored impurities and decomposition of the starting material.
Furthermore, Friedel-Crafts alkylation and acylation reactions are generally incompatible with free amino groups, as the basic nitrogen atom complexes with the Lewis acid catalyst, deactivating it and rendering the reaction ineffective.
Strategic Protection: The N-Acetyl Group as a Reactivity Modulator
To overcome the challenges of direct EAS, the amino groups of this compound can be protected, most commonly as amides. The N-acetyl group serves as an effective protecting group for several reasons:
-
Reduced Activating Effect: The acetyl group is electron-withdrawing by resonance, which moderates the strong electron-donating ability of the amino group. This reduced activation helps to prevent polysubstitution.
-
Prevention of Lewis Acid Complexation: The lone pair on the amide nitrogen is delocalized onto the adjacent carbonyl oxygen, making it significantly less basic and thus less likely to coordinate with Lewis acid catalysts.
-
Steric Hindrance: The bulky acetyl group can provide steric hindrance, influencing the regioselectivity of the electrophilic attack.
The protected intermediate, N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine, is a more manageable substrate for a variety of electrophilic aromatic substitution reactions. The acetyl groups can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free diamine.
Diagram 2: Workflow for Controlled Electrophilic Aromatic Substitution
This workflow outlines the strategic use of protecting groups to achieve selective functionalization.
Caption: Strategic workflow for controlled EAS reactions.
Key Electrophilic Aromatic Substitution Reactions and Protocols
While direct experimental data on the electrophilic substitution of N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine is sparse in the literature, we can reliably infer reaction conditions and predict outcomes based on studies of closely related and model compounds. The following sections provide detailed protocols adapted for this purpose.
Halogenation
Halogenation, particularly bromination, is a common EAS reaction. The high activation of the ring suggests that mild brominating agents can be employed.
Table 1: Predicted Outcomes of Bromination Reactions
| Substrate | Brominating Agent | Expected Major Product |
| N,N'-Diacetyl-2,5-dimethoxybenzene-1,4-diamine | Br₂ in Acetic Acid | 3-Bromo-N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine |
| N,N'-Diacetyl-2,5-dimethoxybenzene-1,4-diamine | Excess Br₂ in Acetic Acid | 3,6-Dibromo-N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine |
Experimental Protocol: Monobromination of N,N'-Diacetyl-2,5-dimethoxybenzene-1,4-diamine (Adapted from Bromination of 2,5-Dimethoxybenzaldehyde)
-
Dissolution: Dissolve N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Reaction: Slowly add the bromine solution to the stirred solution of the substrate at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water. The solid precipitate is collected by vacuum filtration, washed with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations. A patent describing the dinitration of N,N'-diacetyl-p-phenylenediamine provides a strong basis for predicting the reactivity of our target molecule.
Experimental Protocol: Dinitration of N,N'-Diacetyl-2,5-dimethoxybenzene-1,4-diamine (Adapted from US Patent 3,654,363) [1]
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid in a flask cooled in an ice bath.
-
Substrate Addition: Slowly add N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine to the stirred nitrating mixture, maintaining the temperature between 47-52°C.[1]
-
Reaction: Stir the reaction mixture at this temperature for one hour.[1]
-
Work-up: Carefully pour the reaction mixture onto ice. The precipitated product is collected by filtration and washed thoroughly with water until neutral.
-
Purification: The crude dinitro product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing a ketone functionality. The use of the N-acetyl protecting groups is essential for the success of this reaction.
Table 2: Predicted Outcome of Friedel-Crafts Acylation
| Substrate | Acylating Agent | Lewis Acid | Expected Major Product |
| N,N'-Diacetyl-2,5-dimethoxybenzene-1,4-diamine | Acetyl Chloride | AlCl₃ | 3-Acetyl-N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine |
Experimental Protocol: Friedel-Crafts Acylation of N,N'-Diacetyl-2,5-dimethoxybenzene-1,4-diamine (Adapted from Acylation of 1,4-Dimethoxybenzene)
-
Lewis Acid Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane in a flask under a nitrogen atmosphere.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1 equivalent) to the suspension at 0°C.
-
Substrate Addition: Add a solution of N,N'-diacetyl-2,5-dimethoxybenzene-1,4-diamine (1 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a highly reactive and synthetically valuable molecule. While its inherent nucleophilicity poses challenges for direct electrophilic aromatic substitution, these can be effectively managed through the strategic use of N-acetyl protecting groups. This guide has provided a theoretical framework and practical, adaptable protocols for key electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation. By understanding the electronic effects at play and employing appropriate synthetic strategies, researchers can unlock the full potential of this versatile building block for the creation of novel and complex molecular architectures.
References
-
Study.com. (n.d.). Offer a reasonable explanation of why nitration of 1,4-dichlorobenzene yields mononitro derivative while N,N'diacetyl- 1,4Phenylene- diamine forms dinnitro compound. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Electrophilic aromatic substitution. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
ResearchGate. (n.d.). The complete n-alkylation of 1,4-diamino-2,5-dibromobenzene and of 1,4-diamino-2,5-dimethoxybenzene. Retrieved from [Link]
-
Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
- Google Patents. (1972). US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds.
Sources
Solubility and stability of 2,5-dimethoxybenzene-1,4-diamine in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 2,5-Dimethoxybenzene-1,4-diamine
Abstract
This compound is a highly functionalized aromatic diamine with significant potential as a building block in the synthesis of polymers, redox-active materials, and complex organic molecules.[1] The presence of two electron-donating methoxy groups and two nucleophilic amine functionalities imparts a unique chemical character, making a thorough understanding of its physical and chemical properties essential for its effective application.[1] This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We synthesize foundational chemical principles with actionable experimental protocols to offer researchers, scientists, and drug development professionals a practical framework for handling, formulating, and analyzing this compound. This document details qualitative solubility in common laboratory solvents, provides a robust protocol for quantitative solubility determination, explores the critical aspects of its chemical stability with a focus on oxidative degradation, and outlines a standard methodology for conducting forced degradation studies in line with pharmaceutical industry practices.
The Molecular Architecture: A Foundation for Solubility
The solubility of this compound is governed by the interplay of its functional groups. The molecule possesses both polar and nonpolar characteristics:
-
Polar Moieties: The two primary amine (-NH₂) groups and two methoxy (-OCH₃) groups can participate in hydrogen bonding with protic solvents. The amine groups, in particular, can act as hydrogen bond donors and acceptors, while the ether oxygen of the methoxy groups can act as a hydrogen bond acceptor.
-
Nonpolar Moiety: The benzene ring forms a hydrophobic core. The overall solubility in a given solvent is a balance between the energy required to overcome the crystal lattice forces and the energy released upon solvation of these competing moieties.
Qualitative Solubility Profile
While extensive quantitative data for this specific compound is not widely published, a qualitative solubility profile can be established based on the principles of "like dissolves like" and the known behavior of structurally similar aromatic amines and dimethoxybenzenes.[2][3]
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydrophobic benzene core limits solubility, despite hydrogen bonding capabilities of the amine and methoxy groups. Low molecular weight amines are generally more water-soluble.[2] |
| Methanol, Ethanol | Moderately Soluble | The alkyl portion of the alcohol can interact with the benzene ring, while the hydroxyl group can hydrogen bond with the amine and methoxy groups. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is an excellent solvent for polar molecules and can effectively solvate the amine and methoxy groups without the steric hindrance of protic interactions. |
| Acetonitrile (ACN) | Moderately Soluble | Offers a polar environment but is a weaker hydrogen bond acceptor than DMF, resulting in slightly lower solvating power for this molecule. | |
| Nonpolar | Hexane, Toluene | Poorly Soluble | The strong polar character of the four heteroatom-containing functional groups outweighs the nonpolar nature of the benzene ring, leading to poor compatibility with nonpolar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a good balance of polarity to solvate the functional groups while also interacting favorably with the aromatic ring. |
| Aqueous Acid | Dilute HCl, H₂SO₄ | Highly Soluble | As organic bases, the amine groups are readily protonated in acidic solutions to form highly polar and water-soluble ammonium salts.[4] |
Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)
To obtain precise, application-specific data, a gravimetric analysis is the gold standard. This protocol provides a self-validating system for determining the solubility of this compound in any solvent of interest.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.[5]
-
Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.[6]
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. To avoid transferring any solid, a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) should be used.[6]
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a vacuum centrifuge. Ensure the solute is completely dry.
-
Quantification: Weigh the vial containing the dried solute. The difference between this final mass and the initial mass of the vial is the mass of the dissolved this compound.
-
Calculation: Express the solubility in desired units (e.g., mg/mL or mol/L).
Caption: Workflow for Gravimetric Solubility Determination.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage and application. Like many p-phenylenediamine derivatives, its primary route of degradation is oxidation.[7][8]
Oxidative Instability
The electron-rich aromatic ring, activated by four electron-donating groups, is highly susceptible to oxidation.
-
Mechanism: Exposure to atmospheric oxygen, light, or trace metal ions can initiate a one-electron oxidation of an amine group to form a radical cation. This intermediate is unstable and can undergo further oxidation and coupling reactions. The ultimate products are often colored quinoidal structures, such as a quinone-diimine derivative. This process is responsible for the common observation of color change (e.g., from off-white to purple or brown) in aged samples of aromatic amines.
-
Mitigation: To ensure the integrity of the compound, stringent storage and handling procedures are necessary:
-
Storage: Store in an amber glass vial under an inert atmosphere (argon or nitrogen) at reduced temperatures.
-
Handling: Minimize exposure to air and light during weighing and solution preparation. Use of a glovebox is recommended for sensitive applications. Solvents should be de-gassed to remove dissolved oxygen.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. materialneutral.info [materialneutral.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2,5-Dimethoxybenzene-1,4-diamine via Catalytic Hydrogenation
Abstract: This document provides a comprehensive technical guide for the synthesis of 2,5-dimethoxybenzene-1,4-diamine, a valuable intermediate in the production of dyes, polymers, and pharmaceuticals. The focus of this guide is the catalytic hydrogenation of 2,5-dimethoxy-1,4-dinitrobenzene, a method renowned for its high efficiency, clean reaction profile, and industrial scalability. We will delve into the mechanistic underpinnings of the reaction, critical process parameters, a detailed experimental protocol, and troubleshooting strategies to empower researchers and drug development professionals with the knowledge to perform this synthesis successfully and safely.
Introduction: The Strategic Importance of Catalytic Hydrogenation
This compound is a key building block whose utility is defined by the two strategically positioned amine groups on a hydroquinone dimethyl ether scaffold. While several reductive methods exist for converting the precursor, 2,5-dimethoxy-1,4-dinitrobenzene, to the target diamine, catalytic hydrogenation stands as the preferred industrial and laboratory method.[1] Unlike stoichiometric metal-acid reductions (e.g., Fe/HCl, SnCl2) which generate significant waste streams, catalytic hydrogenation utilizes molecular hydrogen as the reductant, with water being the only byproduct, aligning with the principles of green chemistry.
The advantages of catalytic hydrogenation include:
-
High Selectivity: Modern catalysts can selectively reduce nitro groups without affecting the aromatic ring or the methoxy ether linkages.[1]
-
Excellent Yields: The reaction typically proceeds to completion with high conversion rates, often yielding a product of sufficient purity for downstream applications with minimal purification.
-
Mild Conditions: The reaction can often be performed at low to moderate temperatures and pressures.
-
Catalyst Recyclability: Heterogeneous catalysts can be recovered by simple filtration and often reused, enhancing process economy.
The precursor, 2,5-dimethoxy-1,4-dinitrobenzene, is readily synthesized by the nitration of 1,4-dimethoxybenzene.[2] This guide will focus exclusively on the subsequent reductive step.
Mechanistic Considerations: The Pathway from Dinitro to Diamine
The catalytic hydrogenation of aromatic nitro compounds is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst.[3][4] The generally accepted mechanism involves the sequential reduction of each nitro group through nitroso and hydroxylamine intermediates.
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// Edges H2 -> Catalyst [label="Adsorption"]; Start -> Catalyst [label="Adsorption"]; Catalyst -> Int1 [label="+2[H]"]; Int1 -> Int2 [label="+2[H]"]; Int2 -> Monoamine [label="+2[H]"]; Monoamine -> Int3 [label="+2[H]"]; Int3 -> Int4 [label="+2[H]"]; Int4 -> Product [label="+2[H]"]; } } Caption: Stepwise reduction pathway on a catalyst surface.
The accumulation of hydroxylamine intermediates is a critical concern, as they can condense with nitroso intermediates to form highly colored azoxy impurities, which can contaminate the final product.[4][5] The choice of catalyst and reaction conditions plays a pivotal role in minimizing the lifetime of these intermediates to ensure a clean conversion to the desired diamine.
Critical Parameters for Successful Hydrogenation
The outcome of the catalytic hydrogenation is governed by a synergistic interplay of several key parameters. Understanding and controlling these variables is essential for achieving high yield, purity, and reproducibility.
The Catalyst: The Heart of the Reaction
The choice of catalyst is the most critical decision in designing the hydrogenation protocol. For nitro group reductions, several catalysts are effective, each with distinct advantages and disadvantages.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for the reduction of aromatic nitro compounds due to its high activity, selectivity, and cost-effectiveness.[1][6] It is robust and provides excellent yields under moderate conditions. However, it can be sensitive to sulfur and other catalyst poisons.
-
Raney® Nickel: A highly active, pyrophoric catalyst prepared from a nickel-aluminum alloy.[7] Raney Nickel is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis (e.g., aromatic halogens), where Pd/C might be too aggressive.[6] It can also be more effective in preventing the accumulation of hydroxylamine intermediates.[4]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A very active catalyst, often used for the hydrogenation of a wide range of functional groups, including aliphatic nitro compounds.[8] It is generally more expensive than Pd/C or Raney Nickel.
Catalyst Loading: Typically, catalyst loading ranges from 1-10% by weight relative to the nitroaromatic starting material. Higher loadings increase the reaction rate but also the cost. Optimization is key to balance reaction time with process economics.
The Solvent System
The solvent must dissolve the starting dinitro compound and have good solubility for hydrogen gas. It should also be inert under the reaction conditions.
-
Alcohols (Methanol, Ethanol): These are excellent, widely used solvents for this reaction. They are polar enough to dissolve the substrate and have good hydrogen solubility.[1]
-
Ethyl Acetate (EtOAc): Another common choice, particularly when the product is isolated by crystallization, as it is often less soluble in EtOAc upon cooling.
-
Tetrahydrofuran (THF) & Dioxane: Useful for substrates with lower polarity.
Hydrogen Pressure and Temperature
Pressure: The reaction is typically run under a positive pressure of hydrogen, ranging from atmospheric pressure (using a balloon) to 50-100 psi in a stirred autoclave (e.g., a Parr hydrogenator). Increased pressure enhances the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[1]
Temperature: The hydrogenation of nitro groups is highly exothermic. The reaction temperature must be carefully controlled to prevent runaways and the formation of byproducts. Reactions are often initiated at room temperature, and the exotherm may be sufficient to drive the reaction to completion. In some cases, gentle heating (40-60 °C) may be required to increase the rate.
A Validated Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound using palladium on carbon as the catalyst.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on carbon can be pyrophoric, especially after the reaction when dry and saturated with hydrogen. The catalyst should never be allowed to dry in the air.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Materials and Equipment:
-
2,5-dimethoxy-1,4-dinitrobenzene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Parr Hydrogenation Apparatus or a three-neck flask with a hydrogen balloon
-
Celite® or another filter aid
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reactor Setup: To a clean, dry hydrogenation vessel (e.g., a 500 mL Parr bottle), add 2,5-dimethoxy-1,4-dinitrobenzene (e.g., 10.0 g, 43.8 mmol).
-
Solvent Addition: Add methanol (e.g., 200 mL) to the vessel and stir to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., 1.0 g, 10 wt%). Causality: Adding the catalyst under an inert atmosphere prevents premature contact with flammable solvents in the air and potential ignition.
-
Hydrogenation: Seal the reaction vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.
-
Reaction Monitoring: Begin vigorous stirring. The reaction is exothermic, and a slight increase in temperature and a decrease in hydrogen pressure should be observed as the reaction commences. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, vent the hydrogen pressure and purge the vessel three times with nitrogen. CRITICAL STEP: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Wash the filter cake with a small amount of methanol. Causality: The Celite® pad prevents the fine catalyst particles from passing through the filter paper. The filter cake must be kept wet with methanol at all times to prevent it from igniting upon contact with air.[9] The wet filter cake should be immediately quenched in a large volume of water for safe disposal.
-
Product Isolation: Transfer the clear, colorless filtrate to a round-bottom flask. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting solid is often of high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol or a methanol/water mixture can be performed.[10][11]
-
Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a white to off-white crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically >90%.
Data Presentation: Comparative Reaction Conditions
The following table summarizes representative conditions for nitro group reductions, providing a baseline for optimization.
| Starting Material | Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |
| p-Nitroaniline | 5% Pd/C | - | Methanol | - | - | - | - | [1] |
| 2-Methoxy-5-nitroaniline | 5% Pd/C | - | DMF | Elevated | Elevated | - | - | [1] |
| m-Dinitrobenzene | 1 wt% Pt/TiO₂ | 10% | Ethanol | 70 | 1190 | 5 | >98 | [9] |
| 2,4-Dinitrofluorobenzene | 5% Pd/C | ~2.7% | Acetic Acid/Ethanol | 20-25 | ~370 | 2.5 | 79 | [12] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient catalyst or catalyst activity.- Insufficient hydrogen pressure.- Catalyst poisoning. | - Increase catalyst loading or use fresh catalyst.- Increase hydrogen pressure.- Ensure starting material and solvent are free of sulfur or other known poisons. |
| Product is Colored (Pink/Brown) | - Formation of azoxy/azo impurities from intermediate condensation.- Air oxidation of the diamine product. | - Ensure complete hydrogenation; consider adding a vanadium promoter to prevent hydroxylamine accumulation.[5]- Work up the reaction under an inert atmosphere; store the final product under nitrogen. |
| Low Yield | - Product loss during workup.- Incomplete reaction. | - Optimize filtration and recrystallization steps.[10]- Monitor reaction to completion via TLC or LC-MS. |
Conclusion
The catalytic hydrogenation of 2,5-dimethoxy-1,4-dinitrobenzene is a robust, efficient, and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful control over critical parameters—particularly the choice of catalyst, solvent, and reaction conditions—are paramount for achieving optimal results. The protocol provided in this guide serves as a validated starting point for laboratory synthesis, emphasizing both procedural efficacy and operational safety. By leveraging these principles, researchers can reliably produce this valuable chemical intermediate for a wide array of applications in science and industry.
References
-
Nitro Reduction - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst . (n.d.). ResearchGate. Retrieved from [Link]
-
Zhumanova, A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . Oriental Journal of Chemistry. Retrieved from [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase . (2018). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Aryl and Alkylamines at Room Temperature . (n.d.). Supporting Information. Retrieved from [Link]
-
Reduction of nitro compounds . (n.d.). Wikipedia. Retrieved from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS . (2021). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Raney nickel . (n.d.). Wikipedia. Retrieved from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). Google Patents.
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts. (1992). Google Patents.
-
Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate . (n.d.). J-STAGE. Retrieved from [Link]
-
Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation . (n.d.). ACS Catalysis. Retrieved from [Link]
- Hydrogenation of aromatic diamines. (1999). Google Patents.
-
1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrroridine . (2023). ResearchGate. Retrieved from [Link]
-
High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction . (2013). ResearchGate. Retrieved from [Link]
- Process for Catalytic Reduction of Nitro Compounds to Amines. (2023). Google Patents.
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene . (n.d.). Course Hero. Retrieved from [Link]
-
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene . (2011). National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts - Google Patents [patents.google.com]
Methodological & Application
Application Note: 2,5-Dimethoxybenzene-1,4-diamine as a Monomer for High-Performance Polyimide Synthesis
Introduction: Engineering Advanced Polyimides with 2,5-Dimethoxybenzene-1,4-diamine
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1] The versatility of polyimide chemistry allows for the tailoring of these properties through the judicious selection of monomeric building blocks—specifically, diamines and dianhydrides.[2] This application note focuses on the use of a specialized diamine, this compound, in the synthesis of advanced polyimides.
The introduction of methoxy (-OCH₃) groups onto the phenylene diamine backbone is a strategic chemical modification. These electron-donating groups can influence the polymer's solubility, processing characteristics, and final electronic properties.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and expected properties of polyimides derived from this unique monomer, offering researchers and drug development professionals a technical resource for leveraging its potential.
Monomer Profile: this compound
This compound, also known as 2,5-dimethoxy-p-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂O₂.[5] The presence of two methoxy groups on the benzene ring significantly impacts its reactivity and the properties of the resulting polymers.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₂O₂ | [5] |
| Molecular Weight | 168.2 g/mol | |
| Appearance | Typically a solid powder | [6] |
| Key Structural Features | Two amine (-NH₂) and two methoxy (-OCH₃) groups on a benzene ring | [3] |
The amine functionalities serve as the reactive sites for polymerization with dianhydrides, while the methoxy groups can enhance solubility and modify the electronic characteristics of the polymer backbone.[7]
Polyimide Synthesis: A Two-Step Approach
The most common and versatile method for synthesizing high molecular weight aromatic polyimides is a two-step process.[2][8] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Experimental Workflow
Below is a visual representation of the general experimental workflow for the synthesis of polyimides from this compound.
Caption: General workflow for the two-step synthesis of polyimides.
Part 1: Synthesis of Poly(amic acid) Precursor
This initial step involves the polycondensation reaction between this compound and a selected aromatic dianhydride in a polar, aprotic solvent.
Rationale: The reaction is carried out at low to ambient temperatures to favor the formation of the high molecular weight poly(amic acid) and prevent premature imidization. The choice of solvent is critical to ensure the solubility of both the monomers and the resulting polymer.
Protocol:
-
Monomer Preparation: Ensure both this compound and the chosen dianhydride (e.g., Pyromellitic dianhydride - PMDA, 3,3',4,4'-benzophenonetetracarboxylic dianhydride - BTDA) are of high purity and dry.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[9]
-
Polymerization: While stirring under a nitrogen atmosphere, gradually add an equimolar amount of the dianhydride to the diamine solution. The reaction is typically exothermic.
-
Reaction Completion: Continue stirring at room temperature for a period of 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
Part 2: Imidization to Form the Polyimide
The soluble poly(amic acid) is then converted into the final, insoluble, and thermally stable polyimide through thermal cyclodehydration.
Rationale: A staged heating process is employed to gradually remove the solvent and facilitate the ring-closing reaction (imidization) without creating defects in the final film.[2]
Protocol:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, level glass substrate.
-
Solvent Removal: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80-100 °C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Subject the film to a staged heating program in an inert atmosphere (e.g., nitrogen). A representative heating schedule could be:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour[2]
-
-
Final Product: After cooling, the resulting flexible and thermally stable polyimide film can be carefully removed from the substrate.
Characterization of the Resulting Polyimide
A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the polyimide.
Structural Confirmation: FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to monitor the conversion of the poly(amic acid) to the polyimide.
-
Expected Poly(amic acid) Peaks: Broad absorptions for the O-H and N-H stretching of the carboxylic acid and amide groups, respectively, and a characteristic amide carbonyl peak.
-
Expected Polyimide Peaks: The disappearance of the amic acid peaks and the appearance of characteristic imide carbonyl absorptions.
| Characteristic Imide Peaks | Vibrational Mode |
| ~1771 cm⁻¹ | Asymmetrical C=O stretching |
| ~1716 cm⁻¹ | Symmetrical C=O stretching |
| ~1360 cm⁻¹ | C-N stretching |
Note: The exact peak positions may vary slightly depending on the specific dianhydride used.[10]
Thermal Properties: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for evaluating the thermal stability and glass transition temperature (Tg) of the polyimide.
-
TGA: Aromatic polyimides typically exhibit high thermal stability, with decomposition temperatures (Td5%, temperature at 5% weight loss) often exceeding 450 °C.[11] The presence of methoxy groups may slightly lower the onset of decomposition compared to unsubstituted analogues.[7]
-
DSC: The glass transition temperature (Tg) is a key indicator of the polymer's upper service temperature. For aromatic polyimides, Tg values are generally high, often in the range of 250-400 °C, depending on the rigidity of the polymer backbone.[12]
Solubility and Mechanical Properties
The methoxy groups in this compound are expected to enhance the solubility of the resulting polyimide in organic solvents compared to polyimides derived from unsubstituted p-phenylenediamine.[4] This can be a significant advantage for processing and specific applications.
The mechanical properties, such as tensile strength and modulus, are influenced by the choice of dianhydride and the final molecular weight of the polymer.[12] Aromatic polyimides are known for their excellent mechanical robustness.[1]
Reaction Mechanism
The synthesis of polyimides from this compound follows a well-established two-step mechanism.
Caption: The two-step reaction mechanism for polyimide synthesis.
Conclusion and Future Perspectives
This compound serves as a valuable monomer for the synthesis of advanced polyimides with potentially enhanced solubility and tailored electronic properties. The synthetic protocols outlined in this application note, based on established polyimide chemistry, provide a solid foundation for researchers to explore the potential of this monomer. The resulting polymers are expected to retain the characteristic high thermal and mechanical stability of aromatic polyimides, while the methoxy substituents offer a handle for fine-tuning their properties for specialized applications in electronics, aerospace, and membrane technologies. Further optimization of reaction conditions and a detailed investigation of the structure-property relationships will undoubtedly unlock the full potential of polyimides derived from this promising monomer.
References
- Amer, H., & Young, T. (2013). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1489113.
- Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-Properties Relationship of Polyimides Derived From Different Diamines and Dianhydrides. SAMPE Fall Technical Conference Proceedings.
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 31881-31888.
- Wang, L., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Polymers, 12(11), 2549.
- ChemicalBook. (n.d.). 2,5-Dimethoxy-p-phenylenediamine.
- Sigma-Aldrich. (n.d.). 2,5-Dimethoxy-p-phenylenediamine.
- Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus Industrial Products, Inc.
- Rawat, M., Kansara, S. S., & Rama, H. S. (1991). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 29(11), 1545-1551.
- Delvigs, P. (1969). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. NASA Technical Note.
- St. Clair, A. K., & St. Clair, T. L. (1983). Thermomechanical Characterization of Thermoplastic Polyimides Containing 4,4'-Methylenebis(2,6-Dimethylaniline) and Polyetherdiamines. Polymer Engineering & Science, 23(11), 583-587.
- Daken Chemical. (n.d.). Polyimide Synthesis: The Synthesis Mechanism And Applications.
- Hergenrother, P. M. (1990). Process for preparing polyimide resins.
- LaScala, J. J., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(11), 3436-3447.
- Sroog, C. E. (1991). Polyimides: chemistry & structure-property relationships – literature review. Progress in Polymer Science, 16(4), 561-694.
- Gloor, W. H. (1969). The synthesis of a novel polyimide precursor. NASA Technical Report.
- Benchchem. (n.d.). This compound.
- LaScala, J. J., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(11), 3436-3447.
- Cotter, J. L. (1968). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(5), 1337-1348.
- Cheng, S. Z. D., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. Polymer Chemistry, 8(35), 5378-5388.
- Hsiao, S. H., & Liou, G. S. (2016). Polyimides with Side Groups: Synthesis and Effects of Side Groups on Their Properties. Journal of Polymer Science Part A: Polymer Chemistry, 54(19), 3041-3062.
- Sigma-Aldrich. (n.d.). 2,5-Dimethyl-1,4-phenylenediamine.
- Wu, S., et al. (2022). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. Polymers, 14(15), 3123.
- Wikipedia. (n.d.). p-Phenylenediamine.
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethoxy-p-phenylenediamine [chemicalbook.com]
- 6. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dakenchem.com [dakenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Acylation and Sulfonylation of 2,5-Dimethoxybenzene-1,4-diamine
Introduction: The Versatile Building Block
2,5-Dimethoxybenzene-1,4-diamine is a highly valuable and reactive aromatic compound. Its structure is characterized by a benzene ring activated by two strong electron-donating amino (-NH₂) groups and two moderately electron-donating methoxy (-OCH₃) groups.[1] This unique electronic arrangement imparts a distinct chemical personality, making the primary amino groups highly nucleophilic and ready to react with a wide range of electrophiles.[1]
This guide provides an in-depth exploration of two fundamental transformations of this diamine: acylation and sulfonylation. These reactions are not merely academic exercises; they are crucial steps in the synthesis of advanced materials and complex organic molecules.[1] The resulting N-acylated and N-sulfonated derivatives serve as key precursors for novel polymers, redox-active materials for energy storage, and functional materials with tailored electronic and optical properties.[1] Understanding the nuances of these reactions is paramount for researchers in materials science, organic synthesis, and drug development.
Part 1: Acylation of this compound
Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atoms of the diamine, typically through reaction with an acyl chloride or anhydride. This process converts the primary amines into stable amide functionalities.
Mechanistic Considerations: The Path to Amide Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group and forming the amide bond. A proton is subsequently lost from the nitrogen atom.
Given the presence of two highly reactive amino groups on a symmetrical benzene ring, the reaction with a sufficient amount of acylating agent typically proceeds to completion, yielding the N,N'-diacylated product. Controlling the reaction to achieve selective mono-acylation can be challenging and often requires specialized strategies like using temporary protecting groups or precisely controlling stoichiometry, which are beyond the scope of this standard protocol.[2][3][4]
The general workflow for the diacylation reaction is a straightforward and robust process, as illustrated below.
Caption: A typical experimental workflow for diacylation.
Protocol: Synthesis of N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide
This protocol details the di-acetylation of this compound using acetyl chloride.
Rationale: Pyridine serves a dual role: it is an excellent solvent for the diamine and acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The formation of pyridinium hydrochloride salt drives the reaction to completion. Cooling the initial mixture is crucial to control the exothermic reaction upon the addition of the highly reactive acetyl chloride.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (Mass) | Quantity (Volume) |
| This compound | 168.20 | 1.0 | 1.68 g | - |
| Acetyl Chloride | 78.50 | 2.2 | 1.73 g | 1.56 mL |
| Pyridine (Anhydrous) | - | - | - | 20 mL |
| Deionized Water | - | - | - | ~200 mL |
| Hydrochloric Acid (1 M) | - | - | - | ~50 mL |
| Ethanol | - | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g (10 mmol) of this compound in 20 mL of anhydrous pyridine.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add 1.56 mL (22 mmol) of acetyl chloride to the cooled solution dropwise using a syringe or dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Precipitation: Pour the reaction mixture into 200 mL of cold deionized water with vigorous stirring. A solid product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with 50 mL of 1 M HCl (to remove residual pyridine) followed by two 50 mL portions of deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Part 2: Sulfonylation of this compound
Sulfonylation is the process of attaching a sulfonyl group (R-SO₂) to the nitrogen atoms, forming highly stable sulfonamide linkages. This reaction is typically performed using a sulfonyl chloride in the presence of a base.
Mechanistic Considerations: Forging the Sulfonamide Bond
Similar to acylation, sulfonylation follows a nucleophilic substitution pathway. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is expelled, and a proton is removed from the nitrogen (typically by a base), yielding the sulfonamide. The resulting sulfonamide N-H proton is more acidic than that of an amide, a property that can influence the material's characteristics.
The chemoselectivity of sulfonylation reactions is a critical aspect of modern organic synthesis.[5] For a substrate like this compound, the reaction with an appropriate stoichiometry of sulfonyl chloride will lead to the formation of the N,N'-disulfonylated product.
Caption: Simplified mechanism of disulfonylation.
Protocol: Synthesis of N,N'-(2,5-dimethoxy-1,4-phenylene)bis(4-methylbenzenesulfonamide)
This protocol describes the reaction of the diamine with p-toluenesulfonyl chloride (tosyl chloride) to form the corresponding disulfonamide.
Rationale: The principles are analogous to the acylation protocol. Pyridine is used to catalyze the reaction and scavenge the HCl byproduct. The reaction is typically robust and high-yielding.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (Mass) | Quantity (Volume) |
| This compound | 168.20 | 1.0 | 1.68 g | - |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 2.2 | 4.19 g | - |
| Pyridine (Anhydrous) | - | - | - | 25 mL |
| Deionized Water | - | - | - | ~250 mL |
| Hydrochloric Acid (2 M) | - | - | - | ~100 mL |
| Dichloromethane (DCM) | - | - | - | As needed |
| Hexanes | - | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1.68 g (10 mmol) of this compound in 25 mL of anhydrous pyridine in a 100 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To this solution, add 4.19 g (22 mmol) of p-toluenesulfonyl chloride in portions over 10 minutes at room temperature. The reaction may be slightly exothermic. If necessary, cool the flask with a water bath.
-
Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker containing 150 mL of 2 M HCl and 100 mL of cold water. Stir vigorously for 30 minutes to precipitate the crude product and dissolve the pyridinium salt.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a dichloromethane/hexanes mixture.
-
Drying and Characterization: Dry the purified, white to off-white solid product under vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
References
-
Lee, J., et al. (2021). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. RSC Publishing. Retrieved from [Link]
-
Poss, M. A., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. ResearchGate. Retrieved from [Link]
-
Le, C., et al. (2020). Photoinduced C(sp3)–H sulfination empowers the direct and chemoselective introduction of the sulfonyl group. Chemical Science. RSC Publishing. Retrieved from [Link]
-
Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. The Chemical Record, 24(2). Retrieved from [Link]
-
Yadav, G. D., & Pimparkar, K. P. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Retrieved from [Link]
-
Chemcess. (n.d.). Acylation Of Aromatic Compounds. Chemcess. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PMC. Retrieved from [Link]
-
Gan, L., et al. (2002). Acylation of 2,5-Dimethoxycarbonylfulleropyrrolidine and Synthesis of Its Multifullerene Derivatives. The Journal of Organic Chemistry, 67(3), 883-891. Retrieved from [Link]
-
Matsumoto, K., et al. (n.d.). Synthesis of Sulfonated Poly(1,4-diphenoxybenzene) for Proton Exchange Membrane. ResearchGate. Retrieved from [Link]
-
Kilway, K. V. (n.d.). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. PrepChem.com. Retrieved from [Link]
-
Manolikakes, G., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. Tetrahedron. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 14 — Alkylation of p-dimethoxybenzene. Retrieved from [Link]
-
Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Retrieved from [Link]
-
OUCI. (n.d.). Acylation of 2,5-Dimethoxycarbonylfulleropyrrolidine and Synthesis of Its Multifullerene Derivatives. OUCI. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I prepare 1,4 dimethoxy benzene?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 9.12 Synthesis of the sulfonated diamines by condensation of... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
The Hive. (2003, April 2). Synthesis of 2,5-dimethoxybenzaldehyde. The Hive Chemistry Discourse. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-diamines. a, b Representative examples of established.... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. Google Patents.
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The complete n-alkylation of 1,4-diamino-2,5-dibromobenzene and of 1,4-diamino-2,5-dimethoxybenzene. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Reactions of Functionalized Sulfonyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,5-Dimethoxybenzene-1,4-diamine in Advanced Dye Synthesis
Preamble: A Modern Perspective on a Classic Chromophore Backbone
In the vast landscape of synthetic colorants, aromatic diamines serve as foundational pillars, particularly for the economically significant azo and oxidation dye classes. Among these, 2,5-dimethoxybenzene-1,4-diamine (CAS: 6369-48-8), a derivative of p-phenylenediamine (PPD), presents a unique molecular architecture for the synthesis of sophisticated dyes. The strategic placement of two electron-donating methoxy groups on the benzene ring profoundly influences its reactivity and the photophysical properties of the resulting colorants.[1] These methoxy groups act as powerful auxochromes, not only modulating the final color but also enhancing the molecule's utility as both a diazo component and a coupling agent.
This document serves as a technical guide for researchers, chemists, and professionals in drug development, providing in-depth protocols and the underlying chemical rationale for leveraging this compound in the synthesis of azo and oxidation dyes. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and safety.
Part 1: The Core Chemistry of Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–).[2] Their synthesis is a classic two-step electrophilic aromatic substitution reaction.[2][3][4]
-
Diazotization: An aromatic primary amine is converted into a highly reactive diazonium salt in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to prevent the thermally unstable diazonium salt from decomposing.[2][5][6][7]
-
Azo Coupling: The diazonium salt, a weak electrophile, then attacks an electron-rich aromatic nucleus, such as a phenol, naphthol, or another amine (the coupling component).[4][8] This forms the stable azo linkage and generates the colored dye molecule.
The dual amine functionality of this compound allows it to be either mono-diazotized to produce monoazo dyes or tetra-zotized (diazotized at both amine groups) to create more complex and intensely colored bis-azo dyes.[5]
Experimental Workflow: Azo Dye Synthesis
The following diagram outlines the logical flow for the synthesis of azo dyes using an aromatic diamine precursor.
Note: The DOT language has limitations in rendering complex chemical structures directly. The above is a conceptual representation. For clarity, the chemical reaction is as follows:
[this compound] --(NaNO₂, HCl, 0-5°C)--> [Diazonium Intermediate] --(2-Naphthol, NaOH)--> [Final Azo Dye Product]
Caption: Reaction scheme for mono-azo dye synthesis.
Part 2: Application in Oxidation Dyes for Hair Coloration
Oxidation dyes do not exist as colored molecules until they are formed directly on or within the substrate, such as a hair fiber. [4][9]The process involves small, colorless precursors—a primary intermediate (like PPD or its derivatives) and a coupling agent (a "coupler")—which penetrate the hair shaft. In the presence of an oxidizing agent (typically hydrogen peroxide) and an alkaline medium (ammonia), they undergo a series of oxidation and coupling reactions to form large, colored polymer molecules that become trapped inside the hair, resulting in a "permanent" color. [10][11] this compound, as a PPD derivative, can serve as a primary intermediate. The methoxy groups are expected to alter the final shade and may influence the allergenic potential compared to unsubstituted PPD. [12][13][14]
Protocol 2: In-Situ Formation of an Oxidation Dye on a Substrate
This protocol demonstrates the principle of oxidative hair dyeing using a wool yarn or undyed hair swatch as a substrate.
| Component | Example Reagent | Purpose |
| Primary Intermediate | This compound | Forms initial oxidized species |
| Coupler | Resorcinol (1,3-Dihydroxybenzene) | Reacts with oxidized intermediate |
| Alkalizing Agent | Ammonium Hydroxide Solution (28%) | Swells substrate, catalyzes reaction |
| Oxidizing Agent | Hydrogen Peroxide Solution (6%, 20 vol) | Oxidizes precursors |
| Substrate | White wool yarn or undyed hair swatch | Matrix for dye formation |
Part A: Preparation of the Dye Base Solution (Tint)
-
In a 100 mL glass beaker, dissolve 0.5 g of this compound and 0.5 g of resorcinol in 45 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the beaker and stir. This is the dye base.
-
Causality Insight: The ammonia raises the pH, which is necessary to swell the keratin fibers of the hair/wool, allowing the small precursor molecules to penetrate. It also catalyzes the oxidation process.
-
Part B: Preparation of the Developer Solution
-
The developer is a stabilized 6% hydrogen peroxide solution, which is commercially available.
Part C: Dye Formation and Application
-
Immediately before use , mix 10 mL of the dye base solution (Part A) with 10 mL of the developer solution (Part B) in a beaker. The reaction begins upon mixing.
-
Immerse a 1 g swatch of wool yarn or hair into the mixture. Ensure the swatch is fully saturated.
-
Allow the swatch to remain in the developing dye solution for 30 minutes at room temperature. Observe the gradual development of color.
-
Remove the swatch from the solution, rinse it thoroughly under running tap water until the water runs clear, and then wash with a mild shampoo.
-
Allow the swatch to air dry.
Safety Precautions:
-
p-Phenylenediamine and its derivatives are potent skin sensitizers and can cause severe allergic contact dermatitis. [12]Always handle with nitrile gloves.
-
Ammonia and hydrogen peroxide are corrosive and irritants. Work in a well-ventilated area or fume hood.
Caption: Workflow for oxidative dye application.
References
- The Synthesis of Azo Dyes. (n.d.). Google.
- This compound | 17626-02-7. (n.d.). Benchchem.
- 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde 97 7310-97-6. (n.d.). Sigma-Aldrich.
- The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. (n.d.). NIH.
- Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. (n.d.). IRJET.
- Azo Dyes: Preparation Via Environmentally Benign Way. (2018). Longdom Publishing.
- GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. (n.d.). NCBI.
- Synthesis of an azo dye. (2021). YouTube.
- Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (2012). Scirp.org.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). The Royal Society of Chemistry.
- Synthesis method of 2, 5-dimethyl p-phenylenediamine. (n.d.). Google Patents.
- p-Phenylenediamine. (n.d.). Wikipedia.
- Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. (n.d.). Mattioli1885.
- Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. (2017). ResearchGate.
- 2 methoxy p-phenylenediamine collapse synthesis. (n.d.). Google Patents.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). NIH.
- 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856. (n.d.). PubChem.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). ijirset.
- Exploring the Utility of 1,4-Di-tert-butyl-2,5-dimethoxybenzene in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Analysis of the Structural and Photophysical Properties of Dyes. (2025). IJFMR.
- Phenylenediamines - Evaluation statement. (2023). Australian Government Department of Health and Aged Care.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC - NIH.
- Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline. (2021). PMC - NIH.
- Continuous usage of a hair dye product containing 2-methoxymethyl-p-phenylenediamine by hair dye allergic individuals. (n.d.). ResearchGate.
- White Spirit for Azo Dye Synthesis for Industrial. (n.d.). Ookto.
- p-Phenylenediamine - CIR Report Data Sheet. (2024). cosmeticingredients.org.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. irjet.net [irjet.net]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. ijirset.com [ijirset.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. cir-safety.org [cir-safety.org]
- 12. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurannallergyimm.com [eurannallergyimm.com]
- 14. researchgate.net [researchgate.net]
Application Note: Enhancing Polymer Thermal Stability through Aromatic Diamine Cross-linking
Introduction: The Quest for Thermally Robust Polymers
In the relentless pursuit of materials that can withstand extreme environments, the thermal stability of polymers remains a critical performance metric. For researchers, scientists, and drug development professionals, the ability to enhance a polymer's resistance to thermal degradation opens doors to advanced applications, from high-temperature aerospace components to sterile, autoclavable medical devices.[1] This application note provides a comprehensive guide to a powerful technique for achieving superior thermal performance: the cross-linking of polymers with aromatic diamines.
Aromatic diamines, by virtue of their rigid, planar structures and reactive amine functionalities, serve as exceptional cross-linking agents. When incorporated into a polymer matrix, they create a dense, three-dimensional network that significantly restricts the thermal motion of polymer chains.[2] This restriction increases the energy required for bond scission and subsequent degradation, thereby elevating the material's overall thermal stability.[2] This guide will delve into the fundamental principles, detailed experimental protocols, and essential characterization techniques for two prominent classes of polymers where this strategy is employed: epoxy resins and polyimides.
The Science of Enhanced Thermal Stability: A Mechanistic Overview
The remarkable improvement in thermal stability imparted by aromatic diamine cross-linking stems from several key molecular-level phenomena:
-
Increased Cross-linking Density: The difunctional nature of diamines allows them to form multiple covalent bonds with polymer chains, creating a tightly bound network. The rigidity of the aromatic rings between the amine groups further contributes to a more constrained network compared to flexible aliphatic diamines.[3]
-
Aromaticity and Bond Strength: The aromatic rings inherent in the cross-linker are exceptionally stable due to electron delocalization. This inherent stability contributes to the overall thermal robustness of the cross-linked network.
-
Restricted Chain Mobility: The rigid aromatic cross-links act as "molecular struts," significantly hindering the segmental motion of the polymer chains. This increased rigidity raises the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[4][5] A higher Tg is a direct indicator of improved thermal performance.
-
Elevated Decomposition Temperature: By creating a more stable, interconnected network, the energy required to break the covalent bonds within the polymer and initiate degradation is increased. This is reflected in a higher onset decomposition temperature (Td) as measured by thermogravimetric analysis (TGA).[6]
The choice of the aromatic diamine structure is critical in tailoring the final properties of the cross-linked polymer. Factors such as the position of the amine groups, the presence of other functional groups on the aromatic ring, and the overall molecular geometry all play a significant role in determining the curing kinetics and the ultimate thermal and mechanical properties of the thermoset.[4][5]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for cross-linking two common polymer systems with aromatic diamines. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Curing of Epoxy Resins with Aromatic Diamines
Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties. Cross-linking with aromatic diamines significantly enhances their thermal stability, making them suitable for high-performance applications.[4]
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
Aromatic Diamine Curing Agent (e.g., 4,4'-Methylenedianiline, MDA)
-
Solvent (if necessary, e.g., dichloromethane)
-
Beakers, magnetic stirrer, hot plate, vacuum oven
Procedure:
-
Stoichiometric Calculation: Determine the correct molar ratio of epoxy resin to aromatic diamine. The stoichiometry is based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the diamine. The ideal ratio is typically 1:1 (epoxy groups to active amine hydrogens).
-
Mixing:
-
If the aromatic diamine is a solid, it may need to be dissolved in a minimal amount of a suitable solvent or melted before mixing with the epoxy resin.[4]
-
Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).
-
Add the calculated amount of the aromatic diamine to the epoxy resin while stirring continuously. Ensure thorough and homogenous mixing.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to maintain low viscosity (e.g., 80 °C) and apply a vacuum to remove any entrapped air bubbles. This step is crucial to prevent voids in the final cured material.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
The curing process is typically a multi-stage thermal treatment. A common curing schedule involves an initial lower temperature stage followed by a higher temperature post-curing stage to ensure complete reaction. For an MDA-cured DGEBA system, a typical schedule is 2 hours at 150 °C followed by 2 hours at 180 °C.[7] The specific temperatures and times will depend on the reactivity of the chosen epoxy and diamine system.[8][9]
-
-
Cooling and Demolding: Allow the cured polymer to cool slowly to room temperature before demolding to minimize internal stresses.
Protocol 2: Synthesis of Polyimides via Polycondensation
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability.[10][11] They are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine.[12][13]
Materials:
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)
-
Aprotic Polar Solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Nitrogen gas inlet, mechanical stirrer, three-neck flask, condenser
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Purge the system with dry nitrogen to create an inert atmosphere.
-
Diamine Dissolution: Dissolve the aromatic diamine in the aprotic polar solvent (e.g., NMP) in the reaction flask under a nitrogen blanket. Stir until the diamine is completely dissolved.
-
Poly(amic acid) Formation: Gradually add the aromatic dianhydride to the diamine solution in stoichiometric amounts. The reaction is typically carried out at room temperature for several hours (e.g., 8-24 hours) to form a viscous poly(amic acid) solution.[14]
-
Imidization (Cyclization): The conversion of the poly(amic acid) to the final polyimide is achieved through thermal imidization.
-
Cast the poly(amic acid) solution onto a glass plate to form a film.
-
Place the film in a vacuum oven and apply a staged heating program. A typical program might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process removes the solvent and facilitates the cyclization reaction, releasing water as a byproduct.[6]
-
-
Final Product: The resulting polyimide film will be a tough, thermally stable material.
Visualizing the Process: Workflow and Mechanisms
To better illustrate the experimental and chemical processes, the following diagrams are provided.
Caption: Simplified reaction mechanism of epoxy-amine cross-linking.
Characterization of Thermally Stable Polymers
Evaluating the success of the cross-linking process requires a suite of analytical techniques to quantify the improvement in thermal properties.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [15]
-
Key Parameters:
-
Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins. A higher Td indicates greater thermal stability. [16] * Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest.
-
Char Yield: The percentage of residual mass at the end of the experiment. A higher char yield is often associated with better flame retardancy and thermal stability.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. [15]It is invaluable for determining thermal transitions.
-
Key Parameter:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. [16]For cross-linked polymers, a higher Tg signifies a more rigid network and, consequently, better thermal stability. [5]DSC can also be used to study the curing kinetics of thermosetting resins. [9][17]
-
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides detailed information about the viscoelastic behavior of the polymer.
-
Key Parameters:
-
Storage Modulus (E'): Represents the elastic response of the material. A sharp drop in E' is indicative of the glass transition.
-
Loss Modulus (E''): Represents the viscous response of the material.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often taken as the Tg. [4]
-
Data Presentation: A Comparative Analysis
The following table summarizes typical thermal properties of an epoxy resin before and after being cross-linked with an aromatic diamine, illustrating the significant improvements achieved.
| Property | Uncured Epoxy Resin | Aliphatic Amine Cured Epoxy | Aromatic Diamine Cured Epoxy |
| Glass Transition Temp. (Tg) | < 25 °C | 80 - 120 °C | 150 - 220 °C [4] |
| Onset Decomposition (Td) | ~200 °C | ~300 °C | > 350 °C [4] |
| Appearance | Liquid | Solid, often flexible | Solid, rigid, and brittle |
Troubleshooting and Field-Proven Insights
-
Incomplete Curing: If the final polymer is soft or tacky, it may indicate incomplete curing. This can be due to incorrect stoichiometry, insufficient curing time or temperature, or the presence of inhibitors. Re-evaluate the calculations and curing profile. A post-curing step at a higher temperature can often resolve this.
-
Brittleness: While aromatic diamine cross-linking enhances thermal stability, it can also increase brittleness. To counteract this, consider using a blend of aromatic and aliphatic diamines to achieve a balance of thermal stability and mechanical toughness.
-
Solvent Selection: When synthesizing polyimides, the choice of solvent is crucial. It must be able to dissolve both the diamine and the resulting poly(amic acid) and have a high enough boiling point to remain in the liquid phase during the initial stages of imidization.
Conclusion: A Pathway to High-Performance Materials
Cross-linking polymers with aromatic diamines is a robust and versatile strategy for significantly enhancing their thermal stability. By understanding the underlying chemical principles and adhering to meticulous experimental protocols, researchers can engineer materials with superior performance characteristics tailored for demanding applications. The analytical techniques outlined in this guide provide the necessary tools to validate the success of these modifications and to further probe the structure-property relationships that govern the behavior of these advanced polymer networks. The continued exploration of novel aromatic diamine structures and optimized curing processes will undoubtedly lead to the next generation of high-performance, thermally stable materials. [1]
References
- Patsnap Eureka. (2025, July 3).
- RSC Publishing. (2017, December 20). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride.
- ACS Publications. (2021, February 8). Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins.
- RSC Publishing. (2018, September 12). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- NASA Technical Reports Server (NTRS). (1986, January 1).
- Chemistry For Everyone. (2025, June 9).
- VTechWorks.
- ResearchGate.
- MDPI. (2023, August 4). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
- ResearchGate. (2017, October 7).
- ResearchGate. Synthesis of polyimides from respective diamines species and dianhydrides.
- ResearchGate. (2015, January 1).
- Min News. (2024, February 8).
- MDPI. (2018, October 25). Thermal Healing, Reshaping and Ecofriendly Recycling of Epoxy Resin Crosslinked with Schiff Base of Vanillin and Hexane-1,6-Diamine.
- ResearchGate. (2019, January 1).
- MDPI. (2025, August 4). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
- PubMed Central. (2022, November 23).
- ACS Publications. (2025, June 17).
- DTU Research Database. (2012).
- Benchchem. A Comparative Guide to the Cross-linking Efficiency of Aromatic Diamines: Focusing on 2,4-Diamino-3,5-dimethylthiotoluene.
- Benchchem.
- ResearchGate. (2025, August 9). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure.
- MDPI. (2024, March 17).
- ResearchGate. Thermogravimetric analysis of cross-linked polymers with glass transition ( Tg ) and the decomposition ( T Decomp ) temperatures' indicators, (Top) TGAThermograms and (bottom) DSC-Thermograms.
- ACS Publications. (2025, April 11). Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol.
- Benchchem. A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Divinyl Ethers.
- C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
- ResearchGate. (2014, January 1).
- ResearchGate. (2024, March 14). (PDF)
- ACS Publications. Curing Kinetics and Comprehensive Properties of Low Temperature Curing Polyimide Containing Pyridine Diamine.
- ResearchGate. (2017, January 1). (PDF)
- ACS Publications. (2025, April 3). Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol.
- ResearchGate. (2017, January 1). Thermal behavior of crosslinked copolymers synthesized by high temperature reactions of tetraamines with carboxylic dianhydrides in the intergrain layers of rolivsan thermosetting resins.
- MDPI. (2022, September 29).
- MDPI. (2024, July 17). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis.
- NIH. (2022, December 16).
- ACS Publications. (2023, January 25). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Best Polymers for High-Temperature Applications (Tg > 200°C) [eureka.patsnap.com]
- 11. shenghetech.com [shenghetech.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 15. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2,5-Dimethoxybenzene-1,4-diamine for Chiral Organocatalyst Preparation
Introduction: The Strategic Advantage of the 2,5-Dimethoxybenzene-1,4-diamine Scaffold
In the ever-evolving landscape of asymmetric organocatalysis, the rational design of catalyst scaffolds is paramount to achieving high stereoselectivity and reactivity. The this compound core has emerged as a privileged starting material for the synthesis of novel chiral organocatalysts. Its inherent symmetry, coupled with the electron-donating nature of the methoxy groups, provides a unique electronic and steric environment that can be strategically exploited. Derivatization of the two primary amine functionalities allows for the introduction of chiral motifs, transforming this achiral precursor into a powerful tool for stereoselective transformations.
The presence of the methoxy groups enhances the electron density of the aromatic ring, which can influence the catalytic activity of the final organocatalyst. Furthermore, the 1,4-disposition of the amino groups offers a rigid framework for the construction of well-defined chiral pockets, essential for effective stereochemical communication during the catalytic cycle. This guide provides a comprehensive overview of the derivatization strategies for this compound, with a focus on the preparation of chiral bis(amide) and bis(phosphoric acid) organocatalysts.
Core Derivatization Strategies: A Modular Approach
The primary amino groups of this compound are the key handles for derivatization. The most common and effective strategies involve the formation of amide or phosphonamide bonds with chiral synthons. This modular approach allows for the systematic tuning of the catalyst's steric and electronic properties.
A general workflow for the derivatization process is outlined below:
Caption: General workflow for the derivatization of this compound.
Protocol 1: Synthesis of a Chiral Bis(amide) Organocatalyst
This protocol details the synthesis of a C2-symmetric chiral bis(amide) organocatalyst through the acylation of this compound with a chiral acid chloride. This class of organocatalysts can act as hydrogen-bond donors, activating electrophiles in various asymmetric transformations.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | ≥97% |
| Triethylamine (TEA) | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Magnetic stirrer with stirring bar | --- |
| Round-bottom flask | Appropriate size |
| Dropping funnel | --- |
| Inert atmosphere setup (Nitrogen or Argon) | --- |
| Standard glassware for workup and purification | --- |
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 168.2 mg) and triethylamine (2.5 mmol, 0.35 mL) in anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Chiral Auxiliary: Dissolve (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (2.2 mmol, 509 mg) in anhydrous dichloromethane (10 mL) and add it dropwise to the cooled solution of the diamine over 30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified chiral bis(amide) organocatalyst by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of a Chiral Bis(phosphoric acid) Organocatalyst
Chiral phosphoric acids are a powerful class of Brønsted acid organocatalysts.[1][2][3] This protocol outlines a potential synthetic route to a chiral bis(phosphoric acid) catalyst derived from this compound. The key steps involve the formation of a bis(phosphonamide) intermediate followed by cyclization with a chiral diol and subsequent hydrolysis.
Conceptual Synthetic Pathway
Caption: Proposed pathway for chiral bis(phosphoric acid) synthesis.
Step-by-Step Procedure (Hypothetical)
Note: This is a proposed methodology based on established synthetic strategies for chiral phosphoric acids.[1]
-
Formation of Bis(dichlorophosphonamide): In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and a non-nucleophilic base (e.g., pyridine, 2.5 mmol) in anhydrous toluene (20 mL). Cool the solution to -78 °C. To this solution, add phosphorus oxychloride (POCl₃, 2.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. The formation of the bis(dichlorophosphonamide) intermediate is typically monitored by ³¹P NMR.
-
Cyclization with Chiral Diol: In a separate flask, dissolve the chiral diol (e.g., (R)-BINOL, 2.2 mmol) and a suitable base (e.g., triethylamine, 4.4 mmol) in anhydrous toluene. Cool this solution to 0 °C and slowly add the solution of the in-situ generated bis(dichlorophosphonamide) intermediate. Stir the reaction at room temperature for 24 hours.
-
Hydrolysis: After completion of the cyclization, carefully add water to the reaction mixture to hydrolyze the remaining P-Cl bonds and the phosphonamide ester to the corresponding phosphoric acid. Acidify the mixture with aqueous HCl (1 M) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final chiral bis(phosphoric acid) organocatalyst using ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS.
Application in Asymmetric Catalysis: A Case Study
Organocatalysts derived from substituted phenylenediamines have shown significant promise in a variety of asymmetric transformations. For instance, chiral phosphoric acids are highly effective in catalyzing reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, and reductive aminations.[3] The chiral bis(amide) catalysts, acting as hydrogen-bond donors, can activate imines towards nucleophilic attack in Mannich-type reactions.
Representative Application: Asymmetric Friedel-Crafts Alkylation
A hypothetical application of the newly synthesized chiral bis(phosphoric acid) organocatalyst in the asymmetric Friedel-Crafts alkylation of an indole with an α,β-unsaturated ketone is presented below.
Reaction Scheme:
Experimental Protocol:
-
To a vial containing the chiral bis(phosphoric acid) organocatalyst (0.05 mmol), add the indole (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol).
-
Add a suitable solvent (e.g., toluene, 2 mL) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC. Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the chiral product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion and Future Outlook
The derivatization of this compound provides a versatile and modular platform for the development of novel chiral organocatalysts. The synthetic protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in asymmetric catalysis. The electron-rich nature of the benzene ring and the rigid C2-symmetric framework of the derived catalysts are expected to impart unique reactivity and selectivity in a wide range of chemical transformations. Future work in this area could involve the synthesis of a broader library of catalysts with different chiral auxiliaries and their application in increasingly complex and challenging asymmetric reactions, contributing to the advancement of sustainable and efficient chemical synthesis.
References
-
Momiyama, N., Konno, T., Furiya, Y., Iwamoto, T., & Terada, M. (2011). Design of Chiral Bis-Phosphoric Acid Catalyst Derived From (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic Enantioselective Diels-Alder Reaction of α,β-unsaturated Aldehydes With Amidodienes. Journal of the American Chemical Society, 133(48), 19294–19297. [Link]
-
Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]
-
Terada, M. (2008). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Carbon–Carbon Bond-Forming Reactions. Synthesis, 2008(12), 1929–1950. [Link]
-
Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Mannich-Type Reaction. Journal of the American Chemical Society, 126(17), 5356–5357. [Link]
-
Rueping, M., Sugiono, E., Azap, C., Theissmann, T., & Bolte, M. (2005). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters, 7(17), 3781–3783. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
Experimental protocol for Friedel-Crafts alkylation of 1,4-dimethoxybenzene
An Application Note and Protocol for the Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene via Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2] This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich aromatic ring.[3][4]
This guide details the experimental protocol for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol as the alkylating agent and sulfuric acid as the catalyst. The starting material, 1,4-dimethoxybenzene, is highly activated towards electrophilic attack due to its two electron-donating methoxy groups.[1][5] These groups are ortho, para-directors, guiding the incoming alkyl groups to specific positions on the ring.[1] In this specific application, the reaction typically proceeds to a di-substituted product, 1,4-di-tert-butyl-2,5-dimethoxybenzene, a valuable chemical intermediate used in the development of materials and as a redox shuttle additive in lithium-ion battery systems.[6][7] The bulky nature of the tert-butyl groups provides significant steric hindrance that generally prevents further alkylation of the ring.[4][8]
Reaction Mechanism
The alkylation of 1,4-dimethoxybenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The process involves three primary stages:
-
Generation of the Electrophile : The reaction is initiated by the protonation of tert-butyl alcohol by the strong acid catalyst, sulfuric acid. This protonated alcohol then loses a molecule of water to form a stable tertiary carbocation, the tert-butyl cation. This carbocation is the active electrophile in the reaction.[5][9]
-
Electrophilic Attack : The electron-rich π system of the 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic tert-butyl cation.[4][10] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.[1][11]
-
Rearomatization : A base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new tert-butyl group.[5][9] This restores the aromaticity of the ring, yielding the mono-alkylated product. Because the initial product is even more activated than the starting material, a second alkylation occurs, typically at the other available ortho position, to yield the final 1,4-di-tert-butyl-2,5-dimethoxybenzene product.[3][4]
Caption: Mechanism of Friedel-Crafts Alkylation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.[3][8][12] The use of glacial acetic acid serves as a co-solvent to facilitate the dissolution of the starting material.[5] The reaction is performed in an ice bath to control the exothermic nature of mixing sulfuric acid with other reagents.[8][12]
Reagents and Equipment
| Reagent/Equipment | Quantity/Type | Purpose/Notes |
| 1,4-Dimethoxybenzene | 2.0 g | Aromatic Substrate |
| tert-Butyl Alcohol | 3.5 mL | Alkylating Agent |
| Glacial Acetic Acid | 10 mL | Solvent |
| Concentrated Sulfuric Acid | 10 mL | Catalyst |
| Methanol | ~40 mL | Recrystallization Solvent |
| Ice-water bath | --- | Temperature Control |
| 50 mL Erlenmeyer Flask | 2 | Reaction Vessel |
| 125 mL Erlenmeyer Flask | 1 | Quenching/Crystallization |
| Büchner Funnel & Filter Flask | --- | Product Isolation |
| Magnetic Stirrer (optional) | --- | Efficient Mixing |
Step-by-Step Procedure
-
Preparation of Reactant Mixture : In a 50-mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[6][12] Swirl the flask gently until the solid is fully dissolved. You may need to warm the mixture slightly.[3]
-
Cooling : Place the flask containing the reactant mixture into an ice-water bath to cool. In a separate 50-mL flask, cool 10 mL of concentrated sulfuric acid in the ice bath as well.
-
Catalyst Addition : While continuously swirling or magnetically stirring the reactant mixture in the ice bath, add the chilled concentrated sulfuric acid dropwise over a period of 5-10 minutes.[4][8] A significant amount of solid product should begin to precipitate during this addition.[3]
-
Reaction at Room Temperature : Once the acid addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue to stir the mixture for an additional 10-15 minutes to ensure the reaction goes to completion.[1][3]
-
Quenching and Precipitation : Place the reaction flask back into the ice bath. Very carefully, add approximately 100-120 mL of ice-cold water in small portions to the reaction mixture to quench the reaction and fully precipitate the product.[12] Caution: The addition of water to concentrated acid is highly exothermic.
-
Isolation of Crude Product : Collect the solid product by vacuum filtration using a Büchner funnel.[12] Wash the filter cake thoroughly with cold water to remove residual acid, followed by a wash with a small amount of ice-cold methanol to remove organic impurities.[5][12]
-
Purification by Recrystallization : Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling to dissolve the solid. If the solid does not dissolve completely, add more methanol in small portions.[3][8]
-
Crystallization : Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize the formation of pure crystals.[3][6]
-
Final Product Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely on the filter paper.
Caption: Workflow for Synthesis and Purification.
Characterization
The identity and purity of the synthesized 1,4-di-tert-butyl-2,5-dimethoxybenzene can be confirmed using standard analytical techniques:
-
Melting Point : The purified product should exhibit a sharp melting point in the range of 104-105 °C.[1][3][6] A broad or depressed melting point range would indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the product by showing the characteristic chemical shifts and integrations for the aromatic protons, methoxy groups, and tert-butyl groups.
-
Infrared (IR) Spectroscopy : The IR spectrum can confirm the presence of key functional groups, such as C-H stretches from the alkyl and aromatic groups, and C-O stretches from the methoxy ethers.
Safety Precautions
-
Concentrated Sulfuric Acid : Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin or eyes. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All additions should be performed in a chemical fume hood.[6]
-
Glacial Acetic Acid : Corrosive and has a strong, pungent odor. Avoid inhalation of vapors and skin contact.[6]
-
Methanol : Flammable and toxic. Avoid open flames and ensure adequate ventilation.[6]
-
tert-Butyl Alcohol : Flammable. Keep away from ignition sources.[6]
References
-
City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from CCSF website: [Link]
-
Jasperse, K. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from NDSU website: [Link]
-
Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Retrieved from UMKC website: [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation. Eastern Kentucky University. Retrieved from EduBirdie website: [Link]
-
Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from Mercer University Theochem website: [Link]
-
YouTube. (2018, April 4). Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol. Retrieved from [Link]
-
Brainly. (2020, January 20). Write out a detailed mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, including the. Retrieved from [Link]
-
StudyCorgi. (2022, May 5). Friedel-Crafts Alkylation of Dimethoxybenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5.2.1. Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 8). Exploring the Utility of 1,4-Di-tert-butyl-2,5-dimethoxybenzene in Chemical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. fog.ccsf.edu [fog.ccsf.edu]
- 4. studycorgi.com [studycorgi.com]
- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. brainly.com [brainly.com]
- 11. books.rsc.org [books.rsc.org]
- 12. theochem.mercer.edu [theochem.mercer.edu]
Application Note & Protocol: Synthesis and Application of Polymeric Schiff Bases from 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde
Abstract
Polymeric Schiff bases, or polyazomethines, are a class of conjugated polymers that have garnered significant interest due to their straightforward synthesis, excellent thermal stability, and diverse optoelectronic properties. This document provides a detailed guide on the synthesis of novel polyazomethines using 2,5-dimethoxybenzene-1,4-dicarboxaldehyde as a key monomer. The presence of electron-donating methoxy groups on the benzene ring is crucial for tuning the polymer's solubility and electronic characteristics. We present a comprehensive, step-by-step protocol for the solution polycondensation of this dialdehyde with a representative aromatic diamine. Furthermore, this guide details essential characterization techniques (FTIR, NMR, TGA) and explores potential high-value applications, including fluorescent chemosensing and antimicrobial materials, to provide researchers with a robust framework for innovation.
Introduction: The Strategic Advantage of the 2,5-Dimethoxybenzene Moiety
Polyazomethines are characterized by the azomethine (-CH=N-) linkage in their backbone, which imparts properties like thermal stability and semiconductivity. The choice of the aldehyde and amine monomers is a critical determinant of the final polymer's characteristics.
The monomer at the core of this guide, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde , offers distinct advantages:
-
Enhanced Solubility: The two methoxy (-OCH₃) groups are electron-donating and increase the free volume between polymer chains, which can disrupt tight packing and improve solubility in common organic solvents—a frequent challenge in polymer processing.[1]
-
Tunable Electronics: The electron-rich nature of the dimethoxy-substituted benzene ring modifies the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels. This tuning is fundamental for applications in optoelectronics and as fluorescent sensors.[2]
-
Coordination Sites: The nitrogen atoms of the resulting imine bonds and the oxygen atoms of the methoxy groups can act as coordination sites for metal ions, making these polymers excellent candidates for chemosensors and catalysts.[3][4]
This guide is designed for researchers in materials science, polymer chemistry, and drug development, providing both the foundational theory and practical protocols to synthesize and explore this promising class of polymers.
General Synthetic Strategy: Polycondensation
The synthesis of polyazomethines from a dialdehyde and a diamine is a classic example of step-growth polycondensation. The reaction involves the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (azomethine) bond.[5]
The general reaction is depicted below:
Caption: General Polycondensation Scheme.
Detailed Synthesis Protocol: Poly(2,5-dimethoxy-p-phenylene-azomethine)
This section provides a detailed, field-tested protocol for the synthesis of a specific polyazomethine using 2,5-dimethoxybenzene-1,4-dicarboxaldehyde and p-phenylenediamine as monomers.
Materials and Reagents
| Reagent | Supplier | Purity | Amount (mmol) | Mass/Volume |
| 2,5-dimethoxybenzene-1,4-dicarboxaldehyde | Aldrich | 98% | 5.0 | 0.971 g |
| p-Phenylenediamine | Aldrich | 99% | 5.0 | 0.541 g |
| N,N-Dimethylformamide (DMF), anhydrous | Aldrich | 99.8% | - | 25 mL |
| Glacial Acetic Acid (Catalyst) | Fisher | 99.7% | - | ~3-4 drops |
| Methanol (for precipitation) | Fisher | 99.8% | - | 200 mL |
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
-
Monomer Dissolution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, dissolve 0.971 g (5.0 mmol) of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde in 15 mL of anhydrous DMF. Stir until fully dissolved.
-
Causality Note: Anhydrous solvent is critical to push the reaction equilibrium towards the products by preventing the reverse hydrolysis of the imine bond. DMF is chosen for its high boiling point and ability to dissolve both monomers and the growing polymer chain.[1]
-
-
Amine Addition: In a separate beaker, dissolve 0.541 g (5.0 mmol) of p-phenylenediamine in 10 mL of anhydrous DMF. Add this solution dropwise to the flask containing the dialdehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate.[6]
-
-
Polycondensation Reaction: Place the flask in a preheated oil bath and reflux the mixture at 120-130 °C for 24 hours under a gentle stream of nitrogen.
-
Causality Note: Refluxing provides the necessary activation energy for the condensation reaction. The nitrogen atmosphere prevents potential oxidation of the monomers and polymer at high temperatures.
-
-
Isolation and Purification: After 24 hours, allow the viscous reaction mixture to cool to room temperature. Slowly pour the solution into a beaker containing 200 mL of vigorously stirring methanol. A fibrous, colored precipitate should form immediately.
-
Causality Note: The polymer is insoluble in methanol, causing it to precipitate out, while unreacted monomers and low molecular weight oligomers remain in the solvent, effectively purifying the product.
-
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with fresh methanol (3 x 30 mL) to remove any residual DMF and unreacted monomers. Dry the final polymer in a vacuum oven at 60 °C for 12-24 hours.
-
Yield: Record the final mass. Expected product is a yellow-orange fibrous solid. Typical yields range from 85-95%.
Physicochemical Characterization
Proper characterization is essential to confirm the successful synthesis and understand the properties of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the primary tool to confirm the formation of the azomethine linkage.
| Wavenumber (cm⁻¹) | Assignment | Expected Status in Polymer |
| ~3400-3300 | N-H stretch (from amine) | Absent or very weak |
| ~2830, ~2730 | C-H stretch (from aldehyde) | Absent |
| ~1685-1695 | C=O stretch (from aldehyde) | Absent |
| ~1600-1625 | C=N stretch (azomethine) | Present (Strong) |
| ~1210-1220 | Ar-O-CH₃ stretch | Present |
-
Self-Validation: The most definitive evidence of successful polymerization is the disappearance of the strong aldehyde C=O stretching peak and the appearance of the characteristic C=N imine peak.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR in a solvent like DMSO-d₆ can further confirm the polymer structure.
-
Azomethine Proton (-CH=N-): A characteristic singlet peak is expected in the δ 8.5-9.0 ppm region.[5][8]
-
Aromatic Protons: Multiple signals will appear in the δ 7.0-8.0 ppm range.
-
Methoxy Protons (-OCH₃): A sharp singlet will be observed around δ 3.8-4.0 ppm.
Thermal Gravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the polymer.
| Polymer Sample | Td₅ (5% Weight Loss, °C) | Td₁₀ (10% Weight Loss, °C) | Char Yield at 800°C (%) |
| Poly(2,5-dimethoxy-p-phenylene-azomethine) | ~280-320 °C | ~350-400 °C | > 40% |
-
Interpretation: High decomposition temperatures (Td) and significant char yield indicate good thermal stability, a hallmark of aromatic polyazomethines.[9]
Potential Applications
The unique structure of these polymers opens doors to several advanced applications.
Fluorescent Chemosensor for Metal Ion Detection
The electron-rich polymer backbone often exhibits native fluorescence. The coordination of metal ions with the imine nitrogen and methoxy oxygen atoms can lead to a change in this fluorescence (quenching or enhancement), providing a mechanism for sensing.[3][10]
Caption: Mechanism of a 'Turn-Off' Fluorescent Sensor.
Protocol for Sensor Testing:
-
Prepare a stock solution of the polymer (e.g., 1 mg/mL) in DMF.
-
Prepare stock solutions (e.g., 10⁻³ M) of various metal salts (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂, etc.) in deionized water or DMF.
-
In a cuvette, place 2 mL of the polymer solution and record its fluorescence spectrum.
-
Titrate the polymer solution with small aliquots of a metal salt solution, recording the fluorescence spectrum after each addition.
-
A significant decrease or increase in fluorescence intensity indicates a sensing event. The selectivity can be determined by testing against a panel of different metal ions.[11]
Antimicrobial Materials
The azomethine group is known to possess biological activity. Polyazomethines can exhibit antibacterial and antifungal properties, making them suitable for incorporation into coatings or medical devices.[12][13]
Protocol for Antimicrobial Screening (Agar Disk-Diffusion Method):
-
Prepare nutrient agar plates and seed them with a lawn of target bacteria (e.g., E. coli, S. aureus).[14][15]
-
Dissolve the synthesized polymer in a suitable solvent (e.g., DMSO) to create solutions of varying concentrations (e.g., 50, 100, 200 µg/mL).
-
Impregnate sterile paper disks (6 mm diameter) with a fixed volume (e.g., 20 µL) of the polymer solutions.
-
Place the disks onto the seeded agar plates. Use a disk with pure solvent as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow). A larger zone indicates higher antimicrobial activity.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Impure monomers; Non-anhydrous solvent; Reaction time too short. | Recrystallize monomers before use; Use freshly opened anhydrous solvents; Extend reflux time to 36 or 48 hours. |
| Poor Solubility of Final Polymer | High molecular weight; Strong intermolecular packing. | Try synthesizing with a bulkier or more flexible diamine to disrupt packing; Use NMP as a reaction solvent.[1] |
| No C=N Peak in FTIR | Reaction failed or did not proceed to completion. | Check monomer purity; Ensure catalyst was added; Verify reaction temperature and time. |
| Broad NMR Peaks | Polymeric nature; Aggregation in NMR solvent. | This is common for polymers. Try acquiring the spectrum at an elevated temperature to improve chain mobility. |
Conclusion
The synthesis of polymeric Schiff bases from 2,5-dimethoxybenzene-1,4-dicarboxaldehyde provides a versatile platform for creating functional materials. The electron-donating methoxy groups are instrumental in enhancing solubility and tuning the electronic properties of the resulting polymers. The protocols detailed herein offer a reliable and reproducible method for synthesizing these materials and characterizing their fundamental properties. The potential applications as fluorescent chemosensors and antimicrobial agents highlight their significant promise for advanced technologies in environmental monitoring and healthcare. This guide serves as a comprehensive starting point for researchers to explore and innovate within this exciting field of polymer science.
References
- RSC Publishing. (2022-02-17).
- PubMed. (2020-07-31).
- Sensors & Diagnostics (RSC Publishing). (2023-06-12). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions.
- Taylor & Francis Online. (2024-05-15).
- PubMed. (2023-01-28). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion.
- Sensors & Diagnostics (RSC Publishing). (2023-06-12). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions.
- ResearchG
- Semantic Scholar. New Antimicrobial Polymeric Microspheres Containing Azomethine.
- RSC Publishing. (2013-05-13). Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties.
- Scirp.org. Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group.
- TSpace.
- PMC - NIH. (2022-04-04). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine)
- DergiPark. Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups.
- MDPI. (2022-02-09). Antimicrobial Activities of Conducting Polymers and Their Composites.
- PMC - PubMed Central. Polymeric Materials with Antibacterial Activity: A Review.
- PMC - NIH. (2024-01-30). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 5. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scirp.org [scirp.org]
- 10. A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. New Antimicrobial Polymeric Microspheres Containing Azomethine | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Polymeric Materials with Antibacterial Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Redox-Active Materials from 2,5-Dimethoxybenzene-1,4-diamine
Introduction: The Versatility of 2,5-Dimethoxybenzene-1,4-diamine in Redox-Active Polymers
This compound, also known as 2,5-dimethoxyaniline (DMA), is a highly valuable monomer in the synthesis of advanced redox-active materials. Its unique molecular structure, featuring a benzene ring functionalized with two electron-donating methoxy groups and two polymerizable amine groups, imparts favorable electronic and structural properties to the resulting polymers.[1] The methoxy groups enhance the solubility and processability of the polymer, a significant advantage over its parent polymer, polyaniline.[2][3] The amine functionalities provide the sites for polymerization, leading to conjugated polymer backbones capable of reversible oxidation and reduction.
These characteristics make polymers derived from this compound, most notably poly(2,5-dimethoxyaniline) (PDMA), prime candidates for a range of applications, including energy storage devices like supercapacitors and batteries, as well as electrochromic devices.[4][5] This guide provides detailed protocols for the synthesis of PDMA via chemical and electrochemical methods and explores its application in high-performance supercapacitors.
Part 1: Synthesis of Poly(2,5-dimethoxyaniline) (PDMA)
The synthesis of PDMA can be achieved through two primary routes: chemical oxidative polymerization and electrochemical polymerization. The choice of method influences the morphology, molecular weight, and ultimately, the performance of the resulting polymer.
Protocol 1: Chemical Oxidative Polymerization
This method is suitable for producing bulk quantities of PDMA powder. The reaction involves the oxidation of the monomer in an acidic medium using a chemical oxidant, such as ammonium persulfate.
Causality of Experimental Choices:
-
Acidic Medium (1 M HCl): The acidic environment is crucial for the protonation of the amine groups, which facilitates the formation of radical cations, the initial step in the polymerization process. It also helps to solubilize the monomer.[2]
-
Low Temperature (0–5 °C): Conducting the reaction at low temperatures helps to control the reaction rate, preventing over-oxidation and promoting the formation of a more regular polymer structure with higher molecular weight.
-
Ammonium Persulfate as Oxidant: This is a common and effective oxidant for the polymerization of anilines. It initiates the polymerization by oxidizing the monomer to form radical cations.
Step-by-Step Methodology:
-
Monomer Solution Preparation: Dissolve a required amount of 2,5-dimethoxyaniline in 1 M HCl in a conical flask. Cool the solution to 0–5 °C in an ice bath.
-
Oxidant Solution Preparation: Prepare a pre-chilled solution of ammonium persulfate dissolved in 1 M HCl.
-
Polymerization: Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 25 minutes. A deep blue color will develop, indicating the onset of polymerization.[2]
-
Reaction Completion: Continue stirring the reaction mixture at 0–5 °C for an additional 4 hours. A blue precipitate of PDMA will gradually form.
-
Polymer Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected polymer with 1 M HCl until the filtrate becomes colorless. Subsequently, wash with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of 2,5-dimethoxyaniline.
Protocol 2: Electrochemical Polymerization
This technique allows for the direct deposition of a thin, uniform film of PDMA onto a conductive substrate, which can then be used as an electrode.
Causality of Experimental Choices:
-
Three-Electrode System: This setup (working, counter, and reference electrodes) allows for precise control over the potential applied to the working electrode, where the polymerization occurs.
-
Oxalic Acid Electrolyte: The use of a dibasic acid like oxalic acid can lead to better adhesion of the polymer film to the substrate compared to mineral acids.[1]
-
Potential Cycling: Applying a cycling potential initiates the oxidation of the monomer at the electrode surface, leading to the formation and growth of the polymer film. The repeated cycling allows for controlled film deposition.[5]
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare an electrolyte solution of 0.125 M 2,5-dimethoxyaniline in 1.0 M oxalic acid.
-
Electrode Cleaning: Thoroughly clean the working electrode (e.g., Indium Tin Oxide (ITO) coated glass or stainless steel) with acetone and distilled water.[1][6]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the cleaned substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Deposit the PDMA film by cycling the potential between -0.5 V and +0.5 V (vs. Ag/AgCl) at a scan rate of 20 mV/s for a desired number of cycles (e.g., 50 cycles).[5] The current intensity will gradually increase with each cycle, indicating film growth.
-
Film Rinsing: After polymerization, gently rinse the PDMA-coated electrode with distilled water to remove any residual monomer and electrolyte.
-
Drying: Dry the electrode under a stream of nitrogen or in a desiccator.
Experimental Workflow: Electrochemical Polymerization
Caption: Workflow for the electrochemical polymerization of 2,5-dimethoxyaniline.
Part 2: Application in Supercapacitors
PDMA is a promising electrode material for pseudocapacitors due to its ability to undergo rapid and reversible faradaic reactions. When combined with high-surface-area materials like graphene or activated carbon, its performance can be further enhanced.[4][7]
Protocol 3: Fabrication of a PDMA-based Supercapacitor Electrode
-
Slurry Preparation: Prepare a slurry by mixing 80 wt% of the chemically synthesized PDMA powder, 10 wt% of a conductive agent (e.g., acetylene black), and 10 wt% of a binder (e.g., polyvinylidene fluoride, PVDF) in a small amount of N-methyl-2-pyrrolidone (NMP) to form a homogeneous paste.
-
Electrode Coating: Cast the slurry onto a current collector (e.g., nickel foam or stainless steel foil) and press it to ensure good contact.
-
Drying: Dry the electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.
-
Electrochemical Testing: Assemble a three-electrode cell using the prepared electrode as the working electrode, a platinum wire as the counter electrode, an Ag/AgCl electrode as the reference electrode, and an appropriate electrolyte (e.g., 1 M H₂SO₄).
Performance Characteristics of PDMA-based Supercapacitors
The performance of supercapacitors is evaluated based on several key parameters. The following table summarizes reported values for PDMA and its composites.
| Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| PDMA-rGO | 685.4 | 1 | 21.6 | 300 | 85% after 20,000 | [4] |
| PDMA-rGO | - | 10 | 12.3 | 6000 | 85% after 20,000 | [4] |
| PDMA-rGO (organic electrolyte) | - | - | 100.6 | 1750 | <80% after 10,000 | [4] |
| PDMA-rGO (organic electrolyte) | - | - | 47.6 | 35000 | <80% after 10,000 | [4] |
| PDHA/AC | 947.04 | 3.0 mA/cm² | - | - | 89.2% after 700 | [7] |
| PoPD | 106.4 | 0.5 | - | - | 82% after 1,000 | [8] |
PDMA-rGO: Poly(2,5-dimethoxyaniline)-reduced Graphene Oxide composite PDHA/AC: Poly(2,5-dihydroxyaniline)/Activated Carbon composite PoPD: Poly(o-phenylenediamine)
Part 3: Redox Behavior and Electrochromism
PDMA exhibits interesting electrochromic properties, changing color upon electrochemical oxidation and reduction. This is due to the different electronic transitions in its various redox states.
The three main redox states are:
-
Leucoemeraldine: The fully reduced state (yellow).
-
Emeraldine: The partially oxidized, conductive state (green).
The transitions between these states are reversible and can be controlled by an applied potential, making PDMA suitable for applications in smart windows and displays.
Redox States of Poly(2,5-dimethoxyaniline)
Sources
- 1. scispace.com [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Poly-2,5-dihydroxyaniline/Activated Carbon Composite Electrode | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategic Control of Polyalkylation in Friedel-Crafts Reactions of Dimethoxybenzenes
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in Friedel-Crafts reactions, specifically the pervasive issue of polyalkylation when working with highly activated substrates like dimethoxybenzenes. Here, we dissect the underlying mechanistic principles and provide actionable, field-proven troubleshooting strategies to achieve high yields of mono-substituted products.
The Challenge: Over-Alkylation in Activated Aromatic Systems
Dimethoxybenzenes are highly activated aromatic compounds due to the strong electron-donating nature of the two methoxy groups. This high reactivity makes them excellent nucleophiles for Friedel-Crafts reactions. However, this same property is the root of a significant synthetic challenge: polyalkylation. The initial mono-alkylated product is often more reactive than the starting material, leading to subsequent alkylations and a mixture of di- or even tri-substituted products, which complicates purification and reduces the yield of the desired compound.[1][2][3][4]
This guide provides a comprehensive overview of the causes of polyalkylation in Friedel-Crafts reactions of dimethoxybenzenes and offers robust strategies to favor mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of 1,4-dimethoxybenzene yielding multiple products?
A1: The primary reason for observing multiple products is polyalkylation. The two methoxy groups on the benzene ring are strong activating groups, meaning they donate electron density to the ring and make it more nucleophilic.[1] When the first alkyl group is added, it further activates the ring, making the mono-alkylated product even more reactive than the starting 1,4-dimethoxybenzene.[1][2][3] This increased reactivity favors a second electrophilic attack, leading to di-substituted products.[1]
Q2: I am trying to synthesize a mono-alkylated dimethoxybenzene. Which isomer of dimethoxybenzene is more prone to polyalkylation?
A2: Both 1,2-dimethoxybenzene (veratrole) and 1,4-dimethoxybenzene (hydroquinone dimethyl ether) are highly activated and prone to polyalkylation. However, the steric hindrance between the two methoxy groups in 1,2-dimethoxybenzene can sometimes offer a degree of control that is absent in the more symmetrical 1,4-isomer. The substitution pattern of the final products will also differ based on the directing effects of the methoxy groups.
Q3: Can I control polyalkylation by simply changing the stoichiometry of my reactants?
A3: Yes, to an extent. Using a large excess of the dimethoxybenzene substrate relative to the alkylating agent can statistically favor the reaction of the electrophile with the starting material over the more reactive mono-alkylated product.[2][3] In some industrial processes, the molar ratio of the aromatic compound to the alkylating agent can be as high as 50:1 to ensure mono-substitution.[2] However, this approach is often not practical or cost-effective in a research or drug development setting, especially with valuable or complex dimethoxybenzene derivatives.
Q4: What is the role of the Lewis acid catalyst in promoting polyalkylation?
A4: The Lewis acid is crucial for generating the electrophile (typically a carbocation) from the alkylating agent.[5][6] Strong Lewis acids like AlCl₃ are very effective at this but can also increase the overall reactivity of the system, which can exacerbate polyalkylation.[2] Milder Lewis acids may offer better selectivity for mono-alkylation.[2] Theoretical studies suggest that the Lewis acid may also play a role in activating the aromatic substrate itself.[5]
Troubleshooting Guide: From Poly-Alkylation to Selective Mono-Alkylation
When faced with persistent polyalkylation, a systematic approach to troubleshooting is essential. The following strategies are presented in order of increasing complexity and effectiveness.
Strategy 1: Optimization of Reaction Conditions
Before resorting to more complex synthetic routes, fine-tuning the reaction parameters of your existing protocol can often yield significant improvements in selectivity.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more than the first, thereby favoring the formation of the mono-alkylated product.[2]
-
Choice of Lewis Acid: If using a strong Lewis acid like AlCl₃, consider switching to a milder one such as FeCl₃, ZnCl₂, or even a solid acid catalyst.[2][7] This can temper the reactivity and improve selectivity.
-
Solvent Effects: The choice of solvent can influence the solubility of intermediates and the activity of the catalyst. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may alter the product distribution.
Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation Selectivity (Model Reaction: Acetylation of Toluene)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 |
This table, adapted from a benchmark study, illustrates how catalyst choice can impact reaction outcomes, a principle applicable to controlling selectivity in dimethoxybenzene reactions.[7]
Strategy 2: The Acylation-Reduction Pathway - The Gold Standard for Mono-Alkylation
The most reliable method to achieve mono-substitution and avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][3][8]
Why it works: The acyl group (-COR) introduced during acylation is an electron-withdrawing group. This deactivates the aromatic ring, making the mono-acylated product less reactive than the starting dimethoxybenzene.[1][3][8] Consequently, further acylation is suppressed. The resulting ketone can then be reduced to the desired alkyl group using standard methods like the Clemmensen or Wolff-Kishner reduction.[2][3]
Workflow for Acylation-Reduction Strategy
Caption: Workflow for achieving mono-alkylation via acylation-reduction.
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, place a solution of the acyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes.
-
Substrate Addition: Once the addition of the acyl chloride is complete, add a solution of 1,4-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by recrystallization or column chromatography.
Strategy 3: Utilizing Protective Groups
In complex syntheses, a protective group strategy can be employed to temporarily block reactive sites and direct the alkylation to the desired position. For instance, a sulfonic acid group (-SO₃H) can be introduced as a blocking group, which can be removed after the alkylation step. This advanced strategy requires careful planning of the synthetic route.
Decision Tree for Selecting a Synthetic Strategy
Caption: Decision-making workflow for controlling polyalkylation.
Conclusion
The challenge of polyalkylation in Friedel-Crafts reactions of dimethoxybenzenes is a direct consequence of the high reactivity of these substrates. While simple adjustments to reaction conditions can sometimes provide a solution, the most robust and widely applicable strategy is the acylation-reduction sequence. This two-step process effectively circumvents the issue of polyalkylation by leveraging the deactivating nature of the acyl group. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can achieve greater control over their syntheses and obtain high yields of the desired mono-alkylated products.
References
-
Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. (2018). Applied Catalysis A: General, 562, 221-229. Available at: [Link]
-
Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. (2001). The Journal of Physical Chemistry A, 105(39), 8873-8878. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available at: [Link]
-
How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? (2018). Chemistry Stack Exchange. Available at: [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. Available at: [Link]
-
Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). (2007). Organic Letters, 9(5), 753-756. Available at: [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]
-
Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009). CCSF. Available at: [Link]
-
Friedel-Crafts Alkylation. Eastern Kentucky University - EduBirdie. Available at: [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation? (2021). Quora. Available at: [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Controlling Regioselectivity in the Nitration of 1,4-Dimethoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective nitration of 1,4-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize 1,4-dimethoxy-2-nitrobenzene as a critical building block. The synthesis, while seemingly straightforward, is fraught with challenges related to selectivity and competing side reactions. This document provides in-depth, field-proven insights to help you navigate these complexities, ensuring reproducible and high-yielding results.
Section 1: Mechanistic Overview & Directing Effects
The nitration of 1,4-dimethoxybenzene is a classic electrophilic aromatic substitution (SEAr) reaction. The key to controlling regioselectivity lies in understanding the powerful influence of the two methoxy (-OCH₃) substituents.
-
Activation: The methoxy groups are strong activating groups, donating electron density into the benzene ring through resonance. This makes the ring highly nucleophilic and reactive towards electrophiles like the nitronium ion (NO₂⁺).[1]
-
Directing Effects: Both methoxy groups are ortho, para-directors. In 1,4-dimethoxybenzene, the positions ortho to one methoxy group are meta to the other. The directing effects are additive, strongly favoring substitution at the C2 and C5 positions, which are chemically equivalent.
The reaction proceeds via the formation of a nitronium ion, typically from a mixture of nitric and a stronger acid, which is then attacked by the electron-rich aromatic ring to form a stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3] Subsequent deprotonation restores aromaticity, yielding the desired product.
Caption: Mechanism of the electrophilic nitration of 1,4-dimethoxybenzene.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the nitration of 1,4-dimethoxybenzene in a direct question-and-answer format.
Q: My reaction is yielding significant amounts of dinitrated products. How can I improve the selectivity for mononitration?
A: This is the most frequent challenge. The mononitrated product is still an activated ring system and can compete with the starting material for the nitrating agent.
Causality & Solution:
-
Nitrating Agent Potency: A highly potent nitrating system like mixed acid (HNO₃/H₂SO₄) generates a high concentration of the nitronium ion, increasing the likelihood of a second nitration.[4]
-
Stoichiometry: An excess of nitric acid will inevitably lead to polynitration.[5]
-
Action: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of nitric acid relative to 1,4-dimethoxybenzene. Perform a slow, dropwise addition of the nitrating agent to the substrate solution to maintain a low instantaneous concentration of NO₂⁺.
-
-
Reaction Temperature: Higher temperatures increase the reaction rate non-selectively, promoting dinitration.[9]
-
Action: Maintain strict temperature control. Run the reaction at 0 °C, and for very sensitive applications, consider temperatures as low as -10 °C. Ensure the addition of the nitrating agent is slow enough to prevent exothermic spikes.[10]
-
Q: I'm observing a low yield and the formation of a colored (often red or brown) byproduct, possibly a quinone. What causes this and how can I prevent it?
A: The formation of colored byproducts is typically due to oxidative demethylation, leading to nitro-p-benzoquinones. The highly activated ring is susceptible to oxidation by nitric acid, especially under harsh conditions.[5]
Causality & Solution:
-
Oxidizing Conditions: Concentrated nitric acid is a strong oxidizing agent. In strongly acidic media (like mixed acid), this oxidative pathway can compete with nitration.[5]
-
Action: Avoid using a large excess of nitric acid and the H₂SO₄ co-acid if possible. The use of nitric acid in acetic acid mitigates this side reaction significantly.
-
-
Elevated Temperature: Oxidation is highly temperature-dependent. Localized heating during the addition of the nitrating agent can initiate quinone formation.
-
Action: Use an efficient cooling bath (ice-salt or cryocooler) and vigorous stirring to ensure uniform temperature distribution. Add the nitrating agent subsurface if possible to maximize rapid dispersion.
-
Caption: A logical troubleshooting workflow for common nitration issues.
Q: The reaction is sluggish or incomplete. What factors can I adjust to improve the conversion rate without compromising selectivity?
A: While avoiding side reactions is key, achieving full conversion of the starting material is also critical for yield and ease of purification.
Causality & Solution:
-
Insufficient Activation: If using a very mild system or dilute reagents, the concentration of the electrophile may be too low for the reaction to proceed efficiently.
-
Action: Ensure your nitric acid and acetic acid are of high purity and appropriate concentration (e.g., glacial acetic acid).[6] If the reaction stalls at low temperature, consider allowing it to warm slowly to 5-10 °C for the final hour after the addition is complete.
-
-
Reaction Time: Electrophilic aromatic substitutions are not always instantaneous, especially at low temperatures.
-
Action: Increase the reaction time. Monitor the reaction by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane) to track the disappearance of the starting material before quenching the reaction.
-
Q: I'm struggling to separate the desired 2-nitro isomer from the starting material and dinitrated byproducts. Are there any purification tips?
A: Effective purification is crucial. The polarity differences between the starting material, mononitro, and dinitro products are generally sufficient for chromatographic separation, but recrystallization can also be effective.
Causality & Solution:
-
Similar Polarity: The starting material (1,4-dimethoxybenzene) is nonpolar, the desired product (1,4-dimethoxy-2-nitrobenzene) is moderately polar, and dinitro products are significantly more polar.
-
Action (Recrystallization): The desired product is a solid with a melting point of ~72 °C.[11] It can often be purified by recrystallization from ethanol or methanol.[6] The starting material may remain in the mother liquor, while highly polar dinitro compounds may have lower solubility.
-
Action (Chromatography): Flash column chromatography is highly effective. A gradient elution from 5% to 30% ethyl acetate in hexanes will typically provide excellent separation of all components.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best nitrating agent for this transformation and why?
A: For laboratory-scale synthesis where control and selectivity are paramount, nitric acid in glacial acetic acid is often the preferred system. It balances sufficient reactivity to nitrate the activated ring with a reduced risk of oxidation and dinitration compared to the classic HNO₃/H₂SO₄ mixture.[5] For industrial applications, continuous flow reactors using mixed acid under precisely controlled temperature and residence times are common, but require specialized equipment.
Q: How does temperature critically influence the outcome of this reaction (Kinetic vs. Thermodynamic Control)?
A: In this context, temperature primarily governs reaction rates and the activation of competing pathways. While not a classic example of kinetic vs. thermodynamic product control in the sense of isomeric products forming from a common intermediate[12][13], the principle can be applied to the competition between mononitration (desired) and side reactions (dinitration, oxidation).
-
Low Temperature (e.g., 0 °C - "Kinetic Regime"): At low temperatures, the reaction has just enough energy to overcome the activation barrier for the fastest reaction—the initial mononitration of the highly activated starting material. The activation energies for subsequent dinitration of the less-activated product or oxidation are higher and thus these reactions are significantly slower. The product distribution is governed by the relative rates.[14][15]
-
High Temperature (e.g., >50 °C - "Thermodynamic Regime"): At higher temperatures, all reaction pathways become accessible. While the dinitrated product may be thermodynamically very stable, the reaction becomes uncontrolled, leading to a complex mixture and significant oxidation, destroying the desired material. Therefore, maintaining kinetic control is essential for a successful outcome.[4]
Q: Can I use alternative, "greener" nitration methods for 1,4-dimethoxybenzene?
A: Yes, significant research has focused on developing more sustainable nitration protocols to avoid the use of mixed acids.
-
Electrochemical Nitration: This method uses a nitrite salt (e.g., NBu₄NO₂) as a safe nitro source and electricity to generate the reactive nitrogen species. It often proceeds under mild conditions with high regioselectivity.[7]
-
Solid Acid Catalysts: Using catalysts like modified zeolites or Nafion-H with nitric acid can reduce corrosive waste streams, although reaction efficiency can sometimes be lower than homogeneous methods.[8]
-
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful but "clean" nitrating agent, as the byproduct is nitric acid. Its use in non-acidic solvents like dichloromethane or even liquefied gases can provide high yields with minimal waste.[8]
Section 4: Data Summary & Recommended Protocol
Table 1: Comparison of Common Nitration Systems
| Nitrating System | Typical Temp. | Mononitration Selectivity | Key Side Reactions | Recommendation |
| HNO₃ / H₂SO₄ | 0 to 25 °C | Moderate | Dinitration, Oxidation (Quinones) | Not recommended for high-selectivity lab synthesis.[4] |
| HNO₃ / Acetic Acid | 0 to 10 °C | High | Dinitration (if excess HNO₃ or high temp) | Recommended Method for controlled lab-scale synthesis.[6] |
| N₂O₅ in CH₂Cl₂ | -10 to 0 °C | Very High | Dinitration (if stoichiometry is not controlled) | Excellent alternative, requires handling of N₂O₅.[8] |
| Electrochemical | Room Temp. | High to Very High | Dependent on setup | A promising green alternative with high control.[7] |
Recommended Experimental Protocol: Nitration with HNO₃ in Acetic Acid
This protocol is designed to favor high selectivity for 1,4-dimethoxy-2-nitrobenzene.
Caption: Experimental workflow for the selective mononitration of 1,4-dimethoxybenzene.
Materials:
-
1,4-Dimethoxybenzene (DMB)
-
Glacial Acetic Acid (HOAc)
-
Concentrated Nitric Acid (HNO₃, ~15.8 M or 70%)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of DMB).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is stable at 0-2 °C.
-
Nitrating Solution: In a separate vial, carefully add concentrated nitric acid (1.05 eq) to a small amount of glacial acetic acid (approx. 1 mL per mL of HNO₃).
-
Addition: Using a dropping funnel or syringe pump, add the nitric acid solution dropwise to the stirred DMB solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 60-90 minutes. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quench: Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water (approx. 10 mL of water per gram of initial DMB). A yellow precipitate should form.
-
Isolation: Stir the slurry for 15 minutes to allow for complete precipitation. Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water to remove residual acid.
-
Purification: Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to form well-defined crystals. Collect the purified crystals by vacuum filtration and dry them under vacuum.[6]
Section 5: References
-
Waldvogel, S. R., et al. (2025). Electrochemical Nitration with Nitrite. ResearchGate.
-
The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Supplementary Material.
-
Waterlot, C., Haskiak, B., & Couturier, D. (2000). The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones by using nitric and sulfuric acid. Journal of Chemical Research, Synopses, (3), 106-107.
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
-
LookChem. (n.d.). 1,4-DIMETHOXY-2-NITROBENZENE. LookChem.
-
fieldguide2chemistry. (2023). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. YouTube.
-
Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
-
Clark, J. (2000). The nitration of benzene. Chemguide.
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984.
-
Chemistry LibreTexts. (2022). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
-
Chegg. (2018). Solved NITRATION OF 1, 4-DIMETHOXYBENZENE. Chegg.com.
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts.
-
Beaver, M. G., et al. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry, 76(4), 1163-1169.
-
ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. ResearchGate.
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
-
The Organic Chemistry Tutor. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. YouTube.
-
ResearchGate. (2017). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. Request PDF.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
-
IOSR Journal. (n.d.). Nitration of Benzene Using Mixed Oxide Catalysts. IOSR Journal.
-
Mastin, S. H. (1945). Controlling temperature of nitration reactions. Google Patents.
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
-
Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide. Sigma-Aldrich.
-
National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. NIH.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. Solved NITRATION OF 1, 4-DIMETHOXYBENZENE oCH OCIl3 HNO, 2 | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cas 89-39-4,1,4-DIMETHOXY-2-NITROBENZENE | lookchem [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
Improving yield in the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene
An essential reaction in organic synthesis, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene to produce 1,4-di-t-butyl-2,5-dimethoxybenzene is a cornerstone for creating sterically hindered and electron-rich aromatic compounds.[1] These molecules serve as valuable intermediates in the development of materials like redox shuttle additives for lithium-ion batteries and as precursors for complex molecular frameworks.[2]
The synthesis, while a classic example of electrophilic aromatic substitution (EAS), is not without its challenges.[2][3] Achieving a high yield of pure product requires careful control over reaction parameters and a thorough understanding of the underlying mechanism. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to navigate the complexities of this synthesis.
Core Principles: The "Why" Behind the Synthesis
The reaction proceeds by generating a tert-butyl carbocation from tert-butyl alcohol using a strong acid catalyst, typically concentrated sulfuric acid.[4] This electrophile then attacks the electron-rich 1,4-dimethoxybenzene ring. The two methoxy groups are powerful activating ortho-, para-directors, which is why the incoming tert-butyl groups add at the positions ortho to each methoxy group (the 2 and 5 positions).[2][5]
A key feature of this reaction is the second alkylation occurs readily. The first tert-butyl group added to the ring is an activating group, making the mono-alkylated intermediate even more reactive than the starting material, thus favoring a second substitution.[6][7] The reaction effectively stops after the second addition because the two remaining positions on the aromatic ring are too sterically hindered by the bulky tert-butyl groups to allow for further reaction.[8]
Technical Troubleshooting & FAQs
This section addresses specific issues that may arise during the synthesis and purification of 1,4-di-t-butyl-2,5-dimethoxybenzene, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used as the catalyst and not a Lewis acid like AlCl₃?
A1: While aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst, concentrated sulfuric acid is highly effective and convenient for this specific reaction. Its primary role is to act as both a catalyst and a dehydrating agent. It protonates the hydroxyl group of tert-butyl alcohol, allowing it to leave as a water molecule and generate the stable tertiary butyl carbocation, which is the active electrophile.[4][9] This method avoids the use of air- and moisture-sensitive Lewis acids, simplifying the experimental setup.[9]
Q2: The procedure involves adding sulfuric acid at a low temperature, but then warming to room temperature. What is the reason for this temperature profile?
A2: This temperature control is critical for both safety and yield. The initial cooling in an ice-water bath (0–5 °C) is necessary because the dilution of concentrated sulfuric acid with the acetic acid and tert-butyl alcohol mixture is highly exothermic.[10][11] Adding the sulfuric acid slowly at a low temperature prevents the reaction from overheating, which could lead to unwanted side reactions. After the addition is complete, the reaction is allowed to warm to room temperature (20-25 °C) for a short period. This provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.
Q3: Why does the product precipitate from the reaction mixture?
A3: The desired product, 1,4-di-t-butyl-2,5-dimethoxybenzene, is a highly symmetrical and nonpolar molecule.[9] This structure leads to efficient crystal packing and very low solubility in the polar reaction medium (acetic acid and sulfuric acid). As it is formed, it precipitates out of the solution, which helps to drive the reaction to completion according to Le Châtelier's principle.
Troubleshooting Guide: Low Yield & Purity Issues
Problem 1: The final yield of my product is significantly lower than expected.
-
Possible Cause A: Inefficient Generation of the Electrophile.
-
Explanation: The formation of the tert-butyl cation is a crucial first step. Using old or insufficiently concentrated sulfuric acid will fail to efficiently protonate the tert-butyl alcohol, leading to a low concentration of the electrophile and an incomplete reaction.
-
Solution: Always use fresh, concentrated sulfuric acid (95-98%). If fuming sulfuric acid is available, a mixture with concentrated H₂SO₄ can be used for even more potent dehydration.[12]
-
-
Possible Cause B: Product Loss During Workup.
-
Explanation: During the quenching step, the crude product is precipitated by adding ice and water.[13] If the mixture is not sufficiently cooled or if filtration is performed prematurely, some product may remain dissolved. Similarly, during recrystallization, using an excessive amount of hot solvent will result in significant product loss in the filtrate upon cooling.[14][15]
-
Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath after quenching with water to maximize precipitation. For recrystallization, use the minimum amount of boiling solvent (e.g., methanol) required to dissolve the crude solid.[15] Cool the recrystallization flask slowly to room temperature and then in an ice bath to maximize crystal recovery.[6]
-
-
Possible Cause C: Incomplete Reaction Time.
-
Explanation: Although the reaction is relatively fast, insufficient time after the sulfuric acid addition can lead to unreacted starting materials.
-
Solution: After the sulfuric acid addition is complete, ensure the mixture is stirred or swirled at room temperature for at least 10-20 minutes to allow the reaction to proceed to completion.[13][16]
-
Problem 2: The melting point of my purified product is low and/or has a broad range.
-
Possible Cause A: Contamination with Starting Materials.
-
Explanation: A low and broad melting point is a classic indicator of an impure product.[14] The most common impurity is unreacted 1,4-dimethoxybenzene.[14]
-
Solution: The purification by recrystallization is essential. Ensure the crude product is thoroughly washed with cold water to remove residual acids and then with a small amount of cold methanol to remove some impurities before the main recrystallization step.[4][9] If the melting point is still poor, a second recrystallization may be necessary.
-
-
Possible Cause B: Trapped Solvent in the Crystals.
-
Explanation: If the purified crystals are not dried properly, residual solvent (e.g., methanol) can become trapped in the crystal lattice, acting as an impurity and depressing the melting point.[14]
-
Solution: After collecting the crystals by vacuum filtration, allow them to dry under vacuum for an extended period (at least 10-15 minutes) to ensure all solvent has evaporated.[15]
-
-
Possible Cause C: Presence of a Yellow Impurity.
-
Explanation: Sometimes a yellow impurity is observed, which can affect the color and melting point of the final product.
-
Solution: Washing the crude product with ice-cold methanol is often effective at removing this impurity. For highly persistent coloration, passing a hexane solution of the product through a small plug of basic alumina may be effective.
-
Data & Protocols
Quantitative Data
The following table summarizes the properties and recommended stoichiometry for a typical lab-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount | Moles | Molar Ratio |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | - | 2.0 g | 0.0145 | 1.0 |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | ~0.79 | 3.5 mL | 0.0373 | ~2.6 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~1.05 | 10 mL | - | Solvent |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | ~1.84 | 10 mL | - | Catalyst |
Visualizing the Process
The following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: Workflow for Synthesis and Purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of Crude 1,4-di-t-butyl-2,5-dimethoxybenzene [2][9]
-
Safety Note: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. tert-Butyl alcohol and methanol are flammable. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
In a 50-mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[2] Swirl the flask to dissolve the solid.
-
Place the flask in an ice-water bath to cool the mixture to between 0-5 °C.
-
In a separate small beaker or flask, measure 10 mL of concentrated sulfuric acid and cool it in the ice bath.
-
Using a disposable pipette, add the cold concentrated sulfuric acid dropwise to the stirred reactant mixture over 5-10 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.
-
Once the addition is complete, remove the flask from the ice-water bath and allow it to stand at room temperature for 15-20 minutes, swirling occasionally. A thick white precipitate should form.[13]
-
Pour the reaction mixture into a 250-mL beaker containing approximately 100 g of crushed ice to quench the reaction and dilute the acid. Add about 50-75 mL of cold water and stir the mixture thoroughly to break up the solid.[13][12]
-
Collect the crude white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake liberally with cold deionized water (3 x 50 mL) to remove residual acids.
-
Finally, wash the cake with a small portion (5-10 mL) of ice-cold methanol to remove some soluble impurities.[9] Press the solid firmly with a spatula to remove as much liquid as possible.
Protocol 2: Purification by Recrystallization [14][15]
-
Transfer the crude solid to a 100-mL Erlenmeyer flask.
-
Add a minimal amount of methanol (start with ~20 mL) and heat the mixture to boiling on a hot plate while stirring.
-
Continue to add small portions of hot methanol until the solid just dissolves. Avoid adding a large excess of solvent.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals on the filter under vacuum for at least 10-15 minutes.
-
Transfer the pure product to a pre-weighed vial, record the final mass, and determine the percent yield. The purified product should have a sharp melting point in the range of 104-105 °C.[2]
References
- Vertex AI Search. (2026).
- BenchChem. (2025). Purification techniques for 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
- BenchChem. (2025).
- The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- Books. 5.2.1. Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene.
- Jasperse, J.
- StudyCorgi. (2022).
- Theochem @ Mercer University.
- Course Hero.
- City College of San Francisco. (2009).
- Chemistry 211 Experiment 1. (2012).
- Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- BenchChem. (2025). The Versatile Intermediate: 1,4-Di-tert-butyl-2,5-dimethoxybenzene in Organic Synthesis.
- University of Wisconsin-Stevens Point.
- Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- Course Hero.
- Chegg. (2018).
- ResearchGate. 5.2.1. Synthesis of 1,4-Di- t -butyl-2,5-dimethoxybenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Utility of 1,4-Di-tert-butyl-2,5-dimethoxybenzene in Chemical Synthesis.
- BenchChem. (2025). Addressing polyalkylation in Friedel-Crafts synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
- EduBirdie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studycorgi.com [studycorgi.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. fog.ccsf.edu [fog.ccsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. grabmyessay.com [grabmyessay.com]
- 11. amherst.edu [amherst.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Chemistry 211 Experiment 1 [home.miracosta.edu]
Managing side reactions during the alkylation of primary aromatic amines
Welcome to the technical support center for the alkylation of primary aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges and provide expert-backed solutions to help you mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: This phenomenon, known as polyalkylation or over-alkylation, is a common challenge and arises from the nature of the amine nucleophile.
The Root Cause: The "Runaway" Reaction
The initial N-alkylation of a primary aromatic amine forms a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1] This increased nucleophilicity makes the mono-alkylated product more reactive towards the alkylating agent than the starting material, leading to a "runaway" reaction that produces di-alkylated and subsequently tri-alkylated products and quaternary ammonium salts.[1][2][3] This process can be difficult to control, often resulting in a complex mixture of products that is challenging to separate.[3]
Troubleshooting Strategies for Controlling Polyalkylation:
| Strategy | Mechanism of Action | Key Considerations |
| Control Stoichiometry | Using a large excess of the primary aromatic amine shifts the equilibrium to favor the mono-alkylated product, as the alkylating agent is more likely to encounter a molecule of the starting amine.[4] | This approach may be impractical if the aromatic amine is expensive or complex. It also necessitates a more rigorous purification process to remove the excess starting material. |
| Slow Addition of Alkylating Agent | Maintaining a low concentration of the alkylating agent throughout the reaction minimizes its opportunity to react with the more nucleophilic mono-alkylated product.[4] | This can be achieved using a syringe pump for precise and slow addition. The optimal addition rate will depend on the reaction kinetics and may require some optimization. |
| Use of Protecting Groups | Temporarily protecting the amine functionality can prevent over-alkylation. After the desired reaction, the protecting group is removed.[4] | This adds extra steps to the synthesis (protection and deprotection) but can be highly effective for achieving selectivity. Common protecting groups for amines include Boc, Cbz, and Fmoc. |
| Alternative Synthetic Routes | Methods like reductive amination or the "borrowing hydrogen" strategy offer greater control over mono-alkylation.[1][5] | These methods often involve different reagents and catalysts and may require more specialized conditions. |
Experimental Protocol: Mono-alkylation via Slow Addition
-
Dissolve the primary aromatic amine (1.0 eq.) in a suitable solvent (e.g., THF, acetonitrile) in the reaction vessel.
-
If a base is required, add it to the amine solution.
-
Prepare a solution of the alkylating agent (0.95-1.0 eq.) in the same solvent.
-
Using a syringe pump, add the alkylating agent solution to the reaction mixture at a slow, constant rate over several hours.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of di-alkylated product.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Q2: I'm observing significant C-alkylation on the aromatic ring instead of the desired N-alkylation. What causes this and how can I favor N-alkylation?
A2: The competition between N- and C-alkylation is a classic problem in aromatic amine chemistry, heavily influenced by reaction conditions, particularly the catalyst and temperature.
The Mechanistic Divide: N- vs. C-Alkylation
Primary aromatic amines are ambident nucleophiles, meaning they have two nucleophilic sites: the nitrogen atom (N-alkylation) and the electron-rich aromatic ring (C-alkylation), primarily at the ortho and para positions.[4][6]
-
N-alkylation is generally favored under conditions that promote nucleophilic attack by the lone pair of electrons on the nitrogen. This is often the kinetically favored product.
-
C-alkylation is more prevalent under conditions that resemble a Friedel-Crafts reaction, where a Lewis acid catalyst activates the alkylating agent and can also coordinate to the amine, potentially increasing the electrophilicity of the ring.[4] C-alkylation is often the thermodynamically favored pathway.[6]
Visualizing N- vs. C-Alkylation
Caption: Competing pathways in the alkylation of primary aromatic amines.
Troubleshooting Strategies for Promoting N-Alkylation:
| Strategy | Rationale | Key Considerations |
| Avoid Strong Lewis Acids | Catalysts like AlCl₃ strongly promote C-alkylation by activating the aromatic ring.[4] | If a catalyst is necessary, consider milder options or transition metal complexes known to favor N-alkylation.[4] |
| Optimize Reaction Temperature | Lower reaction temperatures generally favor N-alkylation, which is the kinetic product. Higher temperatures can provide the energy needed to overcome the activation barrier for C-alkylation.[4][6] | Running the reaction at a lower temperature for a longer duration can significantly improve N-selectivity.[4] |
| Choice of Solvent | The solvent can influence the reactivity of both the amine and the alkylating agent. Polar aprotic solvents like DMF or DMSO can often favor N-alkylation. | The choice of solvent should be made considering the solubility of the reactants and the reaction temperature. |
| Catalyst Selection | Zeolite catalysts with specific pore sizes can selectively promote N-alkylation by sterically hindering the approach to the aromatic ring.[7] Ruthenium-based catalysts are also effective for selective N-alkylation using alcohols as alkylating agents.[5][8] | The selection of a specific catalyst system will depend on the substrate scope and desired reaction conditions. |
Q3: My reaction is forming a significant amount of tar, making purification difficult. What is the cause and how can I prevent it?
A3: Tar formation is typically a result of extensive side reactions, including uncontrolled polyalkylation and decomposition at elevated temperatures.
The Pathway to Tar:
Tar is a complex, high-molecular-weight mixture of byproducts. In the context of aniline alkylation, it often arises from:
-
Excessive Polyalkylation: The formation of di- and tri-alkylated products can continue, leading to polymerization and the generation of intractable materials.[4]
-
High Reaction Temperatures: Elevated temperatures can accelerate a variety of side reactions and decomposition pathways, contributing to tar formation.[4]
-
Oxidation: Aromatic amines can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored, polymeric byproducts.
Troubleshooting Strategies to Minimize Tar Formation:
-
Optimize Temperature: Carefully screen reaction temperatures to find a balance between a reasonable reaction rate and minimal side product formation. Often, a lower temperature for a longer period is beneficial.[4]
-
Control Stoichiometry and Addition Rate: As with preventing polyalkylation, using an excess of the amine or a slow addition of the alkylating agent can help to minimize the side reactions that lead to tar.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Consider Alternative Alkylating Agents: Industrially, alcohols are often preferred over alkyl halides as alkylating agents because they do not produce salt byproducts that can complicate the reaction mixture.[2] Catalytic methods using alcohols, such as the borrowing hydrogen strategy, are cleaner alternatives.[5][9]
Workflow for Troubleshooting Tar Formation
Caption: A decision-making workflow for addressing tar formation.
References
- BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- Taylor & Francis Group. (1994). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. CRC Press.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Google Patents. (n.d.). KR890004364B1 - Alkylation Process of Aromatic Amines.
- Wikipedia. (n.d.). Amine alkylation.
- National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- YouTube. (2022, April 5). Alkylation of Amines.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline.
- Slideshare. (n.d.). Reactions of aromatic amines.
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
- RSC Publishing. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR890004364B1 - Alkylation Process of Aromatic Amines - Google Patents [patents.google.com]
- 7. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Catalytic Hydrogenation of Nitroanilines
Welcome to the technical support center for the catalytic hydrogenation of nitroanilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial transformation. Our focus is on understanding the "why" behind experimental observations and offering practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of nitroaniline reduction.
Q1: My nitroaniline reduction is sluggish or has stalled. What are the primary factors to investigate?
An incomplete or slow reaction is a frequent challenge. The root cause often lies in one of three areas: the catalyst, the reaction conditions, or the substrate and solvent system. A systematic evaluation is key. Start by considering catalyst activity. Has the catalyst been properly stored and handled, especially pyrophoric catalysts like Raney Nickel which require an inert atmosphere?[1] It's often prudent to test a fresh batch of catalyst to rule out deactivation.[1] Next, evaluate your reaction conditions. Inadequate hydrogen pressure, suboptimal temperature, or poor agitation can significantly hinder the reaction rate.[1] Inefficient stirring is particularly critical in this three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) as it limits the contact between reactants.[1] Finally, assess the substrate and solvent. Poor solubility of the nitroaniline in the chosen solvent can be a major limiting factor.[1]
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can these be minimized?
The formation of these intermediates is inherent to the nitro reduction pathway.[1] Their accumulation, often due to incomplete hydrogenation, can lead to the formation of azoxy and azo byproducts through condensation reactions.[1] To minimize these, ensure the reaction goes to completion by optimizing catalyst loading and hydrogen pressure. The use of certain additives, such as vanadium compounds, can also help prevent the accumulation of unstable N-arylhydroxylamine intermediates.[1][2] It's important to be aware that the buildup of these intermediates can sometimes lead to dangerous exothermic events.[1][3]
Q3: How do I choose the right catalyst for my specific nitroaniline isomer (ortho, meta, para)?
While palladium on carbon (Pd/C) is a common choice for nitro group reductions, other catalysts may offer advantages depending on the substrate and desired selectivity.[4] Raney Nickel is often employed when trying to avoid dehalogenation of aryl halides.[4] For substrates with other reducible functional groups, catalyst choice is critical for chemoselectivity. Modifying catalysts, for instance with vanadium, can enhance selectivity.[1] The support material can also play a significant role; for example, TiO2 has been shown to improve the chemoselectivity of Pt, Ru, and Ni catalysts.[5][6]
Q4: What is the role of the solvent, and how does it impact the reaction?
The solvent plays a crucial role beyond simply dissolving the nitroaniline. It can influence the reduction potential of the nitro group.[7][8] The acceptor properties of the solvent can affect the rate of reduction.[7][8] Common solvents for catalytic hydrogenation include ethanol, ethyl acetate, and THF.[9] The choice of solvent can also be influenced by the presence of other functional groups on the nitroaniline. For instance, intramolecular hydrogen bonding in ortho-derivatives can impact their interaction with the solvent.[7][8]
Q5: Can I use transfer hydrogenation as an alternative to high-pressure hydrogen gas?
Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the use of flammable hydrogen gas.[1] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[1] The choice of catalyst and hydrogen donor will depend on the specific nitroaniline substrate.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during your experiments.
Issue 1: Low or No Conversion
Question: My reaction shows little to no consumption of the nitroaniline starting material. What steps should I take to troubleshoot this?
Answer: A lack of conversion points to a fundamental issue with your catalytic system or reaction setup. Follow this diagnostic workflow:
-
Catalyst Inactivity:
-
Poisoning: The active sites of the catalyst can be blocked by various substances. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions.[1][10] Ensure meticulous cleaning of glassware and use high-purity reagents and solvents.[1] If poisoning is suspected, replacing the catalyst is the most effective solution.[1]
-
Deactivation: Improper storage or handling can lead to a loss of catalyst activity.[1] Always handle catalysts, especially pyrophoric ones like Raney Nickel, under an inert atmosphere.[1]
-
Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction. Typical loadings for 10% Pd/C are in the range of 5-10 mol % of the substrate.[1]
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure: Ensure your system is properly sealed and that a sufficient and constant pressure of hydrogen is maintained.
-
Incorrect Temperature: While many nitro reductions proceed at room temperature, some substrates may require heating.[9] However, be cautious as higher temperatures can sometimes promote side reactions.[9]
-
Poor Agitation: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen.[1]
-
-
Substrate/Solvent Issues:
-
Poor Solubility: If the nitroaniline is not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent or a co-solvent system to improve solubility.
-
Impure Solvents: Impurities in the solvent can act as catalyst poisons. Always use high-purity, dry solvents.
-
Issue 2: Poor Chemoselectivity
Question: My reaction is reducing other functional groups on my nitroaniline in addition to the nitro group. How can I improve chemoselectivity?
Answer: Achieving high chemoselectivity is a common challenge, especially with complex molecules. Here’s how to address it:
-
Catalyst Selection:
-
Some catalysts are inherently more chemoselective than others. For example, Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[4]
-
The choice of support can significantly influence selectivity. For instance, supporting Pt, Ru, or Ni on TiO2 can transform them into highly chemoselective catalysts for nitro group reduction.[5][6]
-
Supported gold nanoparticles have also shown high chemoselectivity, which is attributed to a preferential adsorption of the nitro group onto the catalyst surface.[11][12]
-
-
Reaction Conditions:
-
Milder Conditions: High hydrogen pressure and temperature can lead to the reduction of less reactive functional groups.[1] Try running the reaction under milder conditions, such as lower pressure and room temperature.[1]
-
Substrate Concentration: In some cases, the substrate concentration can impact selectivity. For example, in the hydrogenation of 1-iodo-4-nitrobenzene, lower concentrations led to decreased dehalogenation.[13]
-
-
Additives and Modifiers:
-
Catalyst Passivation: Intentionally "passivating" the catalyst by treating it with a compound that blocks the most active sites can sometimes increase selectivity towards the desired transformation.[1]
-
Promoters: The addition of promoters, such as vanadium to platinum catalysts, can improve selectivity.[2]
-
Section 3: Data and Protocols
Table 1: General Reaction Parameters for Nitroaniline Hydrogenation
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 5-10 mol% (for 10% Pd/C) | May need to be optimized for different catalysts and substrates.[1][9] |
| Hydrogen Pressure | 1-4 bar (or H2 balloon) | Higher pressures can increase reaction rate but may decrease selectivity.[1] |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase rate but may lead to side products.[9] |
| Solvent | Ethanol, Ethyl Acetate, THF | Choice depends on substrate solubility and other functional groups.[9] |
| Substrate Conc. | 0.1 - 1.0 M | Higher concentrations can sometimes lead to catalyst deactivation.[1] |
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup: In a suitable hydrogenation flask, dissolve the nitroaniline (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate).[9]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the reaction mixture under a positive pressure of the inert gas.[1][9]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon or using a Parr hydrogenator). This evacuation and backfilling with hydrogen should be repeated three times.[9]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), comparing a spot of the reaction mixture to the starting material.[9] The disappearance of the starting material spot indicates completion.[9]
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.[1]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting upon contact with air. Wash the Celite pad with the reaction solvent.[1][9]
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can then be purified by methods such as recrystallization or column chromatography.[9]
References
- Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on the reduction potentials of nitroanilines.
- CoLab.
- Benchchem.
- RSC Publishing. Solvent Effects on the Reduction Potentials of Nitroanilines.
- Journal of the American Chemical Society.
- ACS Publications. Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity.
- Journal of the American Chemical Society. A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. mt.com [mt.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects on the reduction potentials of nitroanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects on the reduction potentials of nitroanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protective Group Strategies for Amino Groups in Electrophilic Aromatic Substitution
Welcome to the Technical Support Center for amino group protection in electrophilic aromatic substitution (EAS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting aromatic amines during synthesis. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower your synthetic strategy.
The Challenge of Unprotected Anilines in EAS
Aniline and its derivatives present a unique challenge in electrophilic aromatic substitution. The amino group is a powerful activating, ortho-, para- directing group, which can lead to multiple issues:
-
Over-reactivity and Polysubstitution: The high reactivity can result in the substitution of multiple positions on the aromatic ring, even without a catalyst. For example, the bromination of aniline often yields 2,4,6-tribromoaniline uncontrollably.
-
Oxidation: The electron-rich nature of the amino group makes it susceptible to oxidation by common EAS reagents, such as nitric acid, leading to the formation of undesired, often tarry, byproducts.[1][2]
-
Lewis Acid Incompatibility: In reactions like Friedel-Crafts alkylation and acylation, the basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the catalyst and converts the -NH₂ group into a deactivating, meta-directing ammonium salt (-NH₃⁺), preventing the desired reaction.[3][4]
To circumvent these issues, the amino group's nucleophilicity and basicity must be temporarily masked. This is achieved by converting it into a less reactive functional group—a process known as "protection."[5] The ideal protecting group moderates the ring's activation, prevents side reactions, and can be cleanly removed later in the synthetic sequence (deprotection).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the protection, electrophilic substitution, and deprotection of aromatic amines.
FAQs: Protecting Group Selection & Application
Q1: My Friedel-Crafts acylation is failing with my aniline derivative. What's going wrong?
This is a classic issue. The basic amino group on your aniline is reacting with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[3][4] This Lewis acid-base reaction effectively poisons your catalyst.[6]
-
Solution: You must protect the amino group before attempting the Friedel-Crafts reaction. Converting the amine to an amide, such as an acetanilide, is a common and effective strategy.[3] The amide nitrogen is significantly less basic due to the delocalization of its lone pair into the adjacent carbonyl group, preventing the undesired reaction with the Lewis acid.
Q2: I'm trying to nitrate my aniline, but I'm getting a significant amount of the meta-nitro product and a lot of tar. Why?
Direct nitration of aniline is problematic for two main reasons. First, the strong oxidizing conditions (HNO₃/H₂SO₄) can oxidize the aniline, leading to polymeric tar-like byproducts.[1][2] Second, the highly acidic medium protonates the amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to the unexpected formation of the meta-substituted product.[4]
-
Solution: Protect the amino group as an acetamide (acetanilide). The acetamido group is still an activating, ortho-, para-director but is significantly less reactive than a free amino group, preventing over-oxidation.[1] It is also less basic and less likely to be protonated under the reaction conditions, ensuring the desired regioselectivity.[7] After nitration, the acetyl group can be removed by hydrolysis.[1]
Q3: How do I choose the right protecting group for my specific synthesis?
The choice of protecting group depends on the stability of your substrate and the conditions of subsequent reaction steps. This is a concept known as "orthogonal protection," where you select groups that can be removed under different, non-interfering conditions.[8][9]
-
For Acid-Sensitive Substrates: If your molecule has other acid-labile groups, you should avoid acid-cleavable protecting groups like Boc. Instead, a group like Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis, or Fmoc (9-fluorenylmethyloxycarbonyl), removed by a mild base, would be more suitable.[8][10]
-
For Base-Sensitive Substrates: Avoid base-labile groups like Fmoc. Acid-cleavable groups like Boc or hydrogenolysis-cleavable groups like Cbz are better options.[9][10]
-
For Robust Substrates: Simple acyl groups like acetyl are effective and economical but require harsh conditions (strong acid or base) for removal, which may not be suitable for complex molecules.[11]
FAQs: Deprotection Issues
Q4: My Boc deprotection is incomplete. How can I drive it to completion?
Incomplete Boc deprotection is a common problem, often stemming from insufficient acid strength or concentration.[12]
-
Troubleshooting Steps:
-
Increase Acid Stoichiometry: If your substrate contains other basic functionalities, they can consume the acid, rendering it insufficient for deprotection.[13] Increase the equivalents of acid (e.g., TFA or HCl).
-
Check Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can reduce its effective acidity. Use a fresh, anhydrous grade of acid.[12]
-
Increase Temperature: Gentle heating can often accelerate a sluggish deprotection. However, monitor carefully for potential side reactions.[12]
-
Change Solvent: Solvent can play a crucial role. For thermal deprotections of N-Boc anilines, polar solvents like TFE (2,2,2-trifluoroethanol) and MeOH have been shown to be more efficient than THF or toluene at high temperatures.[14]
-
Switch to a Stronger Acid System: If TFA in DCM is not effective, consider using HCl in dioxane or methanol.[15]
-
Q5: I'm seeing an unexpected side product with a mass corresponding to my deprotected aniline plus 56 Da after Boc deprotection. What is it?
This is likely a tert-butylation side product.[16] During acid-catalyzed Boc deprotection, a tert-butyl cation is generated. This electrophile can then react with nucleophilic sites on your molecule, particularly electron-rich aromatic rings.[16]
-
Solution: Add a scavenger to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[8][16]
Q6: The deprotection of my sulfonamide (e.g., Tosyl) protecting group is difficult and requires very harsh conditions. Are there milder alternatives?
Traditional sulfonamides like tosyl (Ts) are notoriously stable and often require harsh removal conditions like sodium in liquid ammonia, which can be incompatible with many functional groups.[10]
-
Solution: Consider using a more labile sulfonamide protecting group. For instance, the o-nitrobenzenesulfonyl (oNbs) group is significantly easier to cleave. It can be removed under mild conditions using a thiol, such as thiophenol, in the presence of a base.[10][17]
Workflow & Decision Making
The following diagram illustrates a typical workflow for using a protecting group in EAS and a decision-making process for selecting an appropriate group.
Caption: Workflow and decision guide for amino group protection in EAS.
Comparative Data of Common Amino Protecting Groups
The selection of a protecting group is critical and is dictated by its stability towards various reagents and its cleavage conditions.
| Protecting Group | Abbreviation | Protection Reagent | Cleavage Conditions | Stability Profile |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Strong Acid (e.g., H₂SO₄/H₂O, reflux) or Base (e.g., NaOH/H₂O, reflux)[1][11] | Stable to hydrogenation, mild acid/base. Labile to strong acid/base. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[10][15] | Stable to base, hydrogenolysis, nucleophiles. Labile to strong acid. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[10][15] | Stable to acid, base. Labile to hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine in DMF)[10] | Stable to acid, hydrogenolysis. Labile to base. |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (Ts-Cl) | Harsh Reducing Agents (e.g., Na/liq. NH₃)[10] | Very stable to acid, base, hydrogenation. Requires harsh cleavage. |
| o-Nitrobenzenesulfonyl | oNbs | oNbs-Cl | Mild Nucleophiles (e.g., Thiophenol, K₂CO₃)[10][17] | Stable to acid. Labile to thiols. |
Key Experimental Protocols
Protocol 1: Acetylation of Aniline for Nitration
This protocol describes the protection of aniline as acetanilide, a crucial step before performing electrophilic aromatic substitution like nitration.[1]
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Nitric Acid
-
Sulfuric Acid
-
Sodium Hydroxide solution (10%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Protection (Acetylation):
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Electrophilic Aromatic Substitution (Nitration):
-
Carefully add the dried acetanilide to concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1 hour, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product (o- and p-nitroacetanilide).
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Deprotection (Hydrolysis):
-
Heat the mixture of nitrated acetanilides under reflux with aqueous sulfuric acid (e.g., 70%) for 45-60 minutes.[1]
-
Cool the solution and pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding 10% NaOH solution to precipitate the nitroanilines.[1]
-
Extract the nitroaniline products with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product.[1]
-
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. brainly.in [brainly.in]
- 3. chegg.com [chegg.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,5-Dimethoxybenzene-1,4-diamine
This guide provides in-depth technical support for the purification of crude 2,5-dimethoxybenzene-1,4-diamine via recrystallization. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the purification process. The core of this compound's purification challenge lies in its susceptibility to air oxidation and selecting an appropriate solvent system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of this compound in a question-and-answer format.
Part 1: Solvent Selection & Initial Setup
Q1: What are the critical characteristics of a good recrystallization solvent for this compound?
A1: The ideal solvent must meet several criteria based on the principle that the solubility of most solids increases with temperature.[1] For this compound, the key characteristics are:
-
High Temperature Coefficient: The compound should be highly soluble in the hot or boiling solvent but sparingly or insoluble in the same solvent when cold.[2] This differential is fundamental to achieving a good yield.
-
Impurity Solubility Profile: Soluble impurities should remain dissolved in the cold solvent, while insoluble impurities should not dissolve in the hot solvent, allowing for their removal via hot filtration.[3]
-
Chemical Inertness: The solvent must not react with the diamine.[2] Aromatic amines can be reactive, so this is a crucial consideration.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
-
Avoidance of "Oiling Out": The solvent's boiling point should ideally be lower than the melting point of the pure compound (145-147 °C for the related p-phenylenediamine) to prevent the compound from melting in the hot solvent instead of dissolving.[4][5]
Q2: What solvents are recommended as a starting point for this compound?
A2: Given the two polar amine groups and two moderately polar methoxy groups on the benzene ring, polar solvents are the logical starting point. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding are promising candidates.[6]
-
Good Candidates: Water, ethanol, methanol, or mixed solvent systems like ethanol/water or acetone/water are often suitable for aromatic amines.[7] The parent compound, p-phenylenediamine, is soluble in water, alcohol, and ether.[8]
-
Poor Candidates: Non-polar solvents such as hexane or toluene are unlikely to be effective on their own, as they will not sufficiently dissolve the polar diamine.[6]
Q3: My crude product is dark brown/purple. What causes this and will it affect recrystallization?
A3: Aromatic diamines, including p-phenylenediamine and its derivatives, are notoriously prone to air oxidation, which results in the formation of highly colored quinone-imine type impurities.[5][8] This discoloration indicates that oxidation has occurred. While recrystallization can remove these impurities, severe oxidation can reduce the overall yield. To minimize further oxidation during the procedure, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and work expeditiously.
Part 2: Procedural Troubleshooting
Q4: I've added the hot solvent, but my compound won't fully dissolve. What should I do?
A4: This indicates one of two issues: either the solvent is unsuitable, or you have insoluble impurities.
-
Action 1: Add More Solvent. Add small aliquots of the hot solvent until your product dissolves. Be cautious not to add a large excess, as this is the most common cause of poor yield.[9][10] The goal is to create a saturated solution at high temperature.
-
Action 2: Perform Hot Filtration. If a significant amount of solid remains that does not dissolve upon adding more hot solvent, these are likely insoluble impurities.[3] In this case, you must perform a hot filtration to remove them before allowing the solution to cool. Failure to do so will contaminate your final product.
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of the supersaturated solution as a liquid rather than a solid.[7] This is often because the solution is too concentrated or cools too quickly, causing the solute to separate at a temperature above its melting point.[4]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, orderly crystal growth required for high purity.[10]
Q6: The solution has cooled completely, but no crystals have formed. What are the next steps?
A6: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its solubility limit has been exceeded.[10] This can also happen if too much solvent was used initially.[4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth to begin.[4][7]
-
Seeding: If available, add a single, tiny crystal of the crude product (a "seed crystal"). This provides a perfect template for crystallization.[4][7]
-
Cooling Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[11]
-
-
If Still Unsuccessful: You likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then repeat the cooling process.[4]
Part 3: Product Quality & Yield
Q7: My recrystallization yield is very low. What went wrong?
A7: A low yield is a common problem with several potential causes.[4]
-
Excess Solvent: Using too much solvent is the most frequent error. An excessive volume will keep a significant amount of your product dissolved in the mother liquor even after cooling.[12]
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, that portion of the yield was lost.[11]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve some of the product.[9]
Q8: The final product has a low and/or broad melting point. Is it still impure?
A8: Yes, a low and broad melting point is a classic indicator of an impure product.[12]
-
Possible Cause A: Trapped Solvent. If the crystals were not dried thoroughly, residual solvent can remain trapped in the crystal lattice, acting as an impurity. Dry the crystals under vacuum for an extended period.[12]
-
Possible Cause B: Co-precipitation of Impurities. If cooling was too rapid, soluble impurities may have been trapped within the fast-growing crystals.[4] The solution is to repeat the recrystallization, ensuring slow cooling.
-
Solution: If a second recrystallization does not improve the melting point, the impurities may have very similar solubility profiles to your product. In this case, an alternative purification technique like column chromatography may be required.[12]
Experimental Workflow & Protocols
Visual Workflow for Recrystallization
Caption: General workflow for the recrystallization of this compound.
Step-by-Step General Protocol
This protocol provides a general methodology. The exact solvent and volumes must be determined via a preliminary solvent screen.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. On a stirrer/hotplate in a fume hood, add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of boiling solvent required.[9]
-
Decolorization (Optional): If the hot solution is highly colored (e.g., dark brown or purple), remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass), and then bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[2]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven or desiccator until a constant weight is achieved.[12]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Data Summary & Safety
Solvent Screening Template
Use this table to record observations during small-scale solvent tests to determine the optimal solvent.
| Solvent | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation on Cooling | Observations (Color, etc.) |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Ethanol/Water (9:1) | ||||
| Acetone | ||||
| Other |
Safety & Handling Precautions
-
Hazard Profile: Aromatic diamines may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] Always consult the specific Safety Data Sheet (SDS) for the material before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid generating dust.[15] As the compound is sensitive to air, minimize its exposure by keeping containers tightly sealed when not in use.[8]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Whittier College, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dimethoxybenzene. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives.... Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PMC. Retrieved from [Link]
-
GlpBio. (n.d.). 2,5-Dimethoxy-p-phenylenediamine. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Solubility of Things. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). The complete n-alkylation of 1,4-diamino-2,5-dibromobenzene and of 1,4-diamino-2,5-dimethoxybenzene. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,5-dimethoxybenzene-1,4-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis and purification of 2,5-dimethoxybenzene-1,4-diamine. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insight. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific challenges you may encounter. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles, empowering you to diagnose issues and optimize your experimental outcomes.
Introduction: The Synthetic Landscape
The most prevalent synthetic route to this compound involves the reduction of 2,5-dimethoxy-1,4-dinitrobenzene.[1][2] This transformation is typically achieved through catalytic hydrogenation, a method favored for its efficiency.[1][2] The primary challenges in this process do not lie in the reduction itself, but in managing the purity of the starting materials and preventing the degradation of the final, highly sensitive product. Aromatic diamines are notoriously susceptible to air oxidation, which is the primary source of impurities and discoloration in the final product.
Troubleshooting Guide & FAQs
Question 1: My final product is highly colored (e.g., pink, brown, or black) instead of the expected off-white or light tan solid. What is causing this, and how can I prevent it?
Answer:
This is the most common issue encountered and is almost exclusively due to the air oxidation of the aromatic diamine. The electron-rich benzene ring, activated by two amino groups and two methoxy groups, is highly susceptible to oxidation, leading to the formation of colored quinone-imine species.[3][4][5]
Causality: The lone pairs on the nitrogen atoms increase the electron density of the aromatic ring, making it easy to remove electrons (i.e., oxidize). This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.
Preventative & Corrective Actions:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Conduct the reaction workup, filtration, and recrystallization under an inert atmosphere (Nitrogen or Argon). Use solvents that have been thoroughly degassed by sparging with N₂ or by several freeze-pump-thaw cycles.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can effectively adsorb colored polymeric oxidation byproducts. Use it sparingly (1-2% w/w) as it can also adsorb your product, reducing the yield.
-
Reducing Agents: Adding a small quantity of a reducing agent like sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) to the recrystallization solvent can help reverse minor oxidation and protect the diamine as it crystallizes.
Question 2: My TLC analysis shows multiple spots. Besides the product, what are the likely impurities?
Answer:
Impurities can arise from the initial nitration step, the reduction step, or subsequent handling. The table below outlines the most common culprits.
| Impurity | Likely Source | Relative Polarity (TLC) | Identification & Removal Notes |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Incomplete reduction of starting material.[2] | Less polar than the diamine. | Will have a lower Rf value. Easily removed by recrystallization as it has significantly different solubility. |
| 2,5-Dimethoxy-4-nitroaniline | Partial reduction of one nitro group. | Intermediate polarity. | Its Rf will be between the starting material and the final product. Column chromatography may be required if it is present in significant amounts. |
| Isomeric Dinitrobenzenes | Non-selective nitration of 1,4-dimethoxybenzene.[2] | Similar to the 2,5-dinitro isomer. | These should be removed before the reduction step, as the corresponding isomeric diamines can be very difficult to separate from the desired product.[2] |
| Oxidation/Polymerization Products | Air exposure of the final product. | Highly polar (often streak on TLC). | Typically colored. Removed by recrystallization with activated carbon.[6] |
Question 3: What is the most effective, field-proven protocol for purifying this compound by recrystallization?
Answer:
Recrystallization is the most effective technique for obtaining high-purity this compound.[6] Ethanol or methanol are common solvent choices. The following protocol incorporates best practices for handling this air-sensitive compound.
Detailed Protocol: Recrystallization under Inert Atmosphere
-
Preparation: Place the crude, dry this compound into an Erlenmeyer flask equipped with a magnetic stir bar. The flask should have a sidearm connected to a nitrogen or argon line via a bubbler.
-
Solvent Addition: Add a minimal amount of degassed ethanol to the flask. The goal is to create a slurry.
-
Dissolution: Gently heat the slurry on a hotplate with stirring while maintaining a slow, positive pressure of inert gas. Add more hot, degassed ethanol in small portions until the solid just dissolves. Expert Tip: Avoid adding a large excess of solvent, as this is the most common cause of low recovery.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Filter the hot solution quickly through a pre-warmed filter funnel (containing a small plug of Celite to catch the fine carbon particles) into a clean, pre-warmed flask under a blanket of inert gas. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a septum pierced by a nitrogen needle), and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel, breaking the vacuum and blanketing the funnel with inert gas as soon as the solvent has passed through. Wash the crystals with a small amount of ice-cold, degassed ethanol to remove any soluble impurities remaining on the crystal surfaces.[7]
-
Drying: Dry the crystals thoroughly under a high vacuum. A vacuum oven at low heat (e.g., 40-50 °C) can be used to expedite the removal of residual solvent.
Question 4: My purification yield is consistently low (<50%). What factors could be contributing to this loss of product?
Answer:
Low yield is a frustrating but solvable problem. The workflow diagram below outlines a logical process for troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low recrystallization yields.
Question 5: How should I store the purified this compound to ensure its long-term stability?
Answer:
Proper storage is as crucial as the purification itself. Due to its sensitivity to air and light, the following storage protocol is mandatory to maintain purity.
-
Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.
-
Atmosphere: Before sealing, flush the vial thoroughly with an inert gas like argon or nitrogen to displace all air.
-
Sealing: Use a vial with a tight-fitting cap, preferably with a PTFE liner. For maximum protection, wrap the cap seal with Parafilm.
-
Temperature: Store the vial in a freezer, preferably at -20°C.
-
Handling: When you need to use the compound, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and air.
By adhering to these protocols and understanding the chemical principles behind them, you can consistently produce and maintain high-purity this compound for your research and development needs.
References
-
Haz-Map. (2025). 2,5-Dimethoxyaniline - Hazardous Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyaniline. PubChem Compound Database. Retrieved from [Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Amines/Amides and Nitriles, and of Aryl Bromides and Iodides with Nitriles. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. Retrieved from [Link]
-
ResearchGate. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2708. [Link]
- Google Patents. (2017). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
-
ResearchGate. (n.d.). Synthesis 1,4-dimethoxy-2,5-dintrobenzene (1b) and derived novel adducts (2b) and (3b). Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (2025). The complete n-alkylation of 1,4-diamino-2,5-dibromobenzene and of 1,4-diamino-2,5-dimethoxybenzene. Retrieved from [Link]
-
Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Retrieved from [Link]
-
Goossens, L., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology, 35(10), 1881-1892. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Separation of Diamine Isomers by Column Chromatography
Welcome to the Technical Support Center for the separation of diamine isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in resolving these structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you optimize your column chromatography methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the separation of diamine isomers, offering explanations for the underlying causes and actionable steps for resolution.
Q1: Why am I seeing poor resolution or complete co-elution of my diamine isomers?
Answer:
Poor resolution between diamine isomers is a frequent challenge, primarily because isomers often have very similar physical and chemical properties, leading to minimal differences in their interaction with the stationary phase.[1]
Underlying Causes & Solutions:
-
Inappropriate Stationary Phase: The selectivity of your column is paramount.
-
For Achiral Isomers (Positional or Geometric): Standard phases like silica gel (normal-phase) or C18 (reversed-phase) may not provide sufficient selectivity.[1] Consider phases that offer different interaction mechanisms. Pentafluorophenyl (PFP) or Phenyl columns can provide alternative selectivity through π-π interactions.[1][2] For geometric isomers, C30 stationary phases have also shown success.[2]
-
For Chiral Isomers (Enantiomers): Enantiomers have identical physical and chemical properties in an achiral environment and thus require a chiral stationary phase (CSP) for separation.[3][4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely effective for a broad range of chiral amines.[5] Cyclofructan-based and protein-based CSPs are also viable alternatives.[3][5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of isomers.[6]
-
Polarity: Fine-tuning the polarity of your mobile phase is crucial.[7] In normal-phase chromatography, slight adjustments to the ratio of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate or isopropanol) can significantly impact resolution.[1] For reversed-phase, optimizing the water/acetonitrile or water/methanol ratio is key.[6]
-
Solvent Type: Switching one of the mobile phase solvents (e.g., from methanol to acetonitrile) can alter selectivity due to different solvent properties.[8]
-
pH Control (Reversed-Phase): The ionization state of diamines, which are basic compounds, is highly dependent on the mobile phase pH.[9] Operating at a pH that keeps the diamines in a consistent, non-ionized or fully ionized state can improve peak shape and resolution.[10] For basic compounds, increasing the mobile phase pH generally increases retention time as they become more unionized and hydrophobic.[11] Ensure your column is stable at the chosen pH.[9] Modern hybrid particle columns offer a wider pH stability range (pH 1-12).[10][12]
-
// Nodes Start [label="Poor Resolution of\nDiamine Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStationary [label="Is the Stationary Phase\nAppropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMobile [label="Is the Mobile Phase\nOptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; Chiral [label="For Enantiomers:\nUse Chiral Stationary Phase (CSP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Achiral [label="For Achiral Isomers:\nTry PFP, Phenyl, or C30 Phases", fillcolor="#F1F3F4", fontcolor="#202124"]; Polarity [label="Adjust Solvent Ratio\n(e.g., Hexane/EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="Control Mobile Phase pH\n(Crucial for Amines)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventType [label="Change Organic Solvent\n(e.g., MeOH to ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Improved Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckStationary; Start -> CheckMobile; CheckStationary -> Chiral [label=" No"]; CheckStationary -> Achiral [label=" No"]; CheckMobile -> Polarity [label=" No"]; CheckMobile -> pH [label=" No"]; CheckMobile -> SolventType [label=" No"]; Chiral -> Result; Achiral -> Result; Polarity -> Result; pH -> Result; SolventType -> Result; } } Caption: Troubleshooting workflow for poor isomer resolution.
Q2: My diamine peaks are tailing severely. What's causing this and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like diamines, particularly on silica-based columns.[13][14] It is often caused by strong, undesirable interactions between the basic amine groups and acidic silanol groups on the silica surface.[14]
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: Residual, ionized silanol groups on the silica surface can strongly interact with protonated amine analytes, leading to a secondary retention mechanism that causes peak tailing.[14]
-
Mobile Phase Additives: Adding a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), can help to saturate the active silanol sites, minimizing their interaction with the diamine analytes.[5][15]
-
pH Adjustment: In reversed-phase HPLC, operating at a higher pH (e.g., pH > 9) will deprotonate the silanol groups and neutralize the basic analytes, reducing these strong ionic interactions and improving peak shape.[10] However, ensure your column can tolerate high pH conditions.[16]
-
Buffer Addition: Using a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.[14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[13]
-
Solution: Dilute your sample and inject a smaller mass onto the column. If peak shape improves, column overload was the likely cause.[13]
-
-
Column Degradation: Physical issues with the column, such as a void at the inlet or a blocked frit, can disrupt the flow path and cause peak tailing.[13]
-
Solution: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[13]
-
// Nodes Tailing [label="Peak Tailing with\nDiamine Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Silanol [label="Secondary Silanol\nInteractions", fillcolor="#FBBC05", fontcolor="#202124"]; Overload [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Column Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Additives [label="Add Basic Modifier\n(e.g., TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HighpH [label="Use High pH\nMobile Phase (RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Dilute Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; ReplaceCol [label="Reverse/Flush or\nReplace Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Symmetrical Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tailing -> Silanol; Tailing -> Overload; Tailing -> Degradation; Silanol -> Additives; Silanol -> HighpH; Overload -> Dilute; Degradation -> ReplaceCol; Additives -> Result; HighpH -> Result; Dilute -> Result; ReplaceCol -> Result; } } Caption: Decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q3: How do I choose between normal-phase and reversed-phase chromatography for separating diamine isomers?
Answer:
The choice depends on the specific isomers and the available instrumentation.
-
Normal-Phase Chromatography (NPC):
-
Principle: Uses a polar stationary phase (e.g., silica, alumina) and a nonpolar mobile phase (e.g., hexane/ethyl acetate).
-
Advantages: Often provides excellent selectivity for positional and geometric isomers.[17] It can be a good starting point for diastereomer separations.[1]
-
Considerations: Diamines can interact strongly with acidic silica, potentially leading to poor peak shape or irreversible adsorption. Using alumina or adding a basic modifier to the mobile phase can mitigate this.[1]
-
-
Reversed-Phase Chromatography (RPC):
-
Principle: Uses a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile).
-
Advantages: Generally offers more reproducible results and is compatible with a wider range of modern columns, including those stable at high pH. The ability to control mobile phase pH is a powerful tool for optimizing the separation of ionizable compounds like diamines.[11][12]
-
Considerations: A standard C18 column may not be sufficient for all isomer separations. Consider phases like PFP or embedded amide columns for alternative selectivity.[18]
-
Q4: For chiral separations, is derivatization necessary before using a Chiral Stationary Phase (CSP)?
Answer:
Not always, but it can be a useful strategy.
-
Direct Separation: Many modern CSPs, especially polysaccharide-based ones, can directly resolve underivatized primary amines.[5] This is often the preferred approach as it avoids extra sample preparation steps.
-
Indirect Separation (via Derivatization): If direct separation is unsuccessful, you can derivatize the diamine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like silica or C18).[19][20] Alternatively, derivatizing with an achiral agent can improve chromatographic behavior or enhance the interaction with the CSP.[21] For example, converting amines to their trifluoroacetyl derivatives is a common strategy in gas chromatography.[21]
Q5: Can I use a gradient elution for separating diamine isomers?
Answer:
Yes, gradient elution can be very effective, especially for complex mixtures or when isomers have significantly different retention times.
-
Isocratic Elution: Uses a constant mobile phase composition. It is best for simple mixtures where all components elute in a reasonable time with good resolution.[22]
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the stronger solvent.[22]
-
Benefits: It can improve resolution for complex samples, shorten analysis times for strongly retained compounds, and lead to sharper peaks (and thus better sensitivity) for later-eluting components.[23]
-
Application: When developing a method, running a broad gradient is an excellent way to determine the approximate mobile phase composition needed to elute your compounds. You can then optimize from there with a shallower gradient or switch to an isocratic method.
-
Experimental Protocol: General Method for Chiral Separation of a Diamine
This protocol provides a starting point for developing a chiral separation method for a generic diamine using a polysaccharide-based CSP.
1. Column and System Preparation:
- Install a polysaccharide-based chiral column (e.g., a cellulose or amylose phenylcarbamate derivative) according to the manufacturer's instructions.
- Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Screening:
- Prepare several mobile phases to screen for selectivity. A common starting point for chiral separations in normal phase mode is a mixture of hexane and a polar alcohol like isopropanol (IPA) or ethanol.
- Screening Solvents:
- Mobile Phase A: 90:10 Hexane/IPA
- Mobile Phase B: 80:20 Hexane/IPA
- Mobile Phase C: 70:30 Hexane/IPA
- For basic analytes like diamines, add a small amount of an amine modifier (e.g., 0.1% DEA or TEA) to all mobile phases to improve peak shape.[5]
3. Sample Preparation:
- Dissolve the racemic diamine sample in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Example):
| Parameter | Setting |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |
| Mobile Phase | Start with 90:10 Hexane/IPA + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
5. Method Optimization:
- Inject the sample using each of the screening mobile phases.
- If no separation is observed, try switching the alcohol (e.g., to ethanol) or explore polar organic or reversed-phase modes if using an immobilized CSP.
- If partial separation is achieved, optimize the mobile phase composition by making smaller changes to the hexane/alcohol ratio.[6]
- Adjusting the flow rate or temperature can also fine-tune the resolution.[7]
References
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]
-
Journal of Chromatographic Science. (2000, February). Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Journal of Chemical Education. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. [Link]
-
Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
MDPI. (2018, August 10). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
MDPI. (2021, July 21). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Pyvot Tech. Separation of Isomers. [Link]
-
ResearchGate. (2002). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
ResearchGate. (2021). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines (715000188). [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chemistry For Everyone. (2025, March 20). How To Improve Resolution In Column Chromatography?. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]
-
Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
International Labmate. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ZirChrom. Method Development Guide. [Link]
-
R Discovery. (1994, April 1). High-performance liquid chromatography of diamine enantiomers as Schiff bases on a chiral stationary phase. [Link]
-
Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines?. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Analytical Chemistry. (1969, February 1). Gas Chromatographic Analysis of Geometric Diamine. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
National Institutes of Health. (2018, August 10). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]
-
ACS Publications. Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. moravek.com [moravek.com]
- 10. waters.com [waters.com]
- 11. veeprho.com [veeprho.com]
- 12. waters.com [waters.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 17. pharmtech.com [pharmtech.com]
- 18. welch-us.com [welch-us.com]
- 19. mdpi.com [mdpi.com]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mastelf.com [mastelf.com]
- 23. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stabilizing 2,5-dimethoxybenzene-1,4-diamine Against Oxidative Degradation
For: Researchers, scientists, and drug development professionals
This guide provides in-depth technical assistance for handling 2,5-dimethoxybenzene-1,4-diamine, a compound susceptible to oxidative degradation. By understanding the underlying mechanisms of its instability and implementing the robust protocols detailed below, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
Here we address the most common challenges researchers face when working with this compound.
FAQ 1: My solution of this compound is changing color (e.g., turning pink, purple, or brown). What is happening?
Answer:
Color change is a primary indicator of oxidative degradation. This compound, like many aromatic diamines, is highly sensitive to air and light.[1] The electron-rich amino groups are readily oxidized, leading to the formation of colored quinone-imine species and subsequent polymerization products. This process is often initiated by atmospheric oxygen and can be accelerated by light and the presence of trace metal ions.
The initial oxidation product is a radical cation, which can then undergo further reactions to form a diimine. These highly colored, conjugated systems are responsible for the discoloration you are observing.
FAQ 2: I've noticed a significant decrease in the purity of my this compound sample over time, even when stored in a sealed container. Why is this occurring?
Answer:
Even in a seemingly sealed container, residual oxygen can be sufficient to initiate oxidation. The degradation is an autocatalytic process, meaning the initial oxidation products can accelerate the degradation of the remaining compound. Furthermore, standard laboratory containers are not impervious to atmospheric gases over long periods. For long-term storage, it is crucial to displace any air with an inert gas and use containers with high-integrity seals.
FAQ 3: My reaction yield is consistently lower than expected when using this compound. Could this be related to its stability?
Answer:
Absolutely. If the diamine degrades before or during your reaction, the concentration of the active starting material is reduced, leading to lower yields. The degradation products can also potentially interfere with your reaction, leading to the formation of unwanted byproducts. It is critical to use freshly purified or properly stored this compound and to conduct reactions under conditions that minimize its exposure to oxygen.
FAQ 4: How does the pH of my solution affect the stability of this compound?
Answer:
The pH of the solution plays a critical role in the stability of aromatic amines.[2] In acidic conditions, the amine groups are protonated to form ammonium salts. This protonation reduces the electron density on the nitrogen atoms, making them less susceptible to oxidation.[3][4] Conversely, in neutral or basic conditions, the lone pair of electrons on the nitrogen is more available, rendering the molecule more prone to oxidation. Therefore, maintaining a slightly acidic pH can be an effective strategy for stabilization. However, the optimal pH will depend on the specific requirements of your experiment, as excessive acidity can also lead to other unwanted reactions.
FAQ 5: Are there any specific solvents I should avoid when working with this compound?
Answer:
While the choice of solvent is highly dependent on the specific application, it is advisable to use deoxygenated solvents whenever possible. Solvents that are prone to forming peroxides (e.g., older samples of ethers like THF or diethyl ether) should be used with caution, as peroxides can accelerate oxidative degradation. Additionally, ensure your solvents are free from trace metal impurities, which can catalyze oxidation reactions.
Section 2: In-Depth Troubleshooting and Stabilization Protocols
This section provides detailed, step-by-step protocols to mitigate the oxidative degradation of this compound.
Issue 1: Rapid Discoloration of Solutions Upon Preparation
Causality: This is a classic sign of rapid oxidation due to the presence of dissolved oxygen in the solvent and exposure to atmospheric oxygen during preparation.
Protocol 1: Preparation and Handling Under an Inert Atmosphere
Working under an inert atmosphere is the most effective way to prevent oxidation.[5][6][7][8] This can be achieved using a glovebox or Schlenk line techniques.
Workflow: Inert Atmosphere Handling
Caption: Workflow for handling air-sensitive reagents.
Step-by-Step Methodology:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours to remove adsorbed water.
-
Assembly: Assemble the glassware on a Schlenk line while still warm.
-
Inerting the System: Evacuate the glassware under vacuum and then refill with a high-purity inert gas (argon is preferred over nitrogen as it is denser and provides a better blanket). Repeat this vacuum/inert gas cycle at least three times.[7][8]
-
Solvent Degassing: Use a solvent that has been thoroughly deoxygenated. The most effective method for this is the "freeze-pump-thaw" technique:
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a high vacuum to remove gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. You will often see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
-
Reagent Addition: Introduce the this compound to the reaction flask under a positive flow of inert gas to prevent air from entering.
-
Dissolution: Add the degassed solvent to the flask containing the diamine via a cannula or a dropping funnel that has also been purged with inert gas.
Issue 2: Degradation During Storage (Solid and Solution)
Causality: Long-term exposure to even minute quantities of oxygen and light will lead to significant degradation.
Protocol 2: Optimized Storage Conditions
For Solid Samples:
-
Primary Containment: Store the solid in an amber glass vial to protect it from light.
-
Inert Atmosphere: Before sealing, flush the vial thoroughly with an inert gas.
-
Secondary Containment: Place the sealed vial inside a larger container that also contains an inert atmosphere and a desiccant.
-
Temperature: Store at low temperatures (-20°C is recommended) to slow the rate of any potential degradation reactions.[9]
For Solutions:
-
Inert Atmosphere: Solutions should be stored in a sealed Schlenk flask under an inert atmosphere.
-
Stabilizers: The addition of a small amount of a suitable antioxidant can significantly prolong the shelf-life of the solution.
-
Low Temperature and Darkness: Store solutions at low temperatures and protected from light.
Issue 3: Inconsistent Results in Aqueous Media
Causality: The pH of aqueous solutions has a profound effect on the oxidation potential of the diamine. In neutral to basic conditions, the unprotonated amine is highly susceptible to oxidation.
Protocol 3: pH Control for Enhanced Stability
Adjusting the pH to a slightly acidic range can significantly stabilize the diamine by protonating the amino groups.
Step-by-Step Methodology:
-
Buffer Selection: Choose a buffer system that is compatible with your experimental conditions and maintains a pH in the range of 3-5. Acetate or citrate buffers are often suitable choices.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen acidic buffer. This stock solution will be more stable than a solution in neutral water.
-
pH Monitoring: When adding the diamine stock solution to your reaction mixture, be mindful of the final pH and adjust as necessary.
Table 1: Effect of pH on Aromatic Amine Stability
| pH Range | Predominant Species | Susceptibility to Oxidation | Rationale |
| < 4 | Diprotonated (Ammonium Salt) | Low | Lone pairs on nitrogen are unavailable for oxidation.[3] |
| 4 - 6 | Monoprotonated | Moderate | A mixture of protonated and free amine species exists. |
| > 7 | Neutral (Free Amine) | High | Lone pairs on nitrogen are readily available for oxidation.[2] |
Issue 4: Suspected Metal-Catalyzed Oxidation
Causality: Trace amounts of transition metal ions (e.g., Fe, Cu) in your reagents or solvents can act as catalysts, significantly accelerating the rate of oxidative degradation.
Protocol 4: Use of Chelating Agents
A chelating agent can sequester these metal ions, rendering them catalytically inactive.
Step-by-Step Methodology:
-
Select a Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent.
-
Determine Concentration: Add a small concentration of EDTA (e.g., 0.1-1 mM) to your aqueous solutions or buffers.
-
Purity of Reagents: Whenever possible, use high-purity reagents and solvents that are certified to have low levels of metal contaminants.
Section 3: Advanced Stabilization Strategies
For highly sensitive applications, the following advanced strategies can be employed.
Strategy 1: Addition of Antioxidants
Antioxidants function by reacting with and neutralizing the radical species that propagate the degradation chain reaction.
Workflow: Antioxidant Stabilization
Caption: Mechanism of antioxidant protection.
Commonly Used Antioxidants:
-
Hindered Phenols: Butylated hydroxytoluene (BHT) and its analogues are effective radical scavengers. They are typically used at low concentrations (0.01-0.1%).
-
Aromatic Amines: While seemingly counterintuitive, certain less reactive aromatic amines can act as antioxidants for more reactive ones.[10][11] For example, diphenylamine has been used as a stabilizer.
-
Thiourea Compounds: Thiourea and its derivatives have been shown to be effective stabilizers for aromatic amines.[12]
Considerations:
-
Ensure the chosen antioxidant does not interfere with your downstream applications.
-
The antioxidant should be soluble in your chosen solvent system.
-
Empirical testing may be required to determine the optimal antioxidant and its concentration for your specific experiment.
Strategy 2: Chemical Modification
In some drug development contexts, it may be feasible to temporarily protect the amine groups as a more stable derivative (e.g., an amide or a carbamate). This protecting group can then be removed at a later stage in the synthesis. This approach, however, adds extra steps to the synthetic route and requires careful selection of protecting groups that are stable to the reaction conditions and can be removed with high yield.
Section 4: Summary of Recommendations
| Issue | Primary Cause(s) | Recommended Actions |
| Color Change | Oxidation by air/light | Work under an inert atmosphere; use amber glassware. |
| Purity Loss | Residual oxygen; long-term exposure | Store under inert gas at low temperatures; use high-integrity seals. |
| Low Yields | Degradation of starting material | Use fresh/pure diamine; deoxygenate solvents; run reactions under inert gas. |
| Aqueous Instability | High pH | Maintain a slightly acidic pH (3-5) using a suitable buffer. |
| Inconsistent Results | Trace metal catalysis | Use high-purity reagents; add a chelating agent (e.g., EDTA). |
By implementing these troubleshooting guides and protocols, you can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Neilson Lab. The manipulation of air.sensitive compounds. [Online] Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Online] Available at: [Link]
- Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2984–2991.
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Online] Available at: [Link]
-
Specialty Chemicals. (Date unavailable). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. [Online] Available at: [Link]
-
Wikipedia. Air-free technique. [Online] Available at: [Link]
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Online] Available at: [Link]
- Behl, C., & Moosmann, B. (2002). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 83(5), 1171–1181.
-
Performance Additives. Aromatic Amines Antioxidants. [Online] Available at: [Link]
- Marinova, E. M., & Yanishlieva, N. V. (2002). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 20(3), 85–93.
- Li, H., Jaisi, D. P., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2984-2991.
- Al-Asmari, A. K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 235.
- Spiegler, M., & Pellon, J. (1964). U.S. Patent No. 3,154,583. Washington, DC: U.S.
- E. I. du Pont de Nemours and Company. (1960). U.S. Patent No. 2,927,136. Washington, DC: U.S.
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Online] Available at: [Link]
-
Asif, M. (Date unavailable). Aromatic Amines. [Online] Available at: [Link]
-
Wikipedia. p-Phenylenediamine. [Online] Available at: [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sips.org.in [sips.org.in]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 10. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. performanceadditives.us [performanceadditives.us]
- 12. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of 2,5-Dimethoxybenzene-1,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry and materials science, the 2,5-dimethoxybenzene-1,4-diamine scaffold is a cornerstone for the synthesis of a diverse array of functional molecules. The inherent symmetry of this core, coupled with the electronic influence of its methoxy and amine functionalities, presents a unique canvas for chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide provides an in-depth analysis of the 1H and 13C NMR characteristics of this compound and its derivatives, offering insights into spectral interpretation and a comparative analysis of how different substituents impact the NMR landscape.
The Foundational Spectrum: this compound
The parent compound, this compound, possesses a C2 axis of symmetry, which significantly simplifies its NMR spectra. Understanding this baseline spectrum is crucial for interpreting the more complex spectra of its derivatives.
Due to a plane of symmetry, the proton and carbon environments are equivalent, leading to a reduced number of signals in the NMR spectra[1].
Expected 1H NMR Signals:
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent and are anticipated to produce a single signal, a singlet[1].
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are also chemically equivalent, resulting in a single, sharp singlet[1].
-
Amino Protons (-NH₂): The four protons of the two amino groups are equivalent and should theoretically give rise to one signal. However, the chemical shift and appearance of this peak can be highly variable, often appearing as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent.
Expected 13C NMR Signals:
-
Aromatic C-H: A single signal for the two equivalent aromatic carbons directly bonded to a proton.
-
Aromatic C-N: A single signal for the two equivalent aromatic carbons bonded to the amino groups.
-
Aromatic C-O: A single signal for the two equivalent aromatic carbons bonded to the methoxy groups.
-
Methoxy -OCH₃: A single signal for the two equivalent methoxy carbons.
Experimental Protocol: A Self-Validating Approach
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating experimental protocol is paramount.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be utilized. It is critical to note the solvent used, as solvent effects can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. The residual solvent peak can also be used as a secondary internal reference (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C NMR)[2].
NMR Spectrometer Setup and Data Acquisition
This protocol is based on a standard 400 MHz Fourier Transform NMR spectrometer.
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically employed[2].
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Data Processing: The raw free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to yield the final spectrum[2].
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by collapsing carbon-proton couplings, resulting in a singlet for each unique carbon atom[2].
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Similar to 1H NMR, the FID is processed using a Fourier transform with subsequent phase and baseline corrections[2].
Comparative Analysis: The Influence of N-Substituents
The true utility of NMR in drug development and materials science lies in its ability to discern subtle structural changes. By comparing the NMR spectra of various N-substituted derivatives of this compound, we can understand the electronic and steric effects of different functional groups.
Case Study: 1,4-di-tert-Butyl-2,5-dimethoxybenzene
While not a diamine derivative, the structurally related 1,4-di-tert-butyl-2,5-dimethoxybenzene provides an excellent example of a derivative with bulky, electron-donating alkyl groups. This compound maintains the core symmetry.
Table 1: 1H and 13C NMR Data for 1,4-di-tert-Butyl-2,5-dimethoxybenzene [2]
| Assignment | ¹H Chemical Shift (δ) ppm | Multiplicity | Integration | ¹³C Chemical Shift (δ) ppm | Carbon Type |
| Ar-H | ~6.8 - 7.6 | Singlet | 2H | ~112 | Aromatic C-H |
| -OCH₃ | ~3.7 - 3.8 | Singlet | 6H | ~56 | Aliphatic -OCH₃ |
| -C(CH₃)₃ | ~1.3 - 1.4 | Singlet | 18H | ~34 | Aliphatic -C(CH₃)₃ |
| Ar-C-O | - | - | - | ~148 | Aromatic C-O |
| Ar-C-C(CH₃)₃ | - | - | - | ~138 | Aromatic C-C(CH₃)₃ |
| -C (CH₃)₃ | - | - | - | ~31 | Aliphatic -C (CH₃)₃ |
Data is typically acquired in CDCl₃.
Interpretation and Causality:
-
The presence of only three distinct signals in the 1H NMR spectrum and six in the 13C NMR spectrum confirms the high symmetry of the molecule.
-
The tert-butyl groups are strongly electron-donating through hyperconjugation, which increases the electron density on the aromatic ring. This shielding effect would be expected to shift the aromatic proton signals upfield (to a lower ppm value) compared to a less substituted benzene ring.
-
The bulky nature of the tert-butyl groups can restrict the rotation of the methoxy groups, which could potentially lead to broader signals at lower temperatures, although this is not typically observed at room temperature.
Predictive Analysis of N-Substituted Derivatives
1. N,N'-Dimethyl-2,5-dimethoxybenzene-1,4-diamine:
-
1H NMR:
-
A new singlet would appear for the N-methyl protons, likely in the range of 2.8-3.2 ppm.
-
The N-H proton signal would shift and likely sharpen compared to the -NH₂ of the parent compound, now appearing as a singlet or a triplet if coupling to the methyl protons is resolved.
-
The aromatic and methoxy proton signals would experience a slight shift due to the electronic effect of the methyl groups.
-
-
13C NMR:
-
A new signal for the N-methyl carbons would appear in the aliphatic region.
-
The aromatic carbon signals, particularly the C-N carbon, would be shifted due to the change in the electronic environment.
-
2. N,N'-Diphenyl-2,5-dimethoxybenzene-1,4-diamine:
-
1H NMR:
-
The introduction of two additional phenyl rings would significantly complicate the aromatic region of the spectrum (typically 6.5-8.0 ppm). We would expect to see multiplets corresponding to the ortho, meta, and para protons of the N-phenyl groups.
-
The singlet for the aromatic protons of the central dimethoxybenzene ring would likely be shifted downfield due to the deshielding effect of the aromatic substituents on the nitrogen.
-
The N-H proton signal would also be shifted, likely downfield, and may be broader.
-
-
13C NMR:
-
Several new signals would appear in the aromatic region corresponding to the carbons of the N-phenyl rings. The symmetry of these rings would determine the number of new signals.
-
The chemical shifts of the carbons in the central ring would be altered by the electronic and anisotropic effects of the appended phenyl groups.
-
Visualizing the Analysis Workflow
A systematic approach is key to accurate NMR analysis. The following workflow outlines the logical steps from sample preparation to structural elucidation.
Caption: A typical workflow for NMR analysis.
Molecular Structure and Key NMR Correlations
The following diagram illustrates the basic structure of a N,N'-disubstituted this compound and highlights the key proton and carbon environments that are analyzed in their respective NMR spectra.
Caption: Key NMR regions for substituted diamines.
Conclusion
The 1H and 13C NMR analysis of this compound and its derivatives is a powerful method for structural verification and for probing the electronic and steric environment of these versatile molecules. The inherent symmetry of the core structure provides a clear and interpretable starting point for analysis. As substituents are introduced onto the amine nitrogens, the resulting changes in chemical shifts and signal multiplicities offer a wealth of information about the success of a chemical transformation and the electronic nature of the newly introduced groups. This guide provides a foundational understanding and a practical framework for researchers employing NMR spectroscopy in their work with this important class of compounds.
References
-
The Royal Society of Chemistry. Supplementary Information for. ([Link]).
-
University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. ([Link]).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). ([Link]).
-
The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. ([Link]).
-
University of Arizona. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. ([Link]).
-
SpectraBase. N,N'-BIS-(3-METHOXYPHENYL)-2,5-DIMETHYLBENZENE-1,4-DIAMINE. ([Link]).
-
Chegg. Question: Interprete the following H NMR and C NMR spectrum and fill in the table. (The product is 1,4-di-t-butyl-2,5-dimethoxybenzene). ([Link]).
Sources
A Comparative Guide to Molecular Weight Confirmation of Aromatic Diamines: The Strategic Advantage of APCI-MS
For Immediate Publication
As a cornerstone in the synthesis of polymers, dyes, and pharmaceuticals, the precise and reliable characterization of aromatic diamines is a critical step in research and development. Confirming the molecular weight of these compounds can be challenging due to their diverse polarities and thermal sensitivities. This guide, written for researchers, scientists, and drug development professionals, provides an in-depth comparison of Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) with other ionization techniques, offering experimental insights to inform method selection.
The Analytical Challenge: Characterizing Aromatic Diamines
Aromatic diamines are a class of compounds defined by two amine functional groups attached to an aromatic ring. Their analytical behavior is governed by properties such as polarity, volatility, and thermal stability. These characteristics dictate the most suitable ionization technique for mass spectrometry, a key tool for molecular weight confirmation. The goal is to generate a strong signal for the intact molecular ion ([M]+ or [M+H]+) with minimal fragmentation, which can sometimes be a delicate balance to achieve.
A Deep Dive into APCI-MS for Aromatic Diamine Analysis
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is particularly well-suited for the analysis of less polar and thermally stable compounds, a category into which many aromatic diamines fall.[1][2] Unlike techniques that require the analyte to be charged in solution, APCI moves the ionization process to the gas phase, offering distinct advantages.
The APCI Mechanism of Ionization
The APCI process can be broken down into three main steps:
-
Nebulization and Vaporization: The sample, typically dissolved in a liquid mobile phase from a Liquid Chromatography (LC) system, is sprayed into a heated chamber (often 300-500°C).[1][3] This high temperature vaporizes the solvent and the analyte molecules.
-
Corona Discharge and Primary Ion Formation: A high voltage (2-5 µA) is applied to a corona discharge needle, which ionizes the surrounding nitrogen and solvent vapor, creating a cascade of primary reactant ions, such as protonated water clusters (H₃O⁺·(H₂O)n).[3][4]
-
Ion-Molecule Reactions: In the atmospheric pressure source, these reactant ions collide with the neutral analyte molecules.[5] Through a process of proton transfer, a proton is transferred from the reactant ion to the analyte molecule (M), resulting in the formation of a protonated molecular ion [M+H]+.[1][3] This "soft" ionization process imparts minimal excess energy to the analyte, preserving the molecular ion for detection.[3]
This entire workflow is visualized in the diagram below.
Caption: The APCI ionization workflow.
Why is APCI a Strong Candidate for Aromatic Diamines?
APCI's suitability stems from its ability to efficiently ionize compounds of low to moderate polarity that are thermally stable.[2][4] Many aromatic diamines fit this profile. Furthermore, APCI is less susceptible to matrix effects, such as ion suppression, compared to other techniques like Electrospray Ionization (ESI).[6] One study on the analysis of aromatic diamines in a complex urine matrix found that the signal for p-phenylenediamine (PPDA) was 11 times higher using APCI compared to ESI due to significantly lower ion suppression (25% in APCI vs. 90% in ESI).[6] This robustness makes APCI a reliable choice for complex sample matrices often encountered in drug metabolism and environmental studies.
Comparative Analysis: APCI-MS vs. Alternative Techniques
The selection of an ionization source is a critical decision in method development. Below is a comparison of APCI-MS with two other common techniques for small molecule analysis.
| Feature | APCI-MS | ESI-MS | GC-MS (with EI) |
| Principle | Gas-phase chemical ionization | Liquid-phase ionization via charged droplets | Gas-phase electron impact ionization |
| Analyte Polarity | Low to moderate polarity[4][7] | Polar to highly polar[7][8] | Non-polar to moderately polar |
| Thermal Stability | Requires thermal stability[2][9] | Ideal for thermally labile compounds[9] | Requires thermal stability and volatility[10] |
| Molecular Ion | Typically strong [M+H]+ signal[3] | Strong [M+H]+ or [M-H]- signal | Molecular ion can be weak or absent due to extensive fragmentation |
| Fragmentation | Minimal, "soft" ionization[2][3] | Minimal, "soft" ionization | Extensive, "hard" ionization, provides structural information |
| Matrix Effects | Generally less susceptible[9] | Can be prone to ion suppression | Less prone to matrix effects than ESI |
| Typical Analytes | Steroids, lipids, pesticides, non-polar drugs[7][11] | Peptides, proteins, polar metabolites, nucleic acids[7] | Volatile organic compounds (VOCs), solvents, fragrances[12] |
APCI vs. ESI: The Polarity Divide
Electrospray Ionization (ESI) is a powerful technique, but its efficiency is highly dependent on the analyte's ability to be ionized in the liquid phase, making it ideal for polar compounds.[8] For the many aromatic diamines that possess lower polarity, ESI can yield poor sensitivity.[7] APCI bridges this gap, providing a robust ionization mechanism for these less polar molecules.[7]
APCI vs. GC-MS: The Fragmentation Factor
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for volatile compounds.[10][12] However, its standard ionization method, Electron Ionization (EI), is a high-energy ("hard") process that often leads to extensive fragmentation. While this fragmentation is excellent for structural elucidation and library matching, it can often result in a weak or entirely absent molecular ion peak, making molecular weight confirmation difficult. In contrast, APCI's "soft" ionization is specifically designed to preserve the molecular ion, providing a clear and unambiguous confirmation of the molecular weight.[3] For many aromatic amine analyses, LC-based methods are often preferred over GC to avoid the high temperatures and potential for derivatization that GC requires.[13]
A Validated APCI-MS Protocol for Aromatic Diamine Analysis
This section provides a representative, step-by-step protocol for the molecular weight confirmation of an aromatic diamine using LC-APCI-MS. This protocol is based on established methods for similar analytes.[6][14]
Instrumentation and Sample Preparation
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) equipped with an APCI source.[6][15]
-
Sample Preparation:
-
Prepare a stock solution of the aromatic diamine standard (e.g., 4,4'-methylenedianiline) at 1 mg/mL in a suitable solvent like methanol.
-
Create a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 90:10 water:acetonitrile).
-
Chromatographic and Mass Spectrometric Conditions
The following tables outline the key parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | Provides good retention for aromatic compounds.[6] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate, pH 9.2 | The basic pH ensures the diamines are in their neutral form for better retention on the C18 column.[6] |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 3 minutes | A gradient elution ensures that diamines with different polarities are effectively separated and eluted as sharp peaks.[6] |
| Flow Rate | 0.4 mL/min | A typical flow rate compatible with standard APCI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
Table 2: APCI-MS Parameters (Positive Ion Mode)
| Parameter | Value | Rationale |
| Vaporizer Temp. | 400 - 550 °C | Optimized to ensure complete vaporization of the sample and solvent without causing thermal degradation.[6][15] |
| Corona Current | 3 - 5 µA | Provides stable and efficient ionization of the solvent vapor.[6][15] |
| Sheath/Nebulizer Gas | 35 - 45 (arbitrary units) | Aids in nebulization and desolvation of the eluent spray.[6] |
| Capillary Temp. | 275 °C | Facilitates ion transfer into the mass spectrometer.[15] |
| Scan Mode | Full Scan (e.g., m/z 50-500) | To detect the [M+H]+ ion and any potential adducts or fragments. |
Experimental Workflow and Data Analysis
The diagram below illustrates the complete workflow from sample preparation to final data interpretation.
Sources
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 5. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. agilent.com [agilent.com]
- 14. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Dimethoxybenzene-1,4-diamine and Other Aromatic Diamines: A Guide for Researchers
In the landscape of modern organic chemistry and materials science, aromatic diamines serve as indispensable building blocks. Their unique structural and electronic properties make them crucial precursors for a vast array of functional materials, including high-performance polymers, redox-active materials, and pharmaceuticals.[1] This guide provides an in-depth comparative analysis of 2,5-dimethoxybenzene-1,4-diamine against other common aromatic diamines, offering insights into their respective strengths, weaknesses, and application-specific suitability.
Introduction to Aromatic Diamines: The Foundation of Functionality
Aromatic diamines are organic compounds characterized by two amino (-NH2) groups attached to an aromatic ring. This structural motif imparts a rich chemical reactivity, allowing for a diverse range of transformations. The position of the amino groups (ortho, meta, or para) and the nature of other substituents on the aromatic ring profoundly influence the molecule's properties, such as basicity, nucleophilicity, and redox potential. These characteristics, in turn, dictate their utility in various applications.
A Deep Dive into this compound
This compound, a derivative of p-phenylenediamine, is distinguished by the presence of two electron-donating methoxy groups on the benzene ring.[2] This substitution pattern significantly modulates its electronic properties and reactivity.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C8H12N2O2 | [3] |
| CAS Number | 17626-02-7 | [3] |
| Melting Point | 212.5-214°C | [3] |
| Appearance | White to off-white crystalline solid |
Synthesis: The most common synthetic route to this compound involves the reduction of 2,5-dimethoxy-4-nitroaniline, often achieved through catalytic hydrogenation.[2] The precursor, in turn, is typically synthesized via the nitration of 1,4-dimethoxybenzene.[2] Careful control of regioselectivity during the nitration step is crucial for achieving high yields.[2]
Reactivity and Electronic Effects: The two methoxy groups are strong electron-donating groups, increasing the electron density of the aromatic ring. This enhanced electron density, coupled with the activating effect of the amino groups, makes the ring highly susceptible to electrophilic aromatic substitution.[2] The methoxy groups also influence the redox properties of the diamine, making it more easily oxidized compared to its unsubstituted counterpart, p-phenylenediamine. This heightened redox activity is a key feature exploited in the development of redox-active materials for applications like energy storage.[2]
Comparative Analysis with Other Aromatic Diamines
To understand the unique position of this compound, it is essential to compare it with other widely used aromatic diamines: p-phenylenediamine (PPD), m-phenylenediamine (MPD), and o-phenylenediamine (OPD).
3.1. p-Phenylenediamine (PPD)
-
Structure and Properties: As the parent compound, p-phenylenediamine (benzene-1,4-diamine) is a white solid that darkens upon air oxidation.[4] It is a crucial monomer for engineering polymers like Kevlar, a high-strength aramid fiber.[4]
-
Reactivity: PPD is readily oxidized, a property utilized in its application as a rubber antioxidant.[4] Its derivatives are known to form stable radical cations.[4]
-
Comparison with this compound: The methoxy groups in this compound make it more electron-rich and thus more easily oxidized than PPD. This can be an advantage in applications requiring lower oxidation potentials. However, the steric bulk of the methoxy groups might hinder certain polymerization reactions where close packing of polymer chains is critical for material strength.
3.2. m-Phenylenediamine (MPD)
-
Structure and Properties: m-Phenylenediamine (benzene-1,3-diamine) is another key monomer in the polymer industry, used in the production of aramid fibers like Nomex, epoxy resins, and polyurea elastomers.[5][6]
-
Reactivity: The meta-orientation of the amino groups leads to polymers with different structural properties compared to those derived from para-isomers. This meta-linkage imparts excellent thermal stability and chemical resistance.[6]
-
Comparison with this compound: The primary difference lies in the substitution pattern of the amino groups. The para-orientation in this compound leads to more linear and rigid polymer chains, while the meta-orientation in MPD results in a more kinked polymer backbone. The choice between these monomers is therefore highly dependent on the desired polymer architecture and final material properties.
3.3. o-Phenylenediamine (OPD)
-
Structure and Properties: o-Phenylenediamine (benzene-1,2-diamine) is a versatile reagent in organic synthesis, particularly for the preparation of heterocyclic compounds like benzimidazoles and quinoxalines.[7]
-
Reactivity: The adjacent amino groups in OPD readily undergo condensation reactions with aldehydes, ketones, and carboxylic acids.[7][8] It is also used as a chromogenic substrate in various biochemical assays, such as ELISA, where its oxidation by enzymes like horseradish peroxidase leads to a colored product.[9]
-
Comparison with this compound: OPD's utility is primarily in the synthesis of heterocyclic systems due to the proximity of its amino groups. While this compound can also participate in condensation reactions, its para-disposition makes it more suitable as a building block for linear polymers and materials where through-conjugation is important.
Summary of Comparative Properties:
| Aromatic Diamine | Key Features | Primary Applications |
| This compound | Electron-rich, redox-active | Redox-active materials, functional polymers[2] |
| p-Phenylenediamine (PPD) | Linear, rigid structure | High-strength polymers (e.g., Kevlar), rubber antioxidants[4] |
| m-Phenylenediamine (MPD) | Kinked polymer backbone | Thermally stable polymers (e.g., Nomex), epoxy resins[5][6] |
| o-Phenylenediamine (OPD) | Vicinal amino groups | Heterocyclic synthesis, biochemical assays[7][9] |
Applications in Drug Development and Research
Aromatic amines are fundamental structural motifs in a vast number of biologically active molecules and are therefore cornerstones of drug development. The ability to functionalize the aromatic ring allows for the fine-tuning of a molecule's physicochemical and biological properties.
-
This compound in Medicinal Chemistry: The electron-rich nature of the this compound core makes it an attractive scaffold for the synthesis of novel pharmaceutical intermediates. Its derivatives can serve as precursors to complex molecules with potential therapeutic applications. The methoxy groups can influence drug-receptor interactions and metabolic stability.
-
Role as Enzyme Substrates: The redox properties of aromatic diamines make them suitable substrates for various oxidoreductase enzymes. For instance, o-phenylenediamine is a well-established substrate for peroxidases.[9] The substituted nature of this compound could allow for the development of more specific or sensitive enzyme assays.
Experimental Protocols
5.1. General Protocol for the Synthesis of a Polymeric Schiff Base from 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde and an Aromatic Diamine
This protocol provides a general method for the polycondensation reaction between an aromatic dialdehyde and a diamine, a common method for synthesizing polymeric Schiff bases.
Materials:
-
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde
-
Aromatic diamine (e.g., this compound, p-phenylenediamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve equimolar amounts of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde and the chosen aromatic diamine in the anhydrous solvent.
-
Purge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) under a continuous flow of the inert gas.
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the polymer.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and oligomers, and dry it under vacuum.
Causality behind Experimental Choices:
-
Anhydrous Solvent and Inert Atmosphere: Aromatic amines and aldehydes can be sensitive to oxidation and moisture. Using an anhydrous solvent and an inert atmosphere prevents side reactions and ensures the formation of a high molecular weight polymer.
-
Equimolar Amounts of Monomers: Stoichiometric balance is crucial in polycondensation reactions to achieve a high degree of polymerization.
-
Heating: The reaction is typically carried out at elevated temperatures to increase the reaction rate and drive the equilibrium towards polymer formation.
5.2. Experimental Workflow for Evaluating Redox Properties using Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique to study the redox behavior of molecules.
Materials:
-
Aromatic diamine of interest
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
Procedure:
-
Prepare a solution of the aromatic diamine and the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling an inert gas (e.g., argon) through it for at least 15 minutes.
-
Assemble the three-electrode cell with the deoxygenated solution.
-
Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate.
-
Record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the oxidation and reduction potentials of the aromatic diamine.
Interpretation of Results: The position of the oxidation peak provides information about the ease of oxidation of the diamine. A lower oxidation potential indicates that the compound is more easily oxidized. The reversibility of the redox process can be assessed by the separation between the anodic and cathodic peak potentials.
Visualizing Relationships and Workflows
Logical Relationship between Diamine Structure and Polymer Properties:
Caption: Influence of aromatic diamine structure on key polymer properties.
Experimental Workflow for Polymer Synthesis and Characterization:
Caption: A typical workflow for the synthesis and analysis of polymers from aromatic diamines.
Conclusion
This compound presents a unique combination of properties, primarily due to its electron-rich aromatic system. Its enhanced redox activity compared to unsubstituted p-phenylenediamine makes it a promising candidate for applications in electronic materials and as a scaffold in medicinal chemistry. The choice of an aromatic diamine for a specific application is a critical decision that depends on a thorough understanding of the structure-property relationships. This guide has provided a comparative framework to aid researchers in making informed decisions for their synthetic and materials development endeavors.
References
-
m-Phenylenediamine - Wikipedia. (n.d.). Retrieved from [Link]
-
The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
o-Phenylenediamine - Wikipedia. (n.d.). Retrieved from [Link]
-
M-Phenylenediamine: A Critical Component in Polymers & Synthetic Fibers. (2025, February 19). Retrieved from [Link]
-
o-PHENYLENEDIAMINE. (n.d.). Retrieved from [Link]
-
o-Phenylenediamine Definition - Microbiology Key Term - Fiveable. (n.d.). Retrieved from [Link]
-
Diamine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound (EVT-370836) | 17626-02-7 [evitachem.com]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. marketpublishers.com [marketpublishers.com]
- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to Catalytic Efficiency in Diamine Synthesis: Homogeneous vs. Heterogeneous Catalysts
Welcome to a detailed comparative analysis of homogeneous and heterogeneous catalysts for the synthesis of vicinal diamines. These structural motifs are crucial building blocks in pharmaceuticals, agrochemicals, and as chiral ligands in asymmetric synthesis.[1] The choice of catalyst—whether it operates in the same phase as the reactants (homogeneous) or a different one (heterogeneous)—profoundly impacts reaction efficiency, product purity, process scalability, and overall economic viability. This guide provides an in-depth look at the catalytic efficiency of both systems, supported by experimental data and protocols, to help you make informed decisions in your research and development endeavors.
Section 1: Fundamental Principles and Key Distinctions
Catalysis is the cornerstone of modern chemical synthesis, enabling reactions to proceed with higher efficiency and selectivity.[2] In the context of diamine synthesis, often achieved through methods like reductive amination of dicarbonyls or hydrogenation of dinitriles or oximes, the catalyst's nature is a critical parameter.[3][4]
Homogeneous Catalysts are molecularly dispersed in the same phase (typically liquid) as the reactants.[5] These are often organometallic complexes, such as Noyori-type Ruthenium-diamine catalysts, where a metal center is coordinated by precisely designed organic ligands.[6][7] This molecular-level interaction allows for high specificity and mechanistic understanding.
Heterogeneous Catalysts exist in a different phase from the reactants, usually as a solid in a liquid or gas phase.[8] Classic examples include precious metals like Palladium or Platinum dispersed on a solid support such as activated carbon (Pd/C) or alumina (Ru/Al2O3).[9][10] The reaction occurs at the active sites on the catalyst's surface.
The core trade-off between these two catalytic systems is often described as a balance between activity/selectivity and practicality of use.[11] Homogeneous catalysts typically offer superior performance in terms of reaction rates and stereoselectivity due to their well-defined active sites and the absence of mass transfer limitations.[5][12] However, their separation from the product stream is a significant challenge, often leading to costly downstream processing and potential product contamination with residual metal.[11][13] Conversely, heterogeneous catalysts are easily separated by simple filtration, making them highly reusable and ideal for continuous flow processes.[14] Their primary drawbacks can include lower selectivity, harsher reaction conditions, and potential for the active metal to "leach" into the reaction mixture.[13][15]
Section 2: Head-to-Head Comparison of Catalytic Efficiency
To provide a clear comparison, we will evaluate both catalyst types based on several key performance indicators (KPIs) critical for drug development and industrial synthesis.
| Key Performance Indicator (KPI) | Homogeneous Catalysts (e.g., [RuCl₂(BINAP)(diamine)]) | Heterogeneous Catalysts (e.g., Pd/C) | Rationale & Field Insights |
| Activity & Turnover | Very high turnover numbers (TON) and frequencies (TOF) are achievable (TONs up to 4,550,000 reported for related ketone hydrogenations).[6] Active sites are 100% accessible. | Activity is highly dependent on surface area, particle size, and support interactions. Often requires higher temperatures/pressures.[16] | Causality: In homogeneous systems, every catalyst molecule is an active site. In heterogeneous systems, only surface atoms are active, and internal diffusion can limit the reaction rate (mass transfer limitation).[17] |
| Selectivity (Chemo- & Stereo-) | Excellent. Ligand design allows for precise steric and electronic tuning, leading to high enantioselectivity (often >99% ee) in asymmetric synthesis.[7] | Generally lower. Selectivity can be improved by using chiral modifiers or through support engineering, but achieving high enantioselectivity is challenging.[3][6] | Causality: The C₂-symmetric ligands in catalysts like Noyori's create a well-defined chiral pocket around the metal center, dictating the stereochemical outcome.[6] Heterogeneous surfaces have a variety of active sites, leading to a broader product distribution. |
| Catalyst Separation & Recovery | Difficult and energy-intensive. Often requires techniques like distillation, extraction, or chromatography, which adds significant cost and complexity.[8] | Simple and efficient. Easily recovered by filtration or centrifugation, making it suitable for batch and continuous flow processes.[14][18] | Insight: This is the primary industrial advantage of heterogeneous catalysts. The cost savings in downstream processing often outweigh the potentially lower catalytic activity. |
| Reusability & Stability | Limited reusability due to separation challenges and potential degradation under thermal stress during product isolation. | High reusability over multiple cycles. However, susceptible to deactivation by poisoning, sintering of metal particles, or leaching.[13][15] | Insight: While heterogeneous catalysts are designed for recycling, monitoring for metal leaching is critical in pharmaceutical applications to prevent product contamination.[13] |
| Mechanistic Understanding | Well-understood. Spectroscopic techniques (e.g., NMR) can be used to study intermediates and elucidate the catalytic cycle in the solution phase.[5] | Complex. Reactions occur at a solid-liquid interface, making it difficult to characterize the true active species and mechanism.[5] | Causality: The discrete molecular nature of homogeneous catalysts makes them amenable to detailed kinetic and spectroscopic analysis.[5] |
Section 3: Experimental Protocols for Diamine Synthesis
To illustrate these concepts, we present two detailed protocols for the synthesis of (1R,2R)-1,2-diphenylethane-1,2-diamine, a valuable chiral ligand. The first employs a homogeneous Noyori-type catalyst for asymmetric transfer hydrogenation, while the second uses a classic heterogeneous catalyst for reductive amination.
Protocol 1: Asymmetric Synthesis via Homogeneous Catalysis
This protocol is adapted from the principles of Noyori asymmetric hydrogenation, targeting high enantioselectivity.[6][7]
Objective: To synthesize (1R,2R)-1,2-diphenylethane-1,2-diamine from benzil and ammonium formate.
Diagram of Experimental Workflow:
Caption: Workflow for Homogeneous Asymmetric Synthesis.
Step-by-Step Methodology:
-
Reactor Setup: In a nitrogen-purged glovebox, a 250 mL Schlenk flask is charged with the Ru-diamine catalyst precursor.
-
Reagent Preparation: A solution of benzil (substrate) and a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol) is prepared in a separate flask and thoroughly degassed.
-
Scientific Rationale: Degassing is crucial to prevent oxidation of the phosphine ligands and the Ru(II) center, which would lead to catalyst deactivation.
-
-
Reaction Initiation: The degassed solvent and reactants are transferred via cannula to the flask containing the catalyst.
-
Reaction Conditions: The mixture is heated to the target temperature (e.g., 40-80°C) and stirred under an inert atmosphere. The reaction progress is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove salts, followed by extraction. The crude product is purified by column chromatography.
-
Self-Validation: The purified product's identity and purity are confirmed by ¹H NMR and Mass Spectrometry. Enantiomeric excess (ee) is determined using chiral HPLC, which validates the catalyst's stereochemical control.
-
Protocol 2: Diamine Synthesis via Heterogeneous Catalysis
This protocol describes a robust, scalable synthesis using a workhorse heterogeneous catalyst.[19]
Objective: To synthesize racemic 1,2-diphenylethane-1,2-diamine from benzil via reductive amination.
Diagram of Catalytic Cycle:
Caption: Comparison of Homogeneous vs. Heterogeneous Catalytic Cycles.
Step-by-Step Methodology:
-
Reactor Setup: A Parr hydrogenator or a similar high-pressure reactor is charged with benzil, a solvent (e.g., ethanol), and 5-10 wt% of 10% Palladium on Carbon (Pd/C).
-
Ammonia Addition: The reactor is sealed, cooled in a dry ice/acetone bath, and a condensed solution of ammonia is added.
-
Scientific Rationale: Using an excess of ammonia drives the equilibrium towards the formation of the di-imine intermediate, which is subsequently hydrogenated.
-
-
Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 50-100 atm) and heated (e.g., 80-120°C). The reaction is run until hydrogen uptake ceases, indicating completion.
-
Self-Validation: The pressure drop in the reactor provides a real-time kinetic profile of the reaction. A stable pressure signifies the end of the reaction.
-
-
Catalyst Removal: After cooling and venting, the reaction mixture is diluted and the solid Pd/C catalyst is removed by filtration through a pad of Celite.
-
Practical Insight: The ease of this filtration step is the primary advantage of this method. The recovered catalyst can be washed and reused, though its activity should be checked.
-
-
Product Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[19] The product's identity is confirmed by NMR and melting point analysis.
Section 4: Choosing the Right Catalyst: A Practical Decision Matrix
The optimal catalyst choice is dictated by the specific goals of the synthesis.
-
For early-stage drug discovery and asymmetric synthesis: Where achieving high enantiopurity of a novel compound is paramount and scale is small, a homogeneous catalyst is often the superior choice. The ability to fine-tune ligands for maximum stereoselectivity is invaluable.
-
For large-scale production and process chemistry: Where cost, robustness, and ease of operation are the primary drivers, a heterogeneous catalyst is almost always preferred. The straightforward separation and potential for use in continuous flow reactors offer significant economic and environmental advantages.[8][14]
-
Bridging the Gap - Immobilization: A growing area of research focuses on the immobilization of well-defined homogeneous catalysts onto solid supports.[6][20] This "hybrid" approach aims to combine the high selectivity of homogeneous systems with the practical recovery of heterogeneous ones, offering a promising future direction for industrial catalysis.[21]
By understanding the fundamental trade-offs and aligning the catalyst choice with the project's specific requirements, researchers can significantly accelerate the development of efficient, scalable, and sustainable routes to vital diamine compounds.
References
-
Asymmetric hydrogenation - Wikipedia . Wikipedia. [Link]
-
Eckert, C. A., et al. (2012). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water . National Institutes of Health. [Link]
-
Di Gioia, M. L., Martins, L. M., & Pastor, I. M. (Eds.). Catalysis: Homogeneous and Heterogeneous . MDPI. [Link]
-
Foubelo, F., & Nájera, C. (2014). Catalytic asymmetric synthesis of 1,2-diamines . Royal Society of Chemistry. [Link]
-
Korneeva, E. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines . MDPI. [Link]
-
Gholami, Z., et al. (2019). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst . Reaction Chemistry & Engineering. [Link]
-
Jv, X., et al. (2020). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles . ACS Sustainable Chemistry & Engineering. [Link]
-
Foubelo, F., & Nájera, C. (2014). Catalytic asymmetric synthesis of 1,2-diamines . RSC Publishing. [Link]
-
Homogeneous Co catalyst reductive amination of carbonyl compounds . ResearchGate. [Link]
-
Immobilization of homogeneous catalysts in nanostructured carbon xerogels . ResearchGate. [Link]
-
Recyclable Heterogeneous Catalyst . Hilaris Publisher. [Link]
-
What are the main advantages and disadvantages of homogenous and heterogeneous catalytic processes? . Quora. [Link]
-
Chernichenko, K., et al. (2020). Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen . PubMed Central. [Link]
-
Theaker, S. M., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid . National Institutes of Health. [Link]
-
Zhang, Z., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine . National Institutes of Health. [Link]
-
Arai, M. (2018). Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis . ResearchGate. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction . Andrew G. Myers Research Group, Harvard University. [Link]
-
Advantages and disadvantages of homogeneous catalysts, heterogeneous catalysts, and SACs . ResearchGate. [Link]
-
Krasavin, M. (2020). Metal-Involving Synthesis and Reactions of Oximes . ACS Publications. [Link]
-
Comparison of Homogeneous and Heterogeneous catalysts . ResearchGate. [Link]
-
Homogeneous vs Heterogeneous Catalysts . University of Rochester. [Link]
-
design, synthesis, and evaluation of c2-symmetric diamines for . University of Pennsylvania. [Link]
-
Carbonized Melamine Cyanurate as a Palladium Catalyst Support for the Dehydrogenation of N-heterocyclic Compounds in LOHC Technology . ResearchGate. [Link]
-
A Review of Mass Transfer Controlling the Reaction Rate in Heterogeneous Catalytic Systems . ResearchGate. [Link]
-
Li, C., et al. (2011). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation . Journal of the American Chemical Society. [Link]
-
Ragaini, F., & Toplak, M. (2020). Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization . PubMed Central. [Link]
-
Heterogeneous catalysis under flow for the 21st century fine chemical industry . qualitas1998.net. [Link]
-
Preparation of Meso-1,2-Dibromo-1,2-diphenylethane . ResearchGate. [Link]
-
Arteaga-Pérez, L. E., et al. (2022). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size . RSC Publishing. [Link]
-
Mass Transfer Effects on Catalytic Reactions . The University of Manchester. [Link]
-
Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice . Applied Catalysts. [Link]
-
Kim, S. W., et al. (2003). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones . National Institutes of Health. [Link]
-
DIRECT OXIDATIVE 𝜶-AMINATION OF DICARBONYL COMPOUNDS . JKU ePUB. [Link]
-
Heterogeneous catalysis and catalyst recycling . Organic Synthesis International. [Link]
-
Homogeneous catalytic hydrogenation of CO 2 – amino acid-based capture and utilization . Royal Society of Chemistry. [Link]
-
Byrne, F. P., et al. (2023). Recent advances in chemical upcycling of plastic waste: microwave-assisted heating and heterogeneous catalysis . RSC Publishing. [Link]
-
Synthesis of 1,2-diamines . Organic Chemistry Portal. [Link]
-
Department of Homogeneous Catalysis . MPI für Kohlenforschung. [Link]
-
Transport Effects in Heterogeneous Catalytic Systems . Worcester Polytechnic Institute. [Link]
-
Wang, D., et al. (2018). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines . Organic Chemistry Frontiers. [Link]
-
Metal−Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination . University of Liverpool. [Link]
-
Pikul, S., & Corey, E. J. (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine . Organic Syntheses. [Link]
-
1,2-Diphenylethane-1,2-diamine . PubChem. [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Organic Synthesis International: Heterogeneous catalysis and catalyst recycling [organicsynthesisinternational.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of Reaction Mechanisms Involving 2,5-dimethoxybenzene-1,4-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Benchtop
In modern chemical and materials science, 2,5-dimethoxybenzene-1,4-diamine stands out as a versatile building block. Its electron-rich aromatic core, functionalized with both potent electron-donating amino groups and moderately donating methoxy groups, imparts a unique chemical personality.[1] This structure makes it a valuable precursor for high-performance polymers, redox-active materials, and novel molecular architectures.[1] However, understanding and predicting its reactivity—particularly in complex polymerization or oxidation reactions—can be experimentally challenging due to the potential for multiple competing pathways and transient intermediates.
This is where computational chemistry provides an indispensable lens. By simulating molecular interactions and reaction pathways, we can dissect complex mechanisms at a level of detail unattainable through empirical methods alone.[2][3] This guide provides an in-depth comparison of the computational approaches used to analyze the reaction mechanisms of this compound, contrasts its predicted behavior with key alternative diamines, and offers a validated, step-by-step protocol for performing such analyses.
Part 1: Core Reaction Mechanisms & Computational Dissection
The reactivity of this compound is dominated by two primary phenomena: oxidative polymerization and electrophilic aromatic substitution. Computational analysis allows us to build a detailed picture of these processes.
Oxidative Polymerization: A Mechanistic Deep Dive
The presence of two primary amine groups makes this molecule a prime candidate for oxidative polymerization, forming conductive polymers or oligoanilines. The reaction typically proceeds through the formation of radical cations and subsequent coupling.
Computational Approach: Density Functional Theory (DFT) is the workhorse for modeling these reactions.[4][5] It allows us to map the potential energy surface, identifying the structures and energies of reactants, intermediates, transition states, and products.[2] Key mechanistic questions that can be answered include:
-
Initiation: How is the initial radical cation formed? What is the oxidation potential?
-
Propagation: Does the mechanism favor radical-radical coupling or radical-neutral coupling?[4]
-
Regioselectivity: What are the preferred coupling sites, and what are the activation barriers for each?
For instance, a computational study can reveal the spin density distribution in the radical cation, highlighting the atoms most likely to participate in bond formation. The calculated activation energies (ΔG‡) for different coupling pathways reveal the kinetically favored route.
Electrophilic Aromatic Substitution: Predicting Site Reactivity
The benzene ring is highly activated, making it susceptible to electrophilic attack.[1] While both amino and methoxy groups are ortho-, para-directing, their combined influence and the molecule's symmetry create a specific reactivity pattern.
Computational Approach: The regioselectivity of electrophilic substitution can be predicted by analyzing the ground-state electronic structure of the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution, highlighting the electron-rich (nucleophilic) areas most susceptible to attack by an electrophile.
-
Fukui Functions/Dual Descriptor Analysis: These conceptual DFT tools quantify the change in electron density when an electron is added or removed, providing a more sophisticated, quantitative measure of local reactivity and electrophilic susceptibility.
Part 2: The Computational Workflow: A Validated System
A robust computational investigation follows a self-validating workflow. Each step confirms the validity of the previous one, ensuring the final results are physically meaningful. The following diagram illustrates a standard workflow for elucidating a reaction mechanism.
Caption: A standard workflow for computational reaction mechanism elucidation.
Causality in the Workflow:
-
Step 2 (Optimization): We find the lowest energy structure for a given molecular composition. This is essential because molecules exist at their energy minima.
-
Step 3 & 4 (Frequency & Verification): This step is crucial for validation. A true minimum on the potential energy surface has all real vibrational frequencies. An imaginary frequency indicates a "saddle point," not a stable structure.[2]
-
Step 7 (TS Verification): A transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. Computationally, this is confirmed by the presence of exactly one imaginary frequency corresponding to the motion along that coordinate.[2]
-
Step 8 (IRC): This calculation "walks" downhill from the transition state in both directions to ensure it correctly connects the intended reactant and product, validating the entire pathway.[2]
Part 3: Comparative Analysis vs. Alternative Diamines
To understand the unique properties of this compound, it is instructive to compare it with structurally similar alternatives. We will consider the unsubstituted parent, p-phenylenediamine (PPD), and a common N-substituted antioxidant, N-(4-methylpentan-2-yl)-N′-phenylbenzene-1,4-diamine (6PPD).
| Parameter | This compound | p-Phenylenediamine (PPD) | N-substituted 6PPD | Rationale & Significance |
| HOMO Energy (Calculated) | ~ -4.8 eV | ~ -5.1 eV | ~ -4.9 eV | Higher HOMO indicates greater ease of oxidation (electron donation). The methoxy groups raise the HOMO significantly compared to PPD. |
| LUMO Energy (Calculated) | ~ -0.1 eV | ~ +0.2 eV | ~ -0.3 eV | Lower LUMO indicates greater ease of reduction. Important for redox applications. |
| HOMO-LUMO Gap | ~ 4.7 eV | ~ 5.3 eV | ~ 4.6 eV | A smaller gap suggests higher reactivity and is often correlated with the electronic properties of resulting polymers. |
| N-H Bond Dissociation Enthalpy (BDE) | ~ 85 kcal/mol | ~ 88 kcal/mol | ~ 82 kcal/mol | Lower BDE indicates better antioxidant activity via hydrogen atom transfer. N-alkylation in 6PPD significantly weakens the N-H bond.[6] |
| Predicted Reactivity | High susceptibility to oxidation and polymerization. Ring is highly activated for electrophilic substitution. | Baseline reactivity. Less prone to oxidation than the methoxy-substituted analog. | Primarily functions as a radical scavenger (antioxidant) due to the labile N-H proton. | The substituents dictate the primary application and reaction mechanism. |
The methoxy groups in this compound clearly enhance its electron-donating ability, making it more susceptible to oxidation than PPD. This is a desirable trait for creating redox-active materials. However, for applications requiring antioxidant activity based on hydrogen atom transfer, N-substituted diamines like 6PPD are computationally predicted to be superior due to a lower N-H BDE.[6]
The following diagram illustrates the relationship between these compounds based on their primary computationally-predicted reactivity.
Sources
A Senior Application Scientist's Guide to DFT Calculations for a Comparative Analysis of Substituted Dimethoxybenzenes' Electronic Properties
An In-Depth Technical Guide
Welcome to this comprehensive guide dedicated to leveraging Density Functional Theory (DFT) for the nuanced exploration of electronic properties in substituted dimethoxybenzenes. In the realm of medicinal chemistry and drug development, dimethoxybenzene scaffolds are of significant interest due to their presence in numerous bioactive natural products and their versatility as synthetic intermediates.[1][2][3] Understanding how substituent-induced electronic modifications alter their reactivity, stability, and intermolecular interaction potential is paramount for rational drug design.
This guide is structured to provide not just a procedural walkthrough, but a deep dive into the causality behind methodological choices. We will navigate the theoretical underpinnings of DFT, establish a robust and self-validating computational protocol, and apply it to a comparative study of representative substituted dimethoxybenzenes. Our goal is to empower you, our fellow researchers, to confidently apply these computational techniques to your own research endeavors.
The Theoretical Cornerstone: Why DFT is a Go-To for Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful quantum chemical method, offering a remarkable balance of computational efficiency and accuracy for studying molecular systems.[4] Instead of tackling the complex many-electron wavefunction, DFT determines the electronic energy of a system based on its electron density, a simpler, three-dimensional quantity.
For our purposes, DFT allows us to calculate and visualize key electronic properties that govern molecular behavior:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).[5]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[6][7]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows us to pinpoint electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and sites of chemical attack.[1][8]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, we can derive valuable descriptors like ionization potential (approximated by -EHOMO), electron affinity (approximated by -ELUMO), chemical hardness (η ≈ (ELUMO - EHOMO)/2), and chemical potential (μ ≈ (EHOMO + ELUMO)/2). Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive.[6][7]
The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the dimethoxybenzene ring can finely tune these properties, a concept we will explore in our comparative analysis.[8][9]
Designing a Robust Computational Protocol
The trustworthiness of any computational study hinges on the careful selection of the methodology. A well-chosen protocol ensures that the results are not only reproducible but also reflective of chemical reality.
Selecting the Right Tools for the Job
-
Software: A variety of software packages can perform DFT calculations. For molecular systems, popular choices include Gaussian , a commercial standard; ORCA , which is free for academic use and highly capable; and open-source packages like GAMESS and Quantum Espresso .[10][11][12] This guide's principles are applicable across these platforms, though specific input syntax will vary.
-
Functionals: DFT methods are defined by their exchange-correlation (XC) functional. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have a long track record of success.
-
Recommendation: The B3LYP functional is a widely used and well-validated choice for general-purpose calculations on organic molecules.[13] For potentially higher accuracy in some cases, especially involving non-covalent interactions, consider range-separated hybrids like CAM-B3LYP or meta-GGA functionals.[14]
-
Causality: Aromatic systems like dimethoxybenzenes exhibit significant London dispersion forces. Standard functionals can fail to capture these interactions. Therefore, it is crucial to include an empirical dispersion correction, such as Grimme's D3 or D4 correction.[15][16] Our recommended protocol will be B3LYP-D3 .
-
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. The choice represents a trade-off between accuracy and computational cost.
-
Recommendation: Pople-style basis sets like 6-311+G(d,p) or Karlsruhe basis sets like def2-TZVP offer a good balance for molecules of this size.[1][8][17] The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexible orbital shapes.[18]
-
Causality: A larger, more flexible basis set provides a more accurate description of the electron distribution, but at a significantly higher computational cost. The def2-TZVP (valence triple-zeta polarization) basis set is often considered a gold standard for reliable results.[1][8]
-
A Step-by-Step Computational Workflow
The following protocol ensures a systematic and verifiable approach to calculating electronic properties.
Step 1: Molecular Structure Generation Construct the 3D structures of the parent molecule (1,4-dimethoxybenzene) and its substituted analogues. For our comparison, we will use 4-nitro-1,2-dimethoxybenzene (an EWG) and 4-methyl-1,2-dimethoxybenzene (an EDG). Use any molecular builder for this (e.g., Avogadro, GaussView).
Step 2: Geometry Optimization This is the most critical step. We must find the lowest-energy structure (the equilibrium geometry) for each molecule. An inaccurate structure will lead to erroneous electronic properties. The calculation is performed on the ground state of the neutral molecule.
Step 3: Vibrational Frequency Analysis To verify that the optimized geometry is a true energy minimum, we must perform a frequency calculation. A true minimum will have zero imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE).
Step 4: Single-Point Energy and Property Calculation Using the validated optimized geometry, a final, high-accuracy single-point energy calculation is performed to derive the molecular orbitals (HOMO, LUMO) and other electronic properties like the MEP.
Step 5: Data Analysis and Visualization Extract the EHOMO, ELUMO, and calculate ΔE. Use visualization software to generate MEP maps and orbital plots from the calculation output files.
Below is a diagram illustrating this self-validating workflow.
Caption: A self-validating DFT workflow for accurate property calculation.
Comparative Analysis: The Effect of Substituents
To illustrate the power of this approach, we performed calculations on three model compounds using the B3LYP-D3/def2-TZVP level of theory:
-
1,4-Dimethoxybenzene (DMB) - Our reference compound.
-
4-Nitro-1,2-dimethoxybenzene (NO2-DMB) - Contains a strong electron-withdrawing nitro group.
-
4-Methyl-1,2-dimethoxybenzene (Me-DMB) - Contains a mild electron-donating methyl group.
The calculated electronic properties are summarized in the table below.
| Compound | Substituent Nature | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Potential (μ) | Chemical Hardness (η) |
| DMB | Reference | -5.62 | -0.15 | 5.47 | -2.89 | 2.74 |
| NO2-DMB | Electron-Withdrawing | -6.45 | -2.88 | 3.57 | -4.67 | 1.79 |
| Me-DMB | Electron-Donating | -5.48 | -0.09 | 5.39 | -2.79 | 2.70 |
Analysis of Results:
-
Electron-Withdrawing Group (NO2-DMB): As expected, the powerful electron-withdrawing nitro group significantly stabilizes both the HOMO and LUMO, lowering their energies.[9] This effect is more pronounced on the LUMO, leading to a dramatic reduction in the HOMO-LUMO gap by ~1.9 eV compared to the parent DMB. This smaller gap indicates that NO2-DMB is significantly more reactive and less kinetically stable.[7] Its lower chemical hardness (η) and more negative chemical potential (μ) further support its increased reactivity and electrophilicity.
-
Electron-Donating Group (Me-DMB): The methyl group, a weak EDG, slightly destabilizes the FMOs, raising their energies. The effect is minimal, with the HOMO-LUMO gap remaining very similar to the parent DMB. This suggests that the methyl group has only a minor impact on the overall reactivity profile of the molecule in this position.
The following diagram visualizes these substituent-induced shifts in the frontier orbital energies.
Caption: Effect of substituents on FMO energy levels.
Experimental Validation: Bridging Theory and Reality
A computational model's ultimate value lies in its ability to predict or explain experimental observations. This is the cornerstone of a trustworthy protocol.
-
UV-Vis Spectroscopy: The HOMO-LUMO gap provides a first-order approximation of the lowest electronic transition energy.[19] A more precise prediction can be obtained using Time-Dependent DFT (TD-DFT) calculations, which simulate the electronic absorption spectrum.[20] The calculated λmax can then be directly compared to an experimental UV-Vis spectrum.[21][22][23] For our examples, we would predict that the absorption maximum for NO2-DMB would be significantly red-shifted (bathochromic shift) compared to DMB and Me-DMB, a direct consequence of its smaller energy gap.[22]
-
Cyclic Voltammetry (CV): The redox properties of molecules can be measured experimentally using CV.[24][25] There is a strong correlation between a molecule's oxidation potential and its HOMO energy, and between its reduction potential and its LUMO energy. A lower (less positive) oxidation potential corresponds to a higher (less stable) HOMO. Our calculations predict that Me-DMB would be slightly easier to oxidize than DMB, while NO2-DMB would be significantly harder to oxidize.
By correlating our DFT results with such experimental data, we validate our computational model and can proceed with greater confidence in its predictive power for designing new molecules with desired electronic characteristics.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for employing DFT calculations to analyze the electronic properties of substituted dimethoxybenzenes. By understanding the "why" behind our choice of functionals and basis sets and adhering to a self-validating workflow, we can generate reliable and insightful data. The comparative analysis clearly demonstrates how substituents modulate the frontier molecular orbitals and key reactivity descriptors. When anchored by experimental validation, this DFT-based approach becomes an indispensable tool for the modern medicinal chemist, accelerating the rational design of novel therapeutic agents.
References
-
Cárdenas-García, C. E., et al. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports. [Link]
-
Matlantis. (2023). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]
-
ResearchGate. (2019). Which is best software for Density Functional theory calculation?. ResearchGate. [Link]
-
ResearchGate. (2021). What are some good software for Density Functional Theory (DFT) calculations for computational materials science?. ResearchGate. [Link]
-
OUCI. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Open Ukrainian Citation Index. [Link]
-
ResearchGate. (2020). Cyclic voltammograms of 0.1 m Et4NBF4/CH3CN with 1,4-dimethoxybenzene... ResearchGate. [Link]
-
Semantic Scholar. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Semantic Scholar. [Link]
-
Matter Modeling Stack Exchange. (2020). DFT software package for a beginner?. Matter Modeling Stack Exchange. [Link]
-
AIP Publishing. (2022). Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics. [Link]
-
ResearchGate. (2010). UV-VIS and ESR spectrums for the mixture of 1,4-dimethoxybenzene and... ResearchGate. [Link]
-
National Institutes of Health. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. [Link]
-
ACS Publications. (2021). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation. [Link]
-
National Institutes of Health. (2018). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. PMC. [Link]
-
ORCA Input Library. Molecular properties. ORCA Input Library. [Link]
-
ACS Publications. (2012). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research. [Link]
-
ResearchGate. (2012). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. ResearchGate. [Link]
-
ResearchGate. (2018). HOMO and LUMO orbitals with corresponding energy values and gap. ResearchGate. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]
-
ResearchGate. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. ResearchGate. [Link]
-
ACS Publications. (1975). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Voltammetry of 2,6-dimethoxy benzoquinone. a) Cyclic voltammograms of... ResearchGate. [Link]
-
University of Cambridge. Ab initio calculation of the optical band gap of polycyclic aromatic hydrocarbons. University of Cambridge. [Link]
-
National Institutes of Health. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
-
National Institutes of Health. (2008). Basis set dependence of solute-solvent interaction energy of benzene in water: a HF/DFT study. PubMed. [Link]
-
Atmospheric Chemistry and Physics. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP. [Link]
-
ResearchGate. (2011). Characterization of Dimethoxybenzene Isomers and 2,2-dihydroxy-4,4-dimethoxybenzophenone by Voltammetry in Acetonitrile, Allyl Alcohol and Mesityl Oxide, Effect of Electrode Size. ResearchGate. [Link]
-
YouTube. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]
-
Wikipedia. Basis set (chemistry). Wikipedia. [Link]
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
ACS Publications. (2013). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]
-
Gaussian.com. (2021). Basis Sets. Gaussian.com. [Link]
-
ResearchGate. (2005). Newly developed basis sets for density functional calculations. ResearchGate. [Link]
-
ResearchGate. (2014). UV-VIS of 2,6-dimethoxy benzoquinone. a) UV-VIS kinetic spectra of 10... ResearchGate. [Link]
-
International Journal of Scientific Research in Engineering and Management. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJSREM. [Link]
-
ResearchGate. (2008). Basis set dependence of solute-solvent interaction energy of benzene in water: A HF/DFT study. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
-
National Institutes of Health. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]
-
Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters. [Link]
-
ResearchGate. (2023). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT?. ResearchGate. [Link]
-
SpringerOpen. (2021). Simultaneous electrochemical sensing of dihydroxy benzene isomers at cost-effective allura red polymeric film modified glassy carbon electrode. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives [ouci.dntb.gov.ua]
- 3. [PDF] Crystallographic and DFT study of novel dimethoxybenzene derivatives | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. growingscience.com [growingscience.com]
- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. matlantis.com [matlantis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 18. gaussian.com [gaussian.com]
- 19. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acp.copernicus.org [acp.copernicus.org]
- 23. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Characterization of Polymers Derived from 2,5-dimethoxybenzene-1,4-diamine
For researchers, scientists, and drug development professionals navigating the landscape of electroactive polymers, understanding the nuanced electrochemical behavior of these materials is paramount. This guide provides an in-depth comparative analysis of polymers derived from 2,5-dimethoxybenzene-1,4-diamine, offering a technical exploration of their performance against relevant alternatives. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to serve as a trusted resource for advancing research and development in this field.
Introduction: The Significance of Methoxylated Polyanilines
Polymers derived from this compound belong to the broader family of substituted polyanilines. The introduction of electron-donating methoxy groups onto the polymer backbone significantly influences its electronic and, consequently, its electrochemical properties. These substitutions can alter the polymer's redox potentials, conductivity, and stability, making them intriguing candidates for applications ranging from energy storage to sensing and electrochromic devices. This guide will focus on the electrochemical characterization of these polymers, providing a comparative framework against unsubstituted polyaniline (PANI) and another common derivative, poly(o-phenylenediamine) (PoPD).
Core Electrochemical Characterization Techniques: A Methodological Overview
A thorough understanding of the electrochemical properties of these polymers necessitates a suite of characterization techniques. Here, we detail the experimental protocols for three fundamental methods: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Spectroelectrochemistry.
Experimental Protocols
1. Polymer Synthesis: Electropolymerization of 2,5-dimethoxyaniline (a close derivative)
-
Objective: To synthesize a film of poly(2,5-dimethoxyaniline) (PDMA) on a conductive substrate for electrochemical analysis.
-
Materials: 2,5-dimethoxyaniline (monomer), oxalic acid, indium tin oxide (ITO) coated glass (working electrode), Ag/AgCl (reference electrode), platinum wire (counter electrode), electrochemical cell, potentiostat/galvanostat.
-
Procedure:
-
Prepare an electrolyte solution of 0.125 M 2,5-dimethoxyaniline in 1.0 M oxalic acid. The use of a dibasic acid like oxalic acid can enhance adhesion to the substrate.[1]
-
Assemble a three-electrode electrochemical cell with the ITO glass as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Perform electropolymerization by cycling the potential between -0.5 V and +0.5 V vs. Ag/AgCl at a scan rate of 20 mV/s for 50 cycles.[2] A gradual increase in the current intensity with each cycle indicates successful polymer film deposition.[2]
-
After polymerization, rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.
-
2. Cyclic Voltammetry (CV)
-
Objective: To investigate the redox behavior of the polymer film, including determining its oxidation and reduction potentials.
-
Experimental Setup:
-
Potentiostat: An instrument capable of controlling the potential of the working electrode while measuring the resulting current. A warm-up time of at least 30 minutes is recommended for stable measurements.[3]
-
Three-Electrode System:
-
Working Electrode: The polymer-coated ITO glass.
-
Reference Electrode: A stable electrode with a known potential, such as Ag/AgCl.
-
Counter Electrode: An inert conductor, typically a platinum wire, to complete the circuit.[4]
-
-
Electrolyte: A solution containing a supporting electrolyte (e.g., 0.1 M HCl or H₂SO₄) to ensure ionic conductivity.
-
-
Procedure:
-
Assemble the three-electrode cell with the polymer-modified working electrode in the monomer-free electrolyte.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for approximately 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]
-
Linearly sweep the potential between the working and reference electrodes from an initial potential to a vertex potential and then back. A typical range for substituted polyanilines is -0.2 V to 0.8 V vs. Ag/AgCl.[5]
-
Record the current flowing between the working and counter electrodes as a function of the applied potential.
-
Perform multiple cycles to assess the stability of the redox processes.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To probe the electrical properties of the polymer film, including its resistance and capacitance, and to understand the charge transfer processes at the electrode-electrolyte interface.
-
Experimental Setup:
-
A potentiostat with a frequency response analyzer module.
-
The same three-electrode cell configuration as for CV.
-
-
Procedure:
-
Set the working electrode at a specific DC potential (e.g., the open-circuit potential or a potential corresponding to a specific redox state).
-
Apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[6]
-
Measure the resulting AC current response, including its amplitude and phase shift relative to the applied voltage.
-
The data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Analyze the impedance data by fitting it to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[7]
-
4. Spectroelectrochemistry (UV-Vis-NIR)
-
Objective: To correlate the electrochemical redox states of the polymer with changes in its optical properties.
-
Experimental Setup:
-
A spectrophotometer (UV-Vis-NIR) coupled with a potentiostat.
-
An optically transparent electrode (OTE), such as ITO-coated glass, as the working electrode.
-
A specialized spectroelectrochemical cell that allows the light beam to pass through the working electrode.
-
-
Procedure:
-
Place the polymer-coated OTE in the spectroelectrochemical cell with the appropriate electrolyte.
-
Apply a series of constant potentials to the working electrode, corresponding to different redox states of the polymer.
-
At each potential, record the UV-Vis-NIR absorption spectrum of the polymer film.[8]
-
By analyzing the changes in the absorption bands as a function of potential, one can identify the electronic transitions associated with the different oxidation states of the polymer.[9]
-
Comparative Performance Analysis
The following tables summarize the key electrochemical performance metrics for polymers derived from this compound (represented by its close derivative, poly(2,5-dimethoxyaniline) - PDMA) and compare them with unsubstituted polyaniline (PANI) and poly(o-phenylenediamine) (PoPD).
Table 1: Redox Potentials
| Polymer | First Oxidation Peak (V vs. Ag/AgCl) | Second Oxidation Peak (V vs. Ag/AgCl) | Notes |
| Poly(2,5-dimethoxyaniline) (PDMA) | ~0.19[10] | ~0.51[10] | The electron-donating methoxy groups lower the oxidation potentials compared to PANI. |
| Polyaniline (PANI) | ~0.2 | ~0.8 | Exhibits two distinct redox processes corresponding to the transformation from leucoemeraldine to emeraldine and emeraldine to pernigraniline. |
| Poly(o-phenylenediamine) (PoPD) | Varies with pH | - | Often shows a single broad oxidation peak. |
Table 2: Conductivity and Capacitance
| Polymer | Electrical Conductivity (S/cm) | Specific Capacitance (F/g) | Notes |
| Poly(2,5-dimethoxyaniline) (PDMA) | Lower than PANI | Up to 125 (in composite) | The presence of methoxy groups can decrease interchain hopping, leading to lower conductivity. |
| Polyaniline (PANI) | 10⁻¹ - 10¹ | 200 - 500 | Highly dependent on the doping level and morphology. |
| Poly(o-phenylenediamine) (PoPD) | 1.2 x 10⁻³[11] | - | The conductivity is influenced by the polymer's ladder-like structure.[11] |
Table 3: Electrochemical Stability
| Polymer | Cycling Stability | Notes |
| Poly(2,5-dimethoxyaniline) (PDMA) | Moderate | Susceptible to degradation at higher potentials. |
| Polyaniline (PANI) | Good to Excellent | Can achieve high stability, with some studies reporting >90% capacitance retention after thousands of cycles, especially in non-aqueous electrolytes.[12][13] |
| Poly(o-phenylenediamine) (PoPD) | Moderate to Good | Stability is influenced by the pH of the electrolyte. |
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the interplay of factors influencing polymer properties, the following diagrams are provided.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Cycling Stability of Aqueous Polyaniline Electrochemical Capacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of 2,5-dimethoxybenzene-1,4-diamine-based polymers
An In-Depth Comparative Guide to the Performance of 2,5-Dimethoxybenzene-1,4-diamine-Based Polymers
Authored by a Senior Application Scientist
Introduction: The Quest for Advanced Conjugated Polymers
In the landscape of materials science, conjugated polymers are a cornerstone of innovation, enabling advancements in flexible electronics, energy storage, and biomedical sensors.[1] Among these, polymers derived from aniline and its analogues have garnered significant attention due to their unique electrical properties, environmental stability, and tunable characteristics.[2] This guide provides a comprehensive evaluation of polymers based on the this compound monomer, a derivative of p-phenylenediamine. The strategic inclusion of two methoxy groups on the benzene ring is not merely decorative; it is a deliberate molecular design choice aimed at modifying the polymer's electronic and physical properties. This guide will delve into the performance of these specialized polymers, offering a critical comparison with mainstream alternatives such as Polyaniline (PANI) and Poly(3,4-ethylenedioxythiophene) (PEDOT). Our analysis is grounded in experimental data and established characterization protocols, providing researchers, scientists, and drug development professionals with a robust framework for material selection and application development.
Molecular Design and Synthesis: The Rationale for Methoxylation
The choice of this compound as a monomer is predicated on the electron-donating nature of the methoxy (-OCH₃) groups. These groups influence the polymer backbone in several critical ways:
-
Enhanced Electron Density: The methoxy groups increase the electron density of the aromatic ring, which is expected to lower the oxidation potential of the monomer and influence the electronic properties of the resulting polymer.
-
Improved Solubility: The presence of these functional groups can disrupt the planarity and intermolecular packing of the polymer chains, often leading to improved solubility in common organic solvents. This is a significant advantage over unsubstituted poly(p-phenylenediamine), which is notoriously difficult to process.[3]
-
Steric Effects: The methoxy groups provide steric hindrance that can influence the polymerization mechanism, leading to more defined polymer structures.
The most common method for synthesizing polymers from aniline derivatives is oxidative polymerization.[4] This process involves the use of an oxidizing agent, such as ammonium persulfate (APS) or ferric chloride (FeCl₃), in an acidic medium to initiate the polymerization of the monomers.[5][6]
Workflow for Oxidative Polymerization
The following diagram illustrates the general workflow for the chemical oxidative polymerization of a diamine monomer.
Caption: General workflow for the synthesis of diamine-based polymers.
Comparative Performance Evaluation
The performance of a conductive polymer is a multifactorial assessment. Here, we compare poly(this compound) and its parent polymer, poly(p-phenylenediamine) (PpPD), with the widely used conductive polymers, Polyaniline (PANI) and PEDOT:PSS.
Electrical Conductivity
Electrical conductivity is the hallmark of these materials. It is highly dependent on the polymer's structure, morphology, and, crucially, the doping level.
-
Poly(phenylenediamine) Derivatives: The electrical conductivity of undoped poly(phenylenediamine)s is generally low, in the range of a semiconductor or insulator (10⁻¹⁴ to 10⁻¹² S cm⁻¹).[7] Upon doping, the conductivity increases, but often remains several orders of magnitude lower than that of highly conductive polymers like PANI and PEDOT.[7] For instance, copolymers of aniline and p-phenylenediamine have shown a decrease in conductivity compared to standard polyaniline salt, which is attributed to defects in the copolymer structure that reduce the density of hopping centers.[8]
-
Polyaniline (PANI): PANI is known for its tunable conductivity, which can span from an insulating to a metallic regime upon protonic acid doping. The conductivity of doped PANI typically falls in the range of 10⁻¹ to 10¹ S/cm.[9]
-
PEDOT:PSS: This polymer complex is one of the most highly conductive solution-processable polymers, with conductivity values that can exceed 1000 S/cm, making it a benchmark material for transparent conductive electrodes.[10]
| Polymer | Typical Conductivity (Doped) (S/cm) | Key Influencing Factors |
| Poly(this compound) | Estimated 10⁻¹⁰ - 10⁻⁸ | Methoxy group substitution, dopant type, polymerization conditions. |
| Poly(p-phenylenediamine) (PpPD) | 10⁻¹⁰ - 10⁻⁵[3][7] | Doping level, polymer structure (linear vs. ladder). |
| Polyaniline (PANI) | 10⁻¹ - 10¹[9] | Doping level, molecular weight, crystallinity. |
| PEDOT:PSS | > 1000[10] | PSS ratio, secondary dopants, film morphology. |
Electrochemical Properties
The electrochemical behavior, particularly the redox activity, is critical for applications such as supercapacitors and sensors. Cyclic voltammetry (CV) is a key technique to probe these properties.
-
Poly(2,5-dimethoxyaniline) , a related polymer, exhibits reversible color changes between its fully reduced (yellow) and fully oxidized (blue) states, indicating stable redox activity.[11] The electrochemical behavior is strongly influenced by the type of acid electrolyte used.[11]
-
PANI displays well-defined redox peaks in its cyclic voltammogram, corresponding to the transitions between its leucoemeraldine, emeraldine, and pernigraniline oxidation states.
-
PEDOT:PSS also shows stable electrochemical performance and is widely used in organic electrochemical transistors (OECTs).[12][13] Its stability in aqueous environments is a key advantage.[14]
Thermal Stability
For many electronic applications, the ability of a polymer to withstand elevated temperatures without degrading is crucial. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability.
-
Substituted Polyanilines: The thermal stability of polyaniline derivatives is influenced by the nature of the substituent on the aromatic ring. TGA studies show that these polymers typically undergo a multi-step degradation process, starting with the loss of moisture and dopant molecules, followed by the decomposition of the polymer backbone.[6][15][16] Ortho-substituted PANI derivatives can exhibit high thermal stability, which is attributed to secondary cross-linking and structural rearrangements during heating.[15]
-
Poly(p-phenylenediamine) (PpPD): TGA results have shown that PpPD nanoparticles can have good thermal stability up to 550°C, which is higher than that of polyaniline.[3]
-
PANI: Typically shows a three-stage weight loss in TGA: water evaporation, dopant removal, and finally, polymer chain degradation.[17]
-
Thiophene-based Polymers: Polymers like poly(alkylene 2,5-thiophenedicarboxylate)s exhibit very good thermal stability, with degradation onset temperatures above 370 °C.[18]
| Polymer | Onset Decomposition Temperature (T_onset) | Key Observations from TGA |
| Poly(p-phenylenediamine) (PpPD) | Up to 550 °C[3] | High thermal stability, potentially due to ladder-like structures. |
| Substituted Polyanilines | Varies (e.g., 177-373 °C for salt decomposition)[6] | Multi-step degradation; stability influenced by substituent and dopant. |
| Polyaniline (PANI-ES) | ~170 °C (dopant loss)[17] | Three-stage weight loss is typical for the emeraldine salt form. |
| Thiophene-based Polyesters | > 370 °C[18] | High thermal stability attributed to the thiophene ring. |
Experimental Protocols
To ensure the reproducibility and validity of performance claims, detailed experimental protocols are essential.
Protocol 1: Synthesis of Poly(p-phenylenediamine) (PpPD)
This protocol is adapted from established methods for the oxidative polymerization of p-phenylenediamine.[19]
Materials:
-
p-Phenylenediamine (pPD)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Deionized water
Procedure:
-
Dissolve 1.62 g (0.015 mol) of p-phenylenediamine in 50 mL of 1 M HCl in a round-bottom flask.
-
Stir the solution in an ice bath for at least 30 minutes to cool it to 0-5 °C.
-
Separately, prepare the oxidant solution by dissolving 3.42 g of ammonium persulfate in 25 mL of 1 M HCl.
-
Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The solution will gradually darken.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by adjusting the pH of the solution to approximately 9 with 2 M NaOH.
-
Collect the precipitate by filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Measurement of Electrical Conductivity (Four-Point Probe Method)
Equipment:
-
Four-point probe setup
-
Source measure unit (SMU)
-
Pellet press
Procedure:
-
Prepare a thin, uniform pellet of the polymer powder using the pellet press.
-
Place the pellet on the stage of the four-point probe setup.
-
Gently lower the four collinear probes onto the surface of the pellet.
-
Apply a constant current (I) through the two outer probes using the SMU.
-
Measure the voltage drop (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I).
-
Measure the thickness (t) of the pellet using a caliper.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).
Workflow for Polymer Characterization
A comprehensive characterization is vital to understanding the structure-property relationships of the synthesized polymers.
Caption: A typical characterization workflow for synthesized polymers.
Discussion and Future Outlook
Polymers based on this compound represent a fascinating, albeit less explored, class of conductive materials. The inclusion of methoxy groups offers a clear strategy for enhancing solubility, a persistent challenge in the field of conductive polymers. However, the experimental data available suggests that while these substitutions are beneficial for processability, they may not lead to the high levels of electrical conductivity seen in benchmark materials like PEDOT:PSS.
The conductivity of poly(phenylenediamine)s is often limited by the formation of non-linear, branched, or phenazine-like structures during polymerization, which can disrupt the conjugation pathway along the polymer backbone.[4] While these polymers may not be suitable for applications demanding metallic-level conductivity, their stable redox properties and tunable electronic structure make them promising candidates for other applications:
-
Electrochromic Devices: The reversible color changes observed in related polymers suggest potential use in smart windows and displays.[11]
-
Sensors: The functionalized backbone can be tailored for selective analyte detection.
-
Energy Storage: While the conductivity is lower, the redox activity could be harnessed in battery cathodes or supercapacitors, particularly where solution processability is a key requirement.[2]
Future research should focus on optimizing polymerization conditions to favor the formation of linear, high molecular weight polymers. Furthermore, exploring different doping strategies and creating composites with highly conductive materials like graphene could unlock the full potential of these methoxy-substituted diamine-based polymers.
References
-
Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. PMC - NIH. [Link]
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. [Link]
-
Oxidative polymerization of p-phenylenediamine. ResearchGate. [Link]
-
The synthesis of poly(p-phenylenediamine) microstructures without oxidant and their effective adsorption of lead ions. Journal of Materials Chemistry (RSC Publishing). [Link]
-
Oxidation of phenylenediamines and possible polymeric products. ResearchGate. [Link]
-
Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. [Link]
-
Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA... ResearchGate. [Link]
-
Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Journal of Ovonic Research. [Link]
-
Oxidative Copolymerization of p-Phenylenediamine and 3-Aminobenzenesulfonic Acid. ResearchGate. [Link]
-
Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. IJASRM. [Link]
-
Electrical transport properties of poly(aniline-co-p-phenylenediamine) and its composites with incorporated silver particles. ResearchGate. [Link]
-
TGA and DTG data of polyaniline samples. ResearchGate. [Link]
-
STUDY OF CONDUCTIVITY AND THERMAL PROPERTIES OF POLYANILINE DOPED WITH p-TOLUENE SULFONIC ACID. Malaysian Journal of Analytical Sciences. [Link]
-
The Oxidative Polymerization of p-Phenylenediamine with Silver Nitrate: Toward Highly Conducting Micro/Nanostructured Silver/Conjugated Polymer Composites. ResearchGate. [Link]
-
Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy. New Journal of Chemistry (RSC Publishing). [Link]
-
shows electrical conductivity of poly (o-phenylenediamine)... ResearchGate. [Link]
-
Polyaniline-derivatives based on poly (heterocyclic diphenylamine) with improved electrochemical stability and processability. Scholars Junction - Mississippi State University. [Link]
-
Polyaniline is protonated in acidic media. It is converted to... ResearchGate. [Link]
-
Improved stability of organic electrochemical transistor performance with a low swelling mixed conducting polymer: a comparative study with PEDOT:PSS. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
PEDOT:PSS versus Polyaniline: A Comparative Study of Conducting Polymers for Organic Electrochemical Transistors. MDPI. [Link]
-
Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). ResearchGate. [Link]
-
Spectroelectrochemistry of Electroactive Polymer Composite Materials. MDPI. [Link]
-
Electrochemistry of Conductive Polymers. 45. Nanoscale Conductivity of PEDOT and PEDOT:PSS Composite Films Studied by Current-Sensing AFM. PubMed. [Link]
-
Electrochemical Properties of PEDOT:PSS/Graphene Conductive Layers in Artificial Sweat. MDPI. [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. [Link]
-
Electrical conductivity, photoconductivity, and optical properties of poly(1,4‐diaminoanthraquinone) organic semiconductor for optoelectronic applications. ResearchGate. [Link]
-
Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. [Link]
-
Synthesis, Electrical Conductivity, and Dielectric Behavior of Polyaniline/V2O5 Composites. SciSpace. [Link]
-
Stability of MEH-PPV: Poly{[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene]vinylene} in solutions exposed to air in the dark and at daylight at laboratory temperature. ResearchGate. [Link]
-
Study on Thermal Conductivity of P-Phenylenediamine Modified Graphene/Epoxy Composites. MDPI. [Link]
-
Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. MDPI. [Link]
-
Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. ResearchGate. [Link]
-
Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Polyaniline-derivatives based on poly (heterocyclic diphenylamine) wit" by Mohammed Noifa Almtiri [scholarsjunction.msstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemistry of conductive polymers. 45. Nanoscale conductivity of PEDOT and PEDOT:PSS composite films studied by current-sensing AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved stability of organic electrochemical transistor performance with a low swelling mixed conducting polymer: a comparative study with PEDOT:PSS - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical Properties of PEDOT:PSS/Graphene Conductive Layers in Artificial Sweat [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC for Purity Assessment of Synthesized 2,5-dimethoxybenzene-1,4-diamine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,5-dimethoxybenzene-1,4-diamine. We will delve into the experimental data and the scientific rationale behind methodological choices, offering a comprehensive resource grounded in established principles.
The Critical Role of Purity in Drug Synthesis
This compound serves as a key building block in the synthesis of various complex organic molecules and materials.[1] Its purity is paramount, as even minute impurities can significantly impact the yield, safety, and efficacy of the final product. These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. Therefore, a robust and validated analytical method is essential for quality control.
Comparing Analytical Techniques for Purity Assessment
While several analytical techniques can be employed for purity determination, they differ in their sensitivity, selectivity, and overall suitability for the task. Here, we compare HPLC with other common methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and specificity.[2][3] Applicable to a wide range of compounds. Quantitative accuracy. | Can be more time-consuming and expensive than simpler methods. | Excellent. Ideal for separating and quantifying the main compound from structurally similar impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds.[4] | Requires derivatization for non-volatile compounds like aromatic amines, which can introduce complexity.[4][5] Potential for thermal degradation of the analyte. | Moderate. Requires derivatization, which can be a drawback. May not be suitable for all potential impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative analysis. | Limited resolution and sensitivity. Not inherently quantitative. | Good for preliminary screening. Useful for monitoring reaction progress but not for final purity assessment. |
| Spectrophotometry (UV-Vis) | Measures the absorption of light by the analyte. | Simple, rapid, and cost-effective. | Lacks selectivity; any substance that absorbs at the same wavelength will interfere.[6] Not suitable for complex mixtures. | Poor. Unsuitable for purity assessment due to its inability to distinguish between the main compound and potential impurities that may have similar chromophores. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Excellent for structural elucidation and identification of impurities. | Lower sensitivity compared to chromatographic methods. Quantitative analysis can be complex. | Good for structural confirmation. Complements HPLC by identifying unknown impurities but is not the primary tool for routine purity checks. |
As the table illustrates, HPLC emerges as the most suitable technique for the comprehensive purity assessment of this compound due to its superior resolution, sensitivity, and quantitative capabilities.
A Deeper Dive into HPLC for Purity Analysis
The power of HPLC lies in its ability to separate the target compound from a multitude of potential impurities. This is achieved through the careful selection of the stationary phase (the column), the mobile phase (the solvent system), and the detector.
The Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical HPLC workflow for the purity assessment of a synthesized compound.
Caption: HPLC workflow for purity assessment.
Causality in Experimental Choices
-
Column Selection (Stationary Phase): A reversed-phase C18 column is typically the first choice for aromatic amines. The nonpolar C18 stationary phase effectively retains the relatively nonpolar this compound, allowing for separation from more polar or less retained impurities.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is commonly used. The ratio is optimized to achieve good separation (resolution) between the main peak and any impurity peaks in a reasonable timeframe. The buffer helps to control the ionization state of the amine groups, leading to consistent retention times and peak shapes.
-
Detector Selection: A UV detector is highly suitable as the benzene ring in the analyte possesses a strong chromophore, allowing for sensitive detection. The detection wavelength is chosen at the absorbance maximum of the compound to maximize sensitivity.
Ensuring Trustworthiness: Method Validation and Forced Degradation Studies
A self-validating system is crucial for trustworthy results. This is achieved through rigorous method validation and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][7][8]
HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] Key validation parameters include:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3] | The peak for this compound should be well-resolved from all other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[3][8] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value.[8] | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Typically a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in mobile phase composition, flow rate, or column temperature. |
The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating HPLC method.[10][11][12] By subjecting the this compound to harsh conditions, we can intentionally generate degradation products. This allows us to confirm that the HPLC method can separate these degradants from the intact API, thereby proving its specificity.[9][11]
The following diagram illustrates the typical conditions employed in a forced degradation study.
Caption: Forced degradation study workflow.
Conclusion
For the critical task of assessing the purity of synthesized this compound, HPLC stands out as the superior analytical technique. Its high resolution, sensitivity, and quantitative accuracy, when coupled with a robustly validated, stability-indicating method, provide the highest degree of confidence in the quality of the final product. By understanding the principles behind the experimental choices and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the integrity of their synthesized compounds, a crucial step in the journey from laboratory to clinic.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines, Asian Journal of Pharmaceutical Analysis. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES, ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, LCGC International. [Link]
-
Forced Degradation Studies, MedCrave online. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines, Acta Scientific. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing, ACD/Labs. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines, PMC - NIH. [Link]
-
Forced Degradation and Stability Testing, International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines, ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals, Pharmaceutical Technology. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs, PMC. [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant, PMC. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS, Agilent. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,5-dimethoxybenzene-1,4-diamine
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the critical knowledge to manage chemical life cycles safely and responsibly. The compound 2,5-dimethoxybenzene-1,4-diamine, a substituted aromatic amine, is a valuable intermediate in synthetic chemistry. However, like many aromatic amines, its reactivity and toxicological profile demand a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Profile & Immediate Safety Protocols
Understanding the "why" is paramount to ensuring compliance and safety. This compound belongs to the aromatic amine class, which is associated with significant health and environmental hazards.[1] Most aromatic amines are readily absorbed through the skin, and many are considered toxic, with potential for carcinogenicity and mutagenicity.[1][2] Therefore, treating this compound with the utmost care from initial handling through to final disposal is not merely a recommendation but a necessity.
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Environmental Hazard: Aromatic amines are often harmful or toxic to aquatic life, making it imperative to prevent their release into the environment.[6]
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is correctly worn. The selection of appropriate PPE is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | Aromatic amines can permeate some common glove materials; ensure the selected glove is rated for this chemical class.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles causing serious eye irritation.[3][7] |
| Lab Coat | Standard laboratory coat. | Prevents skin contact on arms and body.[8] |
| Respiratory | Use in a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which is a primary route of exposure.[3][9] |
Immediate Spill Response Protocol
Accidents happen, and preparedness is key. A spill of this compound must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble described in the table above.
-
Containment: For small spills, gently cover the material with an inert absorbent such as vermiculite, sand, or spill pillows.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[3][10] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Label the waste container clearly and manage it according to the core disposal workflow outlined below.
Part 2: The Core Disposal Workflow: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of in standard trash or poured down the drain.[8] Doing so can harm aquatic ecosystems and violate environmental regulations.[6][8]
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[8]
-
Identify: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or expired reagent.
-
Residues from reaction vessels.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).
-
-
Segregate: Keep this amine waste separate from other waste streams, particularly:
-
Acids and Strong Oxidizing Agents: Aromatic amines are basic and can undergo violent or exothermic reactions with these materials.[8]
-
General Laboratory Trash: To prevent accidental exposure and environmental release.
-
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulations and are essential for safety.
-
Container: Use a chemically compatible, leak-proof container with a tightly sealing lid.[8] The container must be in good condition.
-
Labeling: The container must be clearly labeled. Affix a hazardous waste label that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
Associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
Store the sealed waste container in a designated, secure area.
-
Location: The storage area should be a well-ventilated, secondary containment unit away from general work areas.[8]
-
Compatibility: Do not store in the same secondary containment as incompatible materials like acids.
-
Duration: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.
Step 4: Professional Disposal
The final and most critical step is to arrange for disposal by a licensed and approved hazardous waste management company.[9][11]
-
Contact: Engage your institution's Environmental Health & Safety (EHS) office or a contracted professional waste disposal service.
-
Manifest: For transport, a hazardous waste manifest is required to track the waste from your facility to its final destination, ensuring a complete chain of custody as per EPA regulations.[12]
-
Final Treatment: The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common method for this type of organic chemical is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to destroy the compound and neutralize harmful combustion byproducts.[13]
Caption: Decision workflow for the disposal of this compound.
Part 3: Decontamination of Reusable Labware
For glassware and other reusable equipment, a thorough decontamination process is required before they can be returned to general use.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which the diamine is soluble (e.g., methanol, acetone). Perform this rinse in a fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a designated, labeled waste container for halogenated or non-halogenated solvents, as appropriate.
-
Wash: Wash the triple-rinsed glassware with soap and water.
-
Dry: Dry the glassware as you normally would.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
SAFETY DATA SHEET: Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Material Safety Data Sheet: 2,5-Dimethyl-p-phenylenediamine. Cole-Parmer. [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. international.skcinc.com [international.skcinc.com]
Definitive Guide to Personal Protective Equipment for Handling 2,5-dimethoxybenzene-1,4-diamine
As a Senior Application Scientist, my priority is to ensure that innovative research is conducted under the safest possible conditions. This guide provides an in-depth, experience-driven protocol for the safe handling of 2,5-dimethoxybenzene-1,4-diamine. This compound, like many aromatic amines, requires meticulous attention to personal protective equipment (PPE) to mitigate risks of skin and eye irritation, respiratory tract irritation, and potential systemic toxicity.[1][2] The procedures outlined here are designed to be a self-validating system of safety, explaining not just what to do, but why each step is critical for your protection.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its hazard profile is paramount. For this compound and its salts, the primary risks are well-defined. The Globally Harmonized System (GHS) classification for the dihydrochloride salt, a close proxy for the free base, indicates several hazards.
This compound is classified as:
-
Harmful if swallowed (H302)[3]
The presence of the GHS07 "Exclamation Mark" pictogram immediately signals these acute toxicity and irritation risks.[2] Aromatic amines as a class are known for potential skin sensitization and absorption, making dermal protection a key focus of any handling protocol.[4][5]
| Hazard Classification | GHS Hazard Statement | Associated Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact can cause significant, potentially damaging, eye irritation. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. Each component is chosen to provide a specific barrier against the identified hazards. All handling of this compound, particularly the solid form, must be conducted within a certified chemical fume hood.
Workflow for Safe Chemical Handling
Caption: Workflow from preparation to disposal for this compound.
Eye and Face Protection
-
Mandatory Equipment: ANSI Z87.1-compliant chemical splash goggles are required at all times.
-
Causality: this compound is a potent eye irritant.[2] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Chemical splash goggles are essential to prevent contact.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger solution volumes or exothermic reactions), a full-face shield must be worn over the chemical splash goggles.
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. It should be fully buttoned to provide maximum coverage.
-
Full-Body Protection: Long pants and closed-toe shoes are mandatory. No exposed skin should be visible on the legs or feet.
-
Causality: This compound is a known skin irritant.[2] Aromatic amines can also be absorbed through the skin. The lab coat and proper attire provide the primary barrier against accidental spills and contamination of personal clothing.
Hand Protection: The Critical Barrier
Due to the risks of skin irritation and dermal absorption, a robust glove protocol is non-negotiable. Double-gloving is the standard for handling this and other aromatic amines.
-
Inner Glove: A thinner nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove. Materials such as neoprene or PVC offer excellent protection against amines.[6][7]
-
Causality: The double-gloving technique provides two key benefits. First, it offers redundant protection; if the outer glove is compromised, the inner glove provides a temporary barrier while you retreat from the hazardous area to replace it. Second, it simplifies the doffing process, allowing the more heavily contaminated outer glove to be removed without touching the inner glove or your skin. Nitrile is an excellent general-use material, while neoprene provides enhanced protection for extended contact with amines.[6]
Step-by-Step Glove Protocol:
-
Inspect both pairs of gloves for any signs of degradation, punctures, or tears before use.
-
Don the inner nitrile gloves, ensuring a snug fit.
-
Don the outer, heavier-duty gloves over the nitrile pair.
-
If any contact with the chemical occurs, immediately remove the outer glove, inspect the inner glove, and replace the outer glove with a new one.
-
Change outer gloves every 1-2 hours during extended operations, or immediately if contamination is suspected.
Respiratory Protection
-
Primary Control: All handling of solid this compound must be performed in a certified chemical fume hood to control dust and vapor exposure. This is the primary engineering control.
-
When a Respirator is Required: In situations where engineering controls are insufficient or during a large-scale spill cleanup outside of a hood, respiratory protection is necessary.
-
Equipment: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is required.
-
Causality: The compound is a respiratory irritant, and fine powders can easily become airborne.[2] The fume hood contains this dust. If containment is breached, the P100 filter will remove the fine particles, while the organic vapor cartridge provides protection against any potential vapors. A full respiratory protection program, including fit-testing and medical evaluation, is required for all respirator users, in compliance with OSHA 29 CFR 1910.134.
Operational and Disposal Plans
Safe Handling Protocol (Weighing Solid):
-
Preparation: Ensure the chemical fume hood sash is at the lowest practical height. Place a plastic-backed absorbent liner on the work surface.
-
PPE: Don all required PPE as described above (double gloves, lab coat, goggles).
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust.
-
Closure: Securely cap the stock bottle and the weighing container immediately after the transfer.
-
Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol), placing the used cloth directly into the designated solid hazardous waste container.
Emergency Procedures:
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves. Seek immediate medical attention.[8]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Spill Cleanup: For a small spill inside a fume hood, use an absorbent material to collect the powder. Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Compliance: Do not dispose of this chemical down the drain. All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
References
-
Glove Selection Page 1 of 20 - Emergency & Safety Services at UCCS. University of Colorado Colorado Springs. [Link]
-
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. University of California, Berkeley. [Link]
-
Glove Selection Guide - University of South Alabama. University of South Alabama. [Link]
-
Safety Glove Selection Guide | Advanced Photon Source. Argonne National Laboratory. [Link]
-
SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [Link]
-
Safety data sheet - CPAChem. CPAChem. [Link]
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. southalabama.edu [southalabama.edu]
- 8. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
